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Abemaciclib-D5

Cat. No.: B13843999
M. Wt: 511.6 g/mol
InChI Key: UZWDCWONPYILKI-RPIBLTHZSA-N
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Description

Abemaciclib-D5 is a useful research compound. Its molecular formula is C27H32F2N8 and its molecular weight is 511.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H32F2N8 B13843999 Abemaciclib-D5

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C27H32F2N8

Molecular Weight

511.6 g/mol

IUPAC Name

5-fluoro-4-(7-fluoro-2-methyl-3-propan-2-ylbenzimidazol-5-yl)-N-[5-[[4-(1,1,2,2,2-pentadeuterioethyl)piperazin-1-yl]methyl]-2-pyridinyl]pyrimidin-2-amine

InChI

InChI=1S/C27H32F2N8/c1-5-35-8-10-36(11-9-35)16-19-6-7-24(30-14-19)33-27-31-15-22(29)25(34-27)20-12-21(28)26-23(13-20)37(17(2)3)18(4)32-26/h6-7,12-15,17H,5,8-11,16H2,1-4H3,(H,30,31,33,34)/i1D3,5D2

InChI Key

UZWDCWONPYILKI-RPIBLTHZSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])N1CCN(CC1)CC2=CN=C(C=C2)NC3=NC=C(C(=N3)C4=CC5=C(C(=C4)F)N=C(N5C(C)C)C)F

Canonical SMILES

CCN1CCN(CC1)CC2=CN=C(C=C2)NC3=NC=C(C(=N3)C4=CC5=C(C(=C4)F)N=C(N5C(C)C)C)F

Origin of Product

United States

Foundational & Exploratory

Abemaciclib-D5: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Date: November 28, 2025

Abstract

This technical guide provides an in-depth overview of Abemaciclib-D5, a deuterated analog of the cyclin-dependent kinase 4 & 6 (CDK4/6) inhibitor, Abemaciclib. Primarily utilized as an internal standard in pharmacokinetic and bioanalytical studies, this compound is indispensable for the accurate quantification of Abemaciclib in biological matrices. This document details the chemical structure, physicochemical properties, and mechanism of action of the parent compound, Abemaciclib. Furthermore, it provides a comprehensive, representative experimental protocol for the use of this compound in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays and visualizes the core signaling pathway affected by Abemaciclib.

Introduction to this compound

This compound is a stable, isotopically labeled form of Abemaciclib, a potent and selective inhibitor of CDK4 and CDK6. In this compound, five hydrogen atoms on the ethyl group of the piperazine moiety are replaced with deuterium atoms. This isotopic substitution results in a molecule that is chemically identical to Abemaciclib in terms of its biological activity and physicochemical properties but possesses a higher molecular weight. This mass difference is the key to its utility as an internal standard in mass spectrometry-based bioanalytical methods.[1][2]

The use of a stable isotope-labeled internal standard like this compound is critical for correcting for variability in sample preparation and instrument response, thereby ensuring the accuracy and precision of quantitative analyses of Abemaciclib in complex biological samples such as plasma.[1]

Chemical Structure and Properties

The chemical structures of Abemaciclib and this compound are presented below, highlighting the location of the deuterium labeling on the terminal ethyl group of the piperazine ring.

Chemical Structure of Abemaciclib:

Chemical structure of Abemaciclib
Figure 1. Chemical structure of Abemaciclib.

Chemical Structure of this compound:

Chemical structure of this compound
Figure 2. Chemical structure of this compound, indicating the five deuterium atoms on the ethyl group.
Physicochemical Properties

The following table summarizes and compares the key physicochemical properties of Abemaciclib and this compound.

PropertyAbemaciclibThis compound
IUPAC Name N-(5-((4-ethylpiperazin-1-yl)methyl)pyridin-2-yl)-5-fluoro-4-(4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazol-6-yl)pyrimidin-2-amine[3]N-(5-((4-(ethyl-d5)piperazin-1-yl)methyl)pyridin-2-yl)-5-fluoro-4-(4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazol-6-yl)pyrimidin-2-amine
Chemical Formula C₂₇H₃₂F₂N₈[3]C₂₇H₂₇D₅F₂N₈
Molecular Weight 506.61 g/mol 511.64 g/mol
CAS Number 1231929-97-71809251-51-1
pKa (Strongest Basic) 7.94~7.94
logP 4.25~4.25
Water Solubility 0.0159 mg/mL~0.0159 mg/mL

Note: Physicochemical properties such as pKa, logP, and water solubility for this compound are expected to be nearly identical to those of Abemaciclib due to the nature of isotopic substitution.

Mechanism of Action of Abemaciclib

Abemaciclib is a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4 and CDK6). These kinases are key regulators of the cell cycle, specifically controlling the transition from the G1 (growth) phase to the S (synthesis) phase. In many cancer cells, the CDK4/6 pathway is hyperactivated, leading to uncontrolled cell proliferation.

The mechanism of action is as follows:

  • CDK4/6 Activation: In normal and cancerous cells, Cyclin D binds to and activates CDK4 and CDK6.

  • Rb Phosphorylation: The activated Cyclin D-CDK4/6 complex then phosphorylates the Retinoblastoma protein (Rb).

  • E2F Release and Cell Cycle Progression: Phosphorylation of Rb causes it to release the E2F transcription factor, which in turn activates the transcription of genes required for the G1 to S phase transition, leading to DNA replication and cell division.

  • Abemaciclib-mediated Inhibition: Abemaciclib competitively binds to the ATP-binding pocket of CDK4 and CDK6, preventing the phosphorylation of Rb. This maintains Rb in its active, hypophosphorylated state, where it remains bound to E2F. The sequestration of E2F prevents the transcription of genes necessary for S-phase entry, leading to a G1 cell cycle arrest and subsequent inhibition of tumor growth.

Signaling Pathway Diagram

The following diagram illustrates the CDK4/6-Rb signaling pathway and the inhibitory action of Abemaciclib.

Abemaciclib_Pathway Abemaciclib Mechanism of Action cluster_0 Cell Cycle Arrest cluster_1 Cell Proliferation CyclinD Cyclin D ActiveComplex Active Cyclin D-CDK4/6 Complex CyclinD->ActiveComplex Binds to CDK46 CDK4/6 CDK46->ActiveComplex Rb Rb ActiveComplex->Rb Phosphorylates pRb p-Rb (Inactive) Rb->pRb E2F E2F G1_S_Transition G1 to S Phase Progression E2F->G1_S_Transition Activates Rb_E2F Rb-E2F Complex (Inactive) Rb_E2F->Rb pRb->E2F Releases Abemaciclib Abemaciclib Abemaciclib->ActiveComplex Inhibits

Abemaciclib's inhibition of the CDK4/6 pathway.

Experimental Protocol: Quantification of Abemaciclib using this compound as an Internal Standard

This section provides a representative experimental protocol for the quantification of Abemaciclib in human plasma using LC-MS/MS with this compound as an internal standard. This protocol is based on common methodologies for the bioanalysis of small molecule drugs.

Materials and Reagents
  • Abemaciclib reference standard

  • This compound (internal standard)

  • Human plasma (with anticoagulant, e.g., K₂EDTA)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

Preparation of Stock and Working Solutions
  • Primary Stock Solutions (1 mg/mL): Separately weigh and dissolve Abemaciclib and this compound in methanol to prepare 1 mg/mL primary stock solutions.

  • Working Standard Solutions: Serially dilute the Abemaciclib primary stock solution with 50:50 (v/v) methanol:water to prepare working standard solutions for the calibration curve (e.g., concentrations ranging from 1 to 1000 ng/mL).

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound primary stock solution with 50:50 (v/v) methanol:water to a final concentration of 100 ng/mL.

Sample Preparation (Protein Precipitation)
  • Label 1.5 mL microcentrifuge tubes for calibration standards, quality controls, and unknown samples.

  • Pipette 50 µL of plasma into the appropriately labeled tubes.

  • For calibration standards, add 10 µL of the corresponding Abemaciclib working standard solution. For all other samples, add 10 µL of 50:50 methanol:water.

  • Add 10 µL of the 100 ng/mL this compound internal standard working solution to all tubes.

  • Add 200 µL of acetonitrile containing 0.1% formic acid to each tube to precipitate proteins.

  • Vortex each tube for 1 minute.

  • Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer 150 µL of the supernatant to a clean 96-well plate or autosampler vials.

  • Inject 5 µL of the supernatant into the LC-MS/MS system.

LC-MS/MS Instrumentation and Conditions
ParameterCondition
LC System High-performance liquid chromatography (HPLC) or Ultra-high performance liquid chromatography (UHPLC) system
Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.4 mL/min
Gradient Start with 10% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to 10% B and re-equilibrate for 1 minute.
Column Temperature 40°C
MS System Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Abemaciclib: m/z 507.3 → 393.2this compound: m/z 512.3 → 393.2
Source Temperature 500°C
IonSpray Voltage 5500 V

Note: These conditions are representative and may require optimization for specific instrumentation.

Data Analysis and Quantification
  • Integrate the peak areas for both Abemaciclib and this compound for each injection.

  • Calculate the peak area ratio (Abemaciclib / this compound).

  • Construct a calibration curve by plotting the peak area ratio versus the nominal concentration of the calibration standards.

  • Perform a linear regression analysis with a 1/x² weighting.

  • Determine the concentration of Abemaciclib in the quality control and unknown samples by interpolating their peak area ratios from the calibration curve.

Experimental Workflow Diagram

Experimental_Workflow LC-MS/MS Experimental Workflow prep_solutions Prepare Stock & Working Solutions sample_prep Plasma Sample Preparation (Protein Precipitation) prep_solutions->sample_prep add_is Add this compound (IS) sample_prep->add_is centrifuge Vortex & Centrifuge add_is->centrifuge transfer Transfer Supernatant centrifuge->transfer lcms_analysis LC-MS/MS Analysis transfer->lcms_analysis data_processing Data Processing (Peak Integration) lcms_analysis->data_processing calibration Construct Calibration Curve data_processing->calibration quantification Quantify Unknown Samples calibration->quantification

Workflow for Abemaciclib quantification.

Conclusion

This compound is a vital tool for researchers and drug development professionals engaged in the study of Abemaciclib. Its use as an internal standard in LC-MS/MS assays enables robust, reliable, and accurate quantification of the parent drug in biological matrices. A thorough understanding of its properties, the mechanism of action of Abemaciclib, and appropriate analytical methodologies are essential for its effective implementation in preclinical and clinical research. This guide provides a foundational resource to support these endeavors.

References

An In-depth Technical Guide to the Synthesis and Isotopic Labeling of Abemaciclib-D5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and isotopic labeling of Abemaciclib-D5, a deuterated analog of the cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitor, Abemaciclib. This document details the synthetic pathways, experimental protocols, and quantitative data pertinent to the preparation of this important internal standard for pharmacokinetic and metabolic studies.

Introduction to Abemaciclib and the Role of Isotopic Labeling

Abemaciclib is a potent and selective inhibitor of CDK4 and CDK6, key regulators of the cell cycle. Its ability to induce a G1 cell cycle arrest forms the basis of its therapeutic efficacy in certain types of cancer, particularly hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced or metastatic breast cancer.

Isotopically labeled compounds, such as this compound, are indispensable tools in drug development. The incorporation of deuterium (D or ²H), a stable isotope of hydrogen, provides a compound with a higher mass that can be readily distinguished from the unlabeled drug by mass spectrometry. This makes this compound an ideal internal standard for quantitative bioanalytical assays, enabling precise measurement of Abemaciclib concentrations in biological matrices. The deuterium atoms are strategically placed on the terminal ethyl group of the piperazine moiety, a site less susceptible to metabolic alteration, ensuring the stability of the label.

Synthesis of this compound

The synthesis of this compound mirrors the established synthetic routes for unlabeled Abemaciclib, with the key difference being the introduction of a deuterated precursor. The most common and efficient approach involves a convergent synthesis strategy, culminating in a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination.

The general synthetic approach can be dissected into the preparation of two key intermediates:

  • A deuterated aminopyridine-piperazine fragment: 5-((4-(ethyl-d5)piperazin-1-yl)methyl)pyridin-2-amine

  • A benzimidazole-pyrimidine fragment: 6-(2-chloro-5-fluoropyrimidin-4-yl)-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole

These two fragments are then coupled to yield the final product, this compound.

Experimental Protocols

2.1.1. Synthesis of 1-(ethyl-d5)piperazine

A common method for the preparation of the deuterated ethylpiperazine intermediate involves the reductive amination of piperazine with a deuterated acetyl source, followed by reduction.

  • Step 1: Acetylation of Piperazine with Deuterated Acetic Anhydride. To a solution of piperazine in a suitable solvent such as dichloromethane, an equimolar amount of acetic anhydride-d6 is added dropwise at 0°C. The reaction is stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC). The resulting N-acetyl-d3-piperazine is then isolated and purified.

  • Step 2: Reduction of the Amide. The N-acetyl-d3-piperazine is reduced to 1-(ethyl-d5)piperazine using a strong reducing agent like lithium aluminum deuteride (LiAlD₄) in an anhydrous solvent such as tetrahydrofuran (THF). The reaction is typically performed at reflux, and upon completion, it is carefully quenched with water and the product is extracted and purified.

2.1.2. Synthesis of 5-((4-(ethyl-d5)piperazin-1-yl)methyl)pyridin-2-amine

This intermediate is synthesized by the coupling of 1-(ethyl-d5)piperazine with a suitable pyridinyl precursor.

  • Reaction: 6-bromo-5-(bromomethyl)pyridin-2-amine is reacted with 1-(ethyl-d5)piperazine in the presence of a base, such as potassium carbonate, in a polar aprotic solvent like acetonitrile. The reaction mixture is heated to facilitate the nucleophilic substitution. After completion, the product is isolated by extraction and purified by column chromatography.

2.1.3. Synthesis of 6-(2-chloro-5-fluoropyrimidin-4-yl)-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole

The synthesis of this fragment has been well-established in the literature for the production of unlabeled Abemaciclib. It typically involves the condensation of a substituted benzene diamine with acetic acid to form the benzimidazole core, followed by a Suzuki or Stille coupling with a dihalopyrimidine.

2.1.4. Final Assembly of this compound via Buchwald-Hartwig Amination

The final step in the synthesis is the palladium-catalyzed cross-coupling of the two key intermediates.

  • Reaction: A mixture of 5-((4-(ethyl-d5)piperazin-1-yl)methyl)pyridin-2-amine and 6-(2-chloro-5-fluoropyrimidin-4-yl)-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole is dissolved in an appropriate solvent, such as toluene or dioxane. A palladium catalyst (e.g., Pd₂(dba)₃) and a suitable phosphine ligand (e.g., Xantphos) are added, along with a base (e.g., cesium carbonate or sodium tert-butoxide). The reaction mixture is heated under an inert atmosphere until the starting materials are consumed. The crude this compound is then purified by column chromatography to yield the final product.

Quantitative Data

The following table summarizes key quantitative data for this compound.

ParameterValueReference
Chemical Formula C₂₇H₂₇D₅F₂N₈-
Exact Mass 511.3033Calculated
Molecular Weight 511.64Calculated
Mass Transition (for MS/MS) m/z 512.3 → [Product Ion]Inferred from Abemaciclib-D10 data

Note: Specific product ion for MS/MS analysis would need to be determined empirically but is expected to be similar to the unlabeled compound.

Visualizations

Synthetic Pathway of this compound

Caption: Synthetic scheme for this compound.

Experimental Workflow for Synthesis and Purification

G A React Deuterated Piperazine Intermediate with Pyridine Precursor B Reaction Work-up (Extraction, Washing) A->B C Purification by Column Chromatography B->C D Couple Deuterated Aminopyridine with Benzimidazole-Pyrimidine C->D E Reaction Monitoring (TLC, LC-MS) D->E F Final Work-up and Purification E->F G Characterization (NMR, Mass Spec) F->G H Pure this compound G->H

Caption: General experimental workflow for this compound.

Abemaciclib Signaling Pathway

G cluster_0 Cell Cycle Progression (G1 to S Phase) CyclinD Cyclin D ActiveComplex Active Cyclin D-CDK4/6 Complex CyclinD->ActiveComplex CDK46 CDK4/6 CDK46->ActiveComplex pRb p-Rb (Phosphorylated) ActiveComplex->pRb Phosphorylation CellCycleArrest G1 Cell Cycle Arrest Rb Rb Rb->pRb E2F E2F pRb->E2F Dissociation GeneTranscription Gene Transcription for S-Phase Entry E2F->GeneTranscription Activation Abemaciclib Abemaciclib Abemaciclib->ActiveComplex Inhibition

Abemaciclib-D5: A Technical Guide to its Physical and Chemical Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties of Abemaciclib-D5, a deuterated analog of the cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitor, Abemaciclib. This document is intended for researchers, scientists, and professionals in drug development who are utilizing this compound as an internal standard in analytical and pharmacokinetic studies.

Core Physical and Chemical Properties

This compound is a stable, isotopically labeled version of Abemaciclib, where five hydrogen atoms have been replaced with deuterium. This labeling provides a distinct mass signature, making it an ideal internal standard for mass spectrometry-based quantification of Abemaciclib in biological matrices.

PropertyValue
Molecular Formula C27H27D5F2N8
Molecular Weight 511.64 g/mol
CAS Number 1809251-51-1
IUPAC Name N-(5-((4-(Ethyl-d5)piperazin-1-yl)methyl)pyridin-2-yl)-5-fluoro-4-(4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazol-6-yl)pyrimidin-2-amine
Appearance Pale yellow solid
Solubility Soluble in DMSO

Experimental Protocols

Synthesis and Purification

The synthesis of this compound follows a similar pathway to that of Abemaciclib, with the introduction of the deuterium label at the ethyl group of the piperazine moiety. A generalized synthetic scheme involves the coupling of key intermediates.

Synthesis of Abemaciclib Intermediate:

A common route involves the synthesis of 5-((4-ethylpiperazin-1-yl)methyl)pyridin-2-amine. For the D5 analog, a deuterated ethyl source would be utilized in the alkylation of the piperazine ring.

Final Coupling Reaction:

The deuterated intermediate is then coupled with 6-(2-chloro-5-fluoropyrimidin-4-yl)-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole. The reaction is typically carried out in the presence of a palladium catalyst and a suitable base.

Purification:

Purification of the final product is achieved through techniques such as column chromatography or recrystallization to ensure high purity. For instance, a common method involves dissolving the crude product in a suitable solvent mixture, such as acetone and water, followed by heating and subsequent cooling to induce crystallization of the purified this compound. The purity is then confirmed by High-Performance Liquid Chromatography (HPLC).

Characterization using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This compound is primarily used as an internal standard for the quantification of Abemaciclib in biological samples. The following is a representative protocol for its characterization and use.

Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma sample, add a known concentration of this compound solution (e.g., in methanol).

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and inject it into the LC-MS/MS system.

Liquid Chromatography Conditions:

  • Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A typical gradient would start with a low percentage of mobile phase B, increasing to a high percentage to elute the analyte, followed by re-equilibration.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

Tandem Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Abemaciclib: The specific parent and product ion transitions would be optimized for the instrument.

    • This compound: The parent ion will be approximately 5 mass units higher than that of Abemaciclib, while the product ion may be the same or different depending on the fragmentation pattern.

  • Instrument Parameters: Parameters such as declustering potential, collision energy, and cell exit potential are optimized for maximum signal intensity.

Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard procedure for determining the thermodynamic solubility of a compound.

  • Add an excess amount of this compound to a vial containing a known volume of the solvent of interest (e.g., phosphate-buffered saline, pH 7.4).

  • Seal the vial and place it in a shaker bath at a constant temperature (e.g., 25°C or 37°C).

  • Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After agitation, allow the undissolved solid to settle.

  • Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm filter to remove any undissolved particles.

  • Analyze the concentration of this compound in the filtrate using a validated analytical method, such as LC-MS/MS.

Signaling Pathway and Experimental Workflow

Mechanism of Action: Inhibition of the CDK4/6-Rb Signaling Pathway

Abemaciclib, and by extension its deuterated analog, functions by inhibiting the activity of cyclin-dependent kinases 4 and 6 (CDK4/6).[1] This inhibition prevents the phosphorylation of the Retinoblastoma protein (Rb).[1] Unphosphorylated Rb remains bound to the E2F transcription factor, thereby preventing the transcription of genes required for the transition from the G1 to the S phase of the cell cycle.[1] This ultimately leads to cell cycle arrest and inhibition of tumor cell proliferation.[1]

Abemaciclib Signaling Pathway CyclinD Cyclin D CDK46 CDK4/6 CyclinD->CDK46 Activates Rb Rb CDK46->Rb Phosphorylates Abemaciclib Abemaciclib Abemaciclib->CDK46 E2F E2F Rb->E2F Inhibits pRb p-Rb (Phosphorylated) G1_S_Transition G1-S Phase Transition E2F->G1_S_Transition Promotes

Abemaciclib inhibits the CDK4/6-Rb signaling pathway, leading to cell cycle arrest.
Experimental Workflow for Quantification of Abemaciclib using this compound

The following diagram illustrates a typical workflow for the quantitative analysis of Abemaciclib in a biological matrix using this compound as an internal standard.

Experimental Workflow start Start: Biological Sample (e.g., Plasma) add_is Spike with This compound (Internal Standard) start->add_is protein_precip Protein Precipitation (e.g., with Acetonitrile) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms data_analysis Data Analysis and Quantification lcms->data_analysis end End: Abemaciclib Concentration data_analysis->end

Workflow for the quantification of Abemaciclib using this compound as an internal standard.

References

Abemaciclib-D5: A Technical Guide to Certificate of Analysis and Isotopic Purity Assessment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the critical quality attributes of Abemaciclib-D5, a deuterated analog of the cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitor, Abemaciclib. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals who utilize this compound as an internal standard in pharmacokinetic studies, bioanalytical assays, and other research applications where precise quantification is paramount.

Introduction to Abemaciclib and its Deuterated Analog

Abemaciclib is a potent and selective inhibitor of CDK4 and CDK6, key regulators of the cell cycle.[1][2][3] Its mechanism of action involves the inhibition of the phosphorylation of the Retinoblastoma (Rb) protein, which in turn prevents cell cycle progression from the G1 to the S phase, ultimately leading to the suppression of tumor growth.[4][5] Abemaciclib is an approved therapeutic for certain types of breast cancer.

This compound is a stable isotope-labeled version of Abemaciclib, where five hydrogen atoms have been replaced with deuterium. This isotopic substitution results in a molecule with a higher mass, which is readily distinguishable from the unlabeled parent compound by mass spectrometry. This property makes this compound an ideal internal standard for quantitative mass spectrometric assays, as it co-elutes with the analyte of interest during chromatographic separation and experiences similar ionization efficiency, thereby correcting for variations in sample preparation and instrument response.

Certificate of Analysis (CoA) for this compound

A Certificate of Analysis is a formal document that provides detailed information about the quality and purity of a specific batch of a chemical substance. For a deuterated compound like this compound, the CoA is crucial for ensuring the accuracy and reliability of experimental results. Below is a summary of the typical data presented in a CoA for this compound, structured for clarity and easy comparison.

Identification and General Properties
ParameterSpecification
Product Name This compound
CAS Number 1809251-51-1 (for D5 labeled)
Chemical Formula C₂₇H₂₇D₅F₂N₈
Molecular Weight 511.62 g/mol
Appearance White to off-white solid
Solubility Soluble in DMSO, Methanol
Purity and Quality Control
TestMethodSpecificationRepresentative Result
Chemical Purity HPLC (High-Performance Liquid Chromatography)≥ 98.0%99.5%
Identity ¹H-NMR (Proton Nuclear Magnetic Resonance)Conforms to structureConforms
Identity MS (Mass Spectrometry)Conforms to massConforms
Isotopic Purity MS (Mass Spectrometry)≥ 98% Deuterium Incorporation99.2%
Isotopologue Distribution MS (Mass Spectrometry)D5 > 98%D5 = 99.2%, D4 = 0.7%, D3 = 0.1%
Residual Solvents GC-HS (Gas Chromatography - Headspace)Per USP <467>Meets requirements
Water Content Karl Fischer Titration≤ 1.0%0.2%

Experimental Protocols

This section details the methodologies for the key experiments cited in the Certificate of Analysis.

Determination of Isotopic Purity by Mass Spectrometry

Objective: To determine the isotopic enrichment of deuterium in this compound and quantify the distribution of its isotopologues.

Methodology: High-Resolution Mass Spectrometry (HRMS) is employed to separate and detect ions based on their mass-to-charge ratio (m/z) with high precision.

Instrumentation:

  • Liquid Chromatograph (LC) system

  • High-Resolution Mass Spectrometer (e.g., Orbitrap or TOF)

  • Electrospray Ionization (ESI) source

Procedure:

  • Sample Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL. This is further diluted to a working concentration of 1 µg/mL.

  • LC Separation (Optional but Recommended): While direct infusion can be used, LC separation is recommended to ensure that the analysis is performed on a pure peak, free from any co-eluting impurities.

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Analysis:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Mode: Full scan from m/z 500 to 520.

    • Resolution: ≥ 60,000 FWHM.

    • Data Acquisition: The mass spectrum of the eluting this compound peak is acquired.

  • Data Analysis and Isotopic Enrichment Calculation:

    • The relative intensities of the ion peaks corresponding to the different isotopologues (D0 to D5) are measured.

    • The isotopic purity is calculated as the percentage of the D5 isotopologue relative to the sum of all isotopologues.

    • Formula: Isotopic Purity (%) = [Intensity(D5) / (Intensity(D0) + Intensity(D1) + ... + Intensity(D5))] * 100

G cluster_workflow Mass Spectrometry Workflow for Isotopic Purity prep Sample Preparation (1 µg/mL in Methanol) lc LC Separation (C18 Column) prep->lc Inject ms HRMS Analysis (ESI+, Full Scan) lc->ms Elute data Data Analysis (Isotopologue Distribution) ms->data Acquire Spectra report Report Generation (Isotopic Purity %) data->report Calculate

Workflow for Isotopic Purity Determination by Mass Spectrometry.
Confirmation of Deuterium Labeling Position by NMR Spectroscopy

Objective: To confirm the positions of the deuterium labels on the Abemaciclib molecule.

Methodology: Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the structure of a molecule by observing the magnetic properties of atomic nuclei. By comparing the ¹H-NMR spectrum of this compound with that of its non-deuterated counterpart, the absence of signals at specific chemical shifts confirms the sites of deuteration.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher)

  • 5 mm NMR tubes

Procedure:

  • Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • ¹H-NMR Data Acquisition:

    • Acquire a standard one-dimensional proton NMR spectrum.

    • Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing and Analysis:

    • Process the raw data (Fourier transformation, phase correction, and baseline correction).

    • Compare the resulting spectrum to a reference spectrum of unlabeled Abemaciclib.

    • The absence or significant reduction of proton signals at the expected chemical shifts for the ethyl group protons confirms the D5 labeling on the ethyl moiety.

G cluster_workflow NMR Workflow for Labeling Confirmation prep Sample Preparation (5-10 mg in DMSO-d6) nmr 1H-NMR Acquisition (400 MHz) prep->nmr process Data Processing (FT, Phasing) nmr->process compare Spectral Comparison (with unlabeled standard) process->compare confirm Confirmation of Deuteration Sites compare->confirm G cluster_pathway Abemaciclib Mechanism of Action Mitogenic_Stimuli Mitogenic Stimuli (e.g., Growth Factors) CyclinD Cyclin D Mitogenic_Stimuli->CyclinD Upregulates CDK46 CDK4/6 CyclinD->CDK46 Activates Rb Rb CDK46->Rb Phosphorylates (pRb) E2F E2F Rb->E2F Inhibits G1_S_Transition G1 to S Phase Transition E2F->G1_S_Transition Promotes Cell_Proliferation Cell Proliferation G1_S_Transition->Cell_Proliferation Abemaciclib Abemaciclib Abemaciclib->CDK46 Inhibits

References

An In-depth Technical Guide to the Core Mechanism of Action of Abemaciclib

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Abemaciclib (Verzenio®) is a potent and selective inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6), key regulators of the cell cycle. Its primary mechanism of action involves the inhibition of the CDK4/6-Cyclin D complex, leading to the prevention of Retinoblastoma (Rb) protein phosphorylation. This action blocks the progression of the cell cycle from the G1 to the S phase, ultimately inducing cell cycle arrest, senescence, and apoptosis in cancer cells. This technical guide provides a comprehensive overview of the molecular mechanism, quantitative pharmacology, and the experimental methodologies used to elucidate the action of Abemaciclib.

Core Mechanism of Action: Inhibition of the G1/S Phase Transition

The cell cycle is a tightly regulated process that ensures the faithful replication and division of cells. A critical checkpoint in this process is the restriction point in the G1 phase, governed by the activity of the CDK4/6-Cyclin D complex and the tumor suppressor protein, Retinoblastoma (Rb).

In cancer cells, this pathway is often dysregulated, leading to uncontrolled proliferation. Abemaciclib exerts its therapeutic effect by directly targeting and inhibiting the kinase activity of CDK4 and CDK6.[1][2]

The CDK4/6-Rb Signaling Pathway:

  • Activation of CDK4/6: In response to mitogenic signals, D-type cyclins (Cyclin D1, D2, D3) are synthesized and form active complexes with CDK4 and CDK6.[3]

  • Phosphorylation of Rb: The active CDK4/6-Cyclin D complex phosphorylates the Rb protein.[4]

  • Release of E2F: Phosphorylation of Rb causes a conformational change, leading to the release of the E2F family of transcription factors, which Rb normally sequesters.

  • S-Phase Gene Transcription: Once released, E2F transcription factors activate the transcription of genes necessary for the transition from the G1 phase to the S phase, including cyclins E and A, and enzymes required for DNA replication.

Abemaciclib, as a competitive inhibitor of ATP at the catalytic sites of CDK4 and CDK6, blocks the phosphorylation of Rb. This maintains Rb in its active, hypophosphorylated state, bound to E2F. Consequently, the transcription of S-phase genes is repressed, leading to a G1 cell cycle arrest. This sustained cell cycle arrest can lead to cellular senescence and apoptosis.

CDK4_6_Pathway cluster_0 Mitogenic_Signals Mitogenic Signals (e.g., Growth Factors) CyclinD Cyclin D Mitogenic_Signals->CyclinD CDK46_CyclinD Active CDK4/6-Cyclin D Complex CyclinD->CDK46_CyclinD CDK46 CDK4/6 CDK46->CDK46_CyclinD CDK46_CyclinD->Rb_E2F Phosphorylates Rb G1_Arrest G1 Arrest (Senescence, Apoptosis) Rb Rb Rb->Rb_E2F E2F E2F E2F->Rb_E2F S_Phase_Genes S-Phase Gene Transcription E2F->S_Phase_Genes pRb p-Rb (Inactive) G1_S_Transition G1 to S Phase Transition Rb_E2F->G1_S_Transition pRb->E2F Releases E2F S_Phase_Genes->G1_S_Transition Abemaciclib Abemaciclib Abemaciclib->CDK46_CyclinD Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - CDK4/6 Enzyme - Rb Peptide Substrate - Abemaciclib Dilutions - ATP Start->Prepare_Reagents Plate_Setup Plate Setup (96-well): Add Enzyme, Substrate, and Abemaciclib Prepare_Reagents->Plate_Setup Initiate_Reaction Initiate Reaction: Add ATP Plate_Setup->Initiate_Reaction Incubate Incubate (e.g., 30°C for 60 min) Initiate_Reaction->Incubate Detect_Signal Detect Signal: Add ADP-Glo™ Reagent Measure Luminescence Incubate->Detect_Signal Analyze_Data Analyze Data: Calculate % Inhibition Determine IC₅₀ Detect_Signal->Analyze_Data End End Analyze_Data->End

References

An In-depth Technical Guide to the Core Differences Between Abemaciclib and Abemaciclib-D5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Abemaciclib is a potent and selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), critical regulators of the G1-S phase transition of the cell cycle.[1][2][3][4] Its approval for the treatment of certain types of hormone receptor-positive (HR+), HER2-negative breast cancer represents a significant advancement in targeted oncology.[1] In drug development and clinical pharmacology, isotopically labeled versions of therapeutic agents are indispensable tools. Abemaciclib-D5 is a deuterated analog of Abemaciclib, where five hydrogen atoms on the terminal ethyl group have been replaced with deuterium.

While primarily utilized as an internal standard for highly accurate bioanalytical quantification in mass spectrometry-based assays, the structural modification in this compound has significant implications for its metabolic profile due to the kinetic isotope effect (KIE). This guide provides a detailed technical comparison of Abemaciclib and this compound, focusing on their structural differences, the theoretical and practical implications for their pharmacology, and the experimental protocols required to characterize these differences.

Structural and Physicochemical Properties

The sole structural difference between Abemaciclib and this compound is the substitution of five protium (¹H) atoms with deuterium (²H or D) atoms on the ethyl group of the piperazine moiety. This substitution increases the molecular weight by approximately 5 Daltons but does not alter the molecule's core structure, stereochemistry, or the pharmacophore responsible for binding to the ATP pocket of CDK4 and CDK6.

Caption: Key Physicochemical Differences.

The diagram below visually contrasts the chemical structures, highlighting the site of deuteration.

G cluster_Abemaciclib Abemaciclib cluster_AbemaciclibD5 This compound A B label_A Ethyl Group (-CH₂CH₃) label_B Deuterated Ethyl Group (-CD₂CD₃)

Caption: Structural Comparison Highlighting Deuteration Site.

Impact of Deuteration on Metabolism: The Kinetic Isotope Effect

The primary functional difference between the two molecules arises from the kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger and has a lower vibrational frequency than the carbon-hydrogen (C-H) bond. Consequently, enzymatic reactions that involve the cleavage of this bond proceed more slowly for the deuterated compound.

Abemaciclib is metabolized extensively in the liver, primarily by the cytochrome P450 enzyme CYP3A4. A major metabolic pathway is N-dealkylation of the ethyl group on the piperazine ring, yielding the active metabolite N-desethylabemaciclib (M2). Since the deuterium atoms in this compound are located at this precise site of metabolic attack, a significant KIE is anticipated.

KIE_Concept compound Abemaciclib (-CH₂CH₃) enzyme CYP3A4 Enzyme compound->enzyme Faster C-H bond cleavage deuterated_compound This compound (-CD₂CD₃) deuterated_compound->enzyme Slower C-D bond cleavage (Kinetic Isotope Effect) metabolite N-desethylabemaciclib (M2) + Acetaldehyde enzyme->metabolite

Caption: The Kinetic Isotope Effect on Abemaciclib Metabolism.

This metabolic slowing is predicted to cause:

  • Reduced Rate of Metabolite Formation: A slower conversion of this compound to its N-desethyl metabolite compared to Abemaciclib.

  • Increased Parent Drug Exposure: A longer plasma half-life (t½) and higher area under the curve (AUC) for this compound.

  • Lower Intrinsic Clearance: A reduced rate of metabolism in in vitro systems like human liver microsomes.

Comparative Analysis: Theoretical Profiles and Experimental Verification

Direct comparative clinical or preclinical data for Abemaciclib versus this compound as a therapeutic agent is not publicly available. The following sections present the expected pharmacological profiles based on established principles and detail the standard experimental protocols required to verify these hypotheses.

Pharmacodynamic (PD) Profile: Target Inhibition

Deuteration is not expected to alter the binding affinity of the drug to its targets, CDK4 and CDK6. Therefore, the in vitro potency should remain unchanged.

Table 1: Predicted Comparative Pharmacodynamic Profile

Parameter Target Abemaciclib (Predicted) This compound (Predicted) Rationale
IC₅₀ CDK4/cyclin D1 ~2 nM ~2 nM No change to pharmacophore

| IC₅₀ | CDK6/cyclin D1 | ~10 nM | ~10 nM | No change to pharmacophore |

Experimental Protocol 1: Biochemical Kinase Inhibition Assay

Objective: To determine and compare the IC₅₀ values of Abemaciclib and this compound against CDK4/cyclin D1 and CDK6/cyclin D1 complexes.

Methodology:

  • Reagents & Materials: Recombinant human CDK4/cyclin D1 and CDK6/cyclin D1 enzymes, substrate peptide (e.g., a fragment of retinoblastoma protein, Rb), ATP, test compounds (Abemaciclib, this compound), kinase assay buffer, detection reagent (e.g., ADP-Glo™ or HTRF®).

  • Compound Preparation: Prepare 10 mM stock solutions of each compound in DMSO. Create a series of 10-point, 3-fold serial dilutions.

  • Assay Procedure:

    • Add 5 µL of kinase buffer to all wells of a 384-well plate.

    • Add 1 µL of serially diluted compound or DMSO (vehicle control) to appropriate wells.

    • Add 2 µL of the CDK4 or CDK6 enzyme/substrate mix and incubate for 10 minutes at room temperature.

    • Initiate the kinase reaction by adding 2 µL of ATP solution.

    • Incubate for 60 minutes at 37°C.

    • Stop the reaction and detect the signal (e.g., luminescence for ADP production) according to the detection kit manufacturer's instructions.

  • Data Analysis: Convert raw signals to percent inhibition relative to controls. Plot percent inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Pharmacokinetic (PK) Profile: Metabolic Stability

The most significant differences are expected in the pharmacokinetic parameters related to metabolism.

Table 2: Predicted Comparative In Vitro Metabolic Stability Profile

Parameter Abemaciclib (Hypothetical) This compound (Hypothetical) Expected Change
In Vitro Half-Life (t½, min) 25 > 50 Increase

| Intrinsic Clearance (CLᵢₙₜ, µL/min/mg) | 27.7 | < 13.9 | Decrease |

Note: Hypothetical values are for illustrative purposes to show the expected direction of change.

Experimental Protocol 2: In Vitro Metabolic Stability Assay in Human Liver Microsomes (HLM)

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLᵢₙₜ) of Abemaciclib and this compound.

Methodology:

  • Reagents & Materials: Pooled HLM, NADPH regenerating system, phosphate buffer (pH 7.4), test compounds, positive control (e.g., testosterone), ice-cold acetonitrile with an internal standard (e.g., Tolbutamide) for reaction termination.

  • Incubation:

    • Pre-warm HLM suspension in phosphate buffer to 37°C.

    • Add test compound (final concentration 1 µM) to the HLM suspension and pre-incubate for 5 minutes.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a collection plate containing ice-cold acetonitrile with the internal standard.

  • Sample Analysis:

    • Centrifuge the quenched samples to precipitate proteins.

    • Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of parent compound remaining versus time.

    • Determine the elimination rate constant (k) from the slope of the linear regression line (slope = -k).

    • Calculate the half-life: t½ = 0.693 / k .

    • Calculate intrinsic clearance: CLᵢₙₜ = (0.693 / t½) / (mg protein/mL) .

workflow cluster_timepoints Time-Point Sampling start Prepare HLM, Buffer, NADPH add_compound Add Abemaciclib or this compound (1µM) start->add_compound pre_incubate Pre-incubate at 37°C add_compound->pre_incubate start_reaction Initiate with NADPH pre_incubate->start_reaction t0 T=0 min start_reaction->t0 t5 T=5 min t15 T=15 min t30 T=30 min t60 T=60 min quench Quench Aliquots with Acetonitrile + IS analyze LC-MS/MS Analysis of Parent Drug quench->analyze calculate Calculate t½ and CLᵢₙₜ analyze->calculate cluster_timepoints cluster_timepoints cluster_timepoints->quench G cluster_pathway CDK4/6-Rb Signaling Pathway GF Mitogenic Signals (e.g., Growth Factors) CyclinD Cyclin D Synthesis GF->CyclinD + Complex Active Cyclin D-CDK4/6 Complex CyclinD->Complex + CDK46 CDK4 / CDK6 CDK46->Complex Rb_E2F Active Rb-E2F Complex (Growth Suppressive) Complex->Rb_E2F Phosphorylates pRb Hyperphosphorylated Rb (pRb) Rb_E2F->pRb E2F Free E2F Rb_E2F->E2F Releases Genes S-Phase Gene Transcription E2F->Genes Activates G1_S G1-S Phase Transition (Cell Proliferation) Genes->G1_S Abema Abemaciclib / This compound Abema->Complex Inhibits

References

The Gold Standard: A Technical Guide to Deuterated Internal Standards in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative analysis by mass spectrometry, particularly in fields like pharmaceutical development, clinical diagnostics, and environmental monitoring, the pursuit of accuracy, precision, and robustness is paramount. This technical guide delves into the fundamental principles, practical applications, and critical considerations for the use of deuterated internal standards, a cornerstone for achieving high-quality data in mass spectrometry.

The Core Principle: Isotope Dilution Mass Spectrometry

The power of deuterated internal standards lies in the principle of isotope dilution mass spectrometry (IDMS). A deuterated internal standard is a version of the analyte of interest where one or more hydrogen atoms have been replaced by its stable, heavier isotope, deuterium (²H or D). This subtle change in mass allows the mass spectrometer to differentiate between the analyte and the internal standard, while their near-identical physicochemical properties ensure they behave similarly throughout the analytical process.[1]

By introducing a known amount of the deuterated standard into a sample at the earliest stage of preparation, it effectively becomes a perfect mimic for the analyte. Any loss of analyte during sample extraction, cleanup, or injection, as well as variations in ionization efficiency in the mass spectrometer, will be mirrored by the deuterated standard. Consequently, the ratio of the analyte's signal to the internal standard's signal remains constant, providing a highly accurate and precise measurement of the analyte's concentration.[1]

Key Advantages of Using Deuterated Internal Standards

The use of deuterated internal standards offers several significant advantages over other quantitation strategies, such as external calibration or the use of structural analogue internal standards.

  • Correction for Matrix Effects: Biological and environmental samples are complex matrices containing numerous endogenous compounds that can interfere with the ionization of the target analyte. This phenomenon, known as the "matrix effect," can lead to ion suppression or enhancement, causing inaccurate quantification. Since a deuterated internal standard co-elutes with the analyte and has nearly identical ionization properties, it experiences the same matrix effects, allowing for effective normalization of the signal.[2]

  • Compensation for Sample Preparation Variability: The multi-step processes of sample preparation, including protein precipitation, liquid-liquid extraction, and solid-phase extraction, can introduce variability in analyte recovery. A deuterated internal standard, added at the beginning of this process, experiences the same losses as the analyte, ensuring that the final measured ratio remains accurate.[3]

  • Correction for Instrumental Variability: Fluctuations in instrument performance, such as variations in injection volume and detector response, can impact the accuracy and precision of measurements. The deuterated internal standard co-elutes with the analyte and is affected by these variations in the same manner, thus correcting for instrumental drift.[4]

  • Improved Accuracy and Precision: The culmination of these corrective effects is a significant improvement in the overall accuracy and precision of the analytical method. This is particularly crucial in regulated environments, such as clinical trials and forensic toxicology, where data integrity is of utmost importance.

Quantitative Data: The Proof of Performance

The theoretical advantages of using deuterated internal standards are borne out by empirical data. The following tables summarize the quantitative improvements in assay performance observed when a deuterated internal standard is incorporated into an LC-MS/MS method.

Table 1: Comparison of Assay Performance With and Without a Deuterated Internal Standard for Pesticide Analysis in Cannabis Matrices

AnalyteInternal StandardMatrixAccuracy (% Bias)Precision (% RSD)
ImidaclopridNoneFlower> 60%> 50%
ImidaclopridDeuterated ISFlower< 25%< 20%
DimethoateNoneEdible> 60%> 50%
DimethoateDeuterated ISEdible< 25%< 20%
CarbofuranNoneConcentrate> 60%> 50%
CarbofuranDeuterated ISConcentrate< 25%< 20%

Table 2: Comparison of a Structural Analogue vs. a Deuterated Internal Standard for the LC-MS/MS Assay of Kahalalide F in Plasma

Internal Standard TypeMean Bias (%)Standard Deviation of Bias (%)
Structural Analogue96.88.6
Deuterated Standard100.37.6

Table 3: Intra- and Inter-Assay Precision and Accuracy for the Analysis of Five Immunosuppressants in Whole Blood/Plasma Using Deuterated Internal Standards

AnalyteIntra-Assay CV (%)Intra-Assay Accuracy (%)Inter-Assay CV (%)Inter-Assay Accuracy (%)
Cyclosporine A0.9 - 14.789 - 1382.5 - 12.590 - 113
Tacrolimus0.9 - 14.789 - 1382.5 - 12.590 - 113
Sirolimus0.9 - 14.789 - 1382.5 - 12.590 - 113
Everolimus0.9 - 14.789 - 1382.5 - 12.590 - 113
Mycophenolic Acid0.9 - 14.789 - 1382.5 - 12.590 - 113

Experimental Protocols

The successful implementation of deuterated internal standards requires careful planning and execution of experimental procedures. Below are detailed methodologies for key experiments and a general workflow for quantitative analysis.

Evaluation of Matrix Effects

Objective: To assess the ability of a deuterated internal standard to compensate for matrix effects from different biological sources.

Materials:

  • Analyte of interest

  • Deuterated internal standard

  • Blank biological matrix (e.g., human plasma) from at least six different sources

  • All necessary solvents and reagents for sample preparation and LC-MS analysis

Procedure:

  • Preparation of Stock Solutions: Prepare individual stock solutions of the analyte and the deuterated internal standard in an appropriate solvent (e.g., methanol, acetonitrile).

  • Preparation of Spiking Solutions:

    • Set 1 (Analyte in neat solution): Prepare a solution of the analyte in the reconstitution solvent at a known concentration.

    • Set 2 (Analyte in post-extraction spiked matrix): Extract blank plasma samples from the six different sources. Spike the extracted blank matrix with the analyte at the same concentration as in Set 1.

    • Set 3 (Internal Standard in neat solution): Prepare a solution of the deuterated internal standard in the reconstitution solvent at the concentration that will be used in the final assay.

    • Set 4 (Internal Standard in post-extraction spiked matrix): Use the same extracted blank plasma samples from Set 2 and spike them with the deuterated internal standard at the same concentration as in Set 3.

  • Sample Analysis: Analyze all prepared samples by LC-MS/MS.

  • Data Analysis:

    • Calculate the matrix factor (MF) for the analyte and the internal standard for each of the six matrix sources using the following formulas:

      • MF (Analyte) = (Peak Area of Analyte in Set 2) / (Peak Area of Analyte in Set 1)

      • MF (IS) = (Peak Area of IS in Set 4) / (Peak Area of IS in Set 3)

    • Calculate the Internal Standard Normalized Matrix Factor (IS-Normalized MF) for each source:

      • IS-Normalized MF = MF (Analyte) / MF (IS)

    • The coefficient of variation (%CV) of the IS-Normalized MF across the six sources should be ≤15% for the deuterated internal standard to be considered effective in compensating for matrix effects.

General Workflow for Quantitative Bioanalysis using a Deuterated Internal Standard

1. Preparation of Standards and Quality Controls (QCs):

  • Stock Solutions (1 mg/mL): Accurately weigh approximately 1 mg of the analyte and the deuterated internal standard and dissolve in a suitable organic solvent to a final volume of 1 mL.

  • Calibration Standards and QCs: Prepare a series of calibration standards and at least three levels of QCs (low, mid, high) by spiking the analyte stock solution into the same biological matrix as the unknown samples.

  • Internal Standard Spiking Solution: Prepare a working solution of the deuterated internal standard at a concentration that provides a stable and reproducible signal.

2. Sample Preparation (Protein Precipitation Example):

  • Pipette a known volume (e.g., 100 µL) of the unknown sample, calibration standard, or QC into a microcentrifuge tube.

  • Add a small, precise volume (e.g., 10 µL) of the internal standard spiking solution to each tube.

  • Vortex briefly to mix.

  • Add a protein precipitating agent (e.g., 300 µL of cold acetonitrile with 0.1% formic acid).

  • Vortex vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge the sample at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

  • Inject the prepared samples onto the LC-MS/MS system.

  • Develop a chromatographic method that ensures the analyte and the deuterated internal standard co-elute, or have very similar retention times.

  • Optimize the mass spectrometer parameters for the detection of both the analyte and the internal standard using multiple reaction monitoring (MRM).

4. Data Analysis:

  • Integrate the peak areas for the analyte and the internal standard in each chromatogram.

  • Calculate the peak area ratio (Analyte Peak Area / Internal Standard Peak Area) for all samples, standards, and QCs.

  • Construct a calibration curve by plotting the peak area ratio of the calibration standards against their known concentrations. A linear regression with a weighting factor (e.g., 1/x²) is typically used.

  • Determine the concentration of the analyte in the unknown samples and QCs by interpolating their peak area ratios from the calibration curve.

Visualizing the Workflow and Logic

The following diagrams, created using the DOT language, illustrate the logical relationships and workflows described in this guide.

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Analyte) Spike Spike with Deuterated Internal Standard (IS) Sample->Spike Extraction Extraction / Cleanup (e.g., Protein Precipitation) Spike->Extraction Extract Final Extract (Analyte + IS) Extraction->Extract LC_MS LC-MS/MS System Extract->LC_MS Detection Detection of Analyte and IS LC_MS->Detection Ratio Calculate Peak Area Ratio (Analyte / IS) Detection->Ratio Calibration Calibration Curve Ratio->Calibration Quantification Quantify Analyte Concentration Calibration->Quantification Final_Result Final_Result Quantification->Final_Result Accurate & Precise Result

Caption: Workflow for quantitative analysis using a deuterated internal standard.

cluster_properties Physicochemical Properties cluster_variability Sources of Analytical Variability Analyte Analyte Prop1 Similar Retention Time Analyte->Prop1 Prop2 Similar Ionization Efficiency Analyte->Prop2 Prop3 Similar Extraction Recovery Analyte->Prop3 Deuterated_IS Deuterated Internal Standard Deuterated_IS->Prop1 Deuterated_IS->Prop2 Deuterated_IS->Prop3 Var1 Matrix Effects Prop1->Var1 Co-elution mitigates Var3 Instrumental Drift Prop1->Var3 Corrects for Prop2->Var1 Similar response to Prop2->Var3 Corrects for Var2 Sample Preparation Losses Prop3->Var2 Tracks Result Accurate & Precise Quantification Var1->Result Compensation Var2->Result Compensation Var3->Result Compensation

Caption: Logical relationship of how deuterated standards correct for variability.

Conclusion

Deuterated internal standards are an indispensable tool in modern mass spectrometry for achieving the highest levels of accuracy and precision in quantitative analysis. Their ability to closely mimic the behavior of the analyte throughout the analytical process makes them superior to other types of internal standards, particularly when dealing with complex biological or environmental matrices. While the initial investment in synthesizing or purchasing a deuterated standard may be higher, the long-term benefits of generating robust, reliable, and defensible data far outweigh the cost, making them the gold standard for quantitative mass spectrometry.

References

Commercial Availability and Technical Guide for Abemaciclib-D5

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Resource for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability and technical specifications of Abemaciclib-D5, a deuterated analog of the cyclin-dependent kinase (CDK) 4 and 6 inhibitor, Abemaciclib. This resource is intended for researchers, scientists, and professionals involved in drug development and analytical studies.

This compound serves as a crucial internal standard for the accurate quantification of Abemaciclib in biological matrices during pharmacokinetic and metabolic studies.[1] Its stable isotope-labeled nature ensures precise and reliable results in analytical methodologies such as liquid chromatography-mass spectrometry (LC-MS).

Quantitative Data of Commercial Suppliers

For researchers looking to procure this compound, several commercial suppliers offer this compound. The following table summarizes the key quantitative data from a selection of these suppliers to facilitate easy comparison.

SupplierCatalog NumberCAS NumberMolecular FormulaMolecular Weight ( g/mol )PurityAvailable Quantities
Clearsynth CS-O-327741809251-51-1C₂₇H₂₇D₅F₂N₈511.6Not SpecifiedInquire
Daicel Pharma Standards DCTI-A-4071809251-51-1C₂₇H₂₇D₅F₂N₈511.64Not SpecifiedInquire
Veeprho DVE0010421809251-51-1C₂₇H₂₇D₅F₂N₈511.64Not SpecifiedInquire
MedChemExpress (MCE) HY-W7281301809251-51-1C₂₇H₂₇D₅F₂N₈511.64Not SpecifiedInquire

Note: Purity and available quantities are often available upon request from the suppliers.

Experimental Protocols

The primary application of this compound is as an internal standard in bioanalytical assays. Below is a representative experimental protocol for the quantification of Abemaciclib in plasma using LC-MS with this compound as an internal standard. This protocol is a composite of standard practices and should be optimized for specific laboratory conditions.

Protocol: Quantification of Abemaciclib in Human Plasma by LC-MS/MS

1. Objective: To determine the concentration of Abemaciclib in human plasma samples using a validated LC-MS/MS method with this compound as the internal standard.

2. Materials and Reagents:

  • Abemaciclib reference standard

  • This compound (Internal Standard)

  • Human plasma (with anticoagulant, e.g., K₂EDTA)

  • Acetonitrile (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Formic acid (FA), LC-MS grade

  • Water, ultrapure

  • 96-well plates

3. Sample Preparation (Protein Precipitation):

  • Thaw plasma samples and calibration standards on ice.

  • Vortex the samples to ensure homogeneity.

  • To 50 µL of each plasma sample, calibration standard, and quality control sample in a 96-well plate, add 10 µL of this compound working solution (e.g., 100 ng/mL in 50% MeOH).

  • Vortex the plate for 30 seconds.

  • Add 200 µL of cold acetonitrile to each well to precipitate proteins.

  • Seal and vortex the plate for 2 minutes.

  • Centrifuge the plate at 4000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a new 96-well plate.

  • Add 100 µL of ultrapure water to each well.

  • Seal and vortex the plate. This will be the sample for injection.

4. LC-MS/MS Conditions:

  • Liquid Chromatography (LC):

    • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient:

      • 0-0.5 min: 10% B

      • 0.5-2.5 min: 10-90% B

      • 2.5-3.0 min: 90% B

      • 3.0-3.1 min: 90-10% B

      • 3.1-4.0 min: 10% B

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

    • Column Temperature: 40°C

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Abemaciclib: Q1: 507.3 -> Q3: 393.2

      • This compound: Q1: 512.3 -> Q3: 398.2

    • Instrument Parameters: Optimize collision energy, declustering potential, and other source parameters for maximum signal intensity.

5. Data Analysis:

  • Integrate the peak areas for both Abemaciclib and this compound.

  • Calculate the peak area ratio (Abemaciclib / this compound).

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

  • Determine the concentration of Abemaciclib in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

Signaling Pathway of Abemaciclib

Abemaciclib is a selective inhibitor of CDK4 and CDK6, key regulators of the cell cycle. By inhibiting these kinases, Abemaciclib prevents the phosphorylation of the Retinoblastoma protein (Rb), thereby blocking the progression of the cell cycle from the G1 to the S phase and inhibiting cancer cell proliferation.

Abemaciclib_Signaling_Pathway cluster_0 Cell Cycle Progression (G1 Phase) cluster_1 Inhibition by Abemaciclib CyclinD Cyclin D CDK4_6 CDK4/6 CyclinD->CDK4_6 forms complex Rb Rb CDK4_6->Rb phosphorylates (P) E2F E2F Rb->E2F releases S_Phase S Phase Genes E2F->S_Phase activates transcription G1_S_Transition G1 to S Transition S_Phase->G1_S_Transition promotes Abemaciclib Abemaciclib Abemaciclib->CDK4_6 inhibits

Caption: Mechanism of action of Abemaciclib in inhibiting the CDK4/6-Rb pathway.

Experimental Workflow for Pharmacokinetic Analysis

The following diagram illustrates a typical workflow for a pharmacokinetic study utilizing this compound as an internal standard for the quantification of Abemaciclib in biological samples.

Experimental_Workflow cluster_workflow Pharmacokinetic Study Workflow node_sample_collection 1. Biological Sample Collection (e.g., Plasma) node_spiking 2. Spiking with Internal Standard (this compound) node_sample_collection->node_spiking node_extraction 3. Sample Preparation (e.g., Protein Precipitation) node_spiking->node_extraction node_lcms 4. LC-MS/MS Analysis node_extraction->node_lcms node_data_processing 5. Data Processing (Peak Integration, Ratio Calculation) node_lcms->node_data_processing node_quantification 6. Quantification (Calibration Curve Interpolation) node_data_processing->node_quantification node_pk_analysis 7. Pharmacokinetic Analysis (Cmax, Tmax, AUC) node_quantification->node_pk_analysis

Caption: A typical experimental workflow for a pharmacokinetic study using an internal standard.

References

CAS number and molecular formula for Abemaciclib-D5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Abemaciclib-D5, a deuterated analog of the cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitor, Abemaciclib. This document furnishes its fundamental chemical properties, a summary of its mechanism of action, relevant experimental protocols, and key quantitative data to support research and development activities.

Core Chemical and Physical Data

This compound is a stable, isotopically labeled form of Abemaciclib, which is utilized in research as an internal standard for quantitative analysis or as a tool to investigate the metabolic fate of the parent drug.

PropertyValue
CAS Number 1809251-51-1[1]
Molecular Formula C₂₇H₂₇D₅F₂N₈[1]
Molecular Weight 511.62 g/mol [1]
Appearance Pale yellow solid
Solubility Soluble in DMSO
Storage Condition 2 - 8°C

Mechanism of Action and Signaling Pathways

Abemaciclib is a selective and potent inhibitor of cyclin-dependent kinases 4 and 6 (CDK4 and CDK6). These kinases are critical regulators of the cell cycle, specifically in the transition from the G1 to the S phase.

The primary mechanism of action involves the inhibition of the phosphorylation of the Retinoblastoma protein (Rb). In its hypophosphorylated state, Rb binds to the E2F family of transcription factors, preventing the expression of genes required for DNA synthesis and cell cycle progression. By inhibiting CDK4/6, Abemaciclib maintains Rb in its active, hypophosphorylated state, leading to a G1 cell cycle arrest and subsequent suppression of tumor cell proliferation.

Beyond the canonical CDK4/6-Rb axis, Abemaciclib has been shown to influence other signaling pathways, including the mTOR and Hippo pathways, which can also contribute to its anti-tumor effects.

Abemaciclib_Signaling_Pathway Abemaciclib Mechanism of Action cluster_0 Cell Cycle Regulation Growth_Factors Growth Factors Cyclin_D Cyclin D Growth_Factors->Cyclin_D activate CDK4_6 CDK4/6 Cyclin_D->CDK4_6 activate Rb Rb CDK4_6->Rb phosphorylates E2F E2F Rb->E2F inhibits G1_S_Transition G1-S Phase Transition E2F->G1_S_Transition promotes Abemaciclib This compound Abemaciclib->CDK4_6 inhibits

Figure 1: Simplified signaling pathway of Abemaciclib's mechanism of action.

Experimental Protocols

The following are representative protocols for key experiments involving Abemaciclib. These methodologies can be adapted for studies using this compound.

In Vitro Cell Proliferation Assay

This protocol outlines a typical procedure to assess the anti-proliferative effects of Abemaciclib on cancer cell lines.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 2,000-5,000 cells per well in their respective growth medium and incubate overnight.

  • Compound Treatment: Prepare serial dilutions of Abemaciclib in the appropriate cell culture medium. Remove the existing medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Viability Assessment: Add a cell viability reagent (e.g., CellTiter-Glo®) to each well according to the manufacturer's instructions.

  • Data Analysis: Measure luminescence using a plate reader. Calculate the half-maximal inhibitory concentration (IC₅₀) by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a four-parameter logistic curve.

Western Blot Analysis for Rb Phosphorylation

This protocol is designed to detect changes in the phosphorylation status of the Retinoblastoma protein upon treatment with Abemaciclib.

  • Cell Treatment and Lysis: Seed cells in 6-well plates and treat with various concentrations of Abemaciclib for 24 hours. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against phospho-Rb (Ser780, Ser807/811) and total Rb overnight at 4°C.

  • Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Experimental_Workflow General Experimental Workflow for Abemaciclib Studies cluster_1 In Vitro Studies cluster_2 In Vivo Studies Cell_Culture Cancer Cell Lines Treatment Treat with this compound Cell_Culture->Treatment Proliferation_Assay Proliferation Assay (e.g., CellTiter-Glo) Treatment->Proliferation_Assay Western_Blot Western Blot (pRb, Total Rb) Treatment->Western_Blot Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Treatment->Cell_Cycle_Analysis Xenograft_Model Tumor Xenograft Model Drug_Administration Administer this compound Xenograft_Model->Drug_Administration Tumor_Measurement Tumor Volume Measurement Drug_Administration->Tumor_Measurement Pharmacokinetic_Analysis Pharmacokinetic Analysis Drug_Administration->Pharmacokinetic_Analysis

References

The deuterium switch: A technical guide to leveraging isotopic substitution in pharmacokinetic studies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding and manipulating a drug's pharmacokinetic profile is a cornerstone of creating safer and more effective therapeutics. This in-depth guide explores the role of deuterated compounds in achieving this, offering a comprehensive overview of the underlying principles, practical applications, and the methodologies used to evaluate their impact.

The Core Principle: The Kinetic Isotope Effect (KIE)

The strategic replacement of hydrogen (¹H) with its heavier, stable isotope deuterium (²H) in a drug molecule can significantly alter its metabolic fate. This phenomenon is primarily driven by the Kinetic Isotope Effect (KIE) . The carbon-deuterium (C-D) bond is stronger and vibrates at a lower frequency than the corresponding carbon-hydrogen (C-H) bond. Consequently, enzymatic reactions that involve the cleavage of a C-H bond as a rate-limiting step will proceed more slowly when a C-D bond is present at that position.[1]

Many drug metabolism pathways, particularly those mediated by the cytochrome P450 (CYP) family of enzymes, involve the oxidative cleavage of C-H bonds.[1] By selectively deuterating these metabolically vulnerable positions, often referred to as "soft spots," the rate of metabolism can be substantially reduced. This can lead to a range of desirable pharmacokinetic modifications, including:

  • Increased half-life (t½): A slower rate of metabolism means the drug persists in the body for a longer duration.[2]

  • Increased exposure (AUC): The total amount of drug the body is exposed to over time is enhanced.[2]

  • Reduced formation of toxic metabolites: By slowing down a particular metabolic pathway, the generation of harmful byproducts can be minimized.[2]

  • Improved oral bioavailability: Slower first-pass metabolism can lead to a greater proportion of the administered dose reaching systemic circulation.

  • Reduced dosing frequency: A longer half-life can translate to less frequent administration, improving patient compliance.

The following diagram illustrates the fundamental principle of the Kinetic Isotope Effect on drug metabolism.

KIE cluster_0 Non-Deuterated Drug Metabolism cluster_1 Deuterated Drug Metabolism Drug_H Drug with C-H bond Metabolite_H Metabolite Drug_H->Metabolite_H CYP450 Enzyme (Faster Reaction) Drug_D Drug with C-D bond Metabolite_D Metabolite Drug_D->Metabolite_D CYP450 Enzyme (Slower Reaction due to KIE) Slower_Metabolism Slower Metabolism & Improved PK Profile Metabolite_D->Slower_Metabolism

The Kinetic Isotope Effect slows the metabolism of a deuterated drug.

Quantitative Impact of Deuteration on Pharmacokinetics: Comparative Data

The theoretical advantages of deuteration are borne out by clinical and preclinical data. The following tables summarize the pharmacokinetic improvements observed for several deuterated drugs compared to their non-deuterated counterparts.

Table 1: Pharmacokinetic Parameters of Deutetrabenazine vs. Tetrabenazine in Healthy Volunteers

ParameterDeutetrabenazine (15 mg)Tetrabenazine (25 mg)Fold Change
Total (α+β)-HTBZ Metabolites
Cmax (ng/mL)74.661.6~1.2x
AUCinf (ng·hr/mL)542261~2.1x
t½ (hours)8.64.8~1.8x
Data sourced from a randomized, double-blind, crossover study in healthy volunteers.

Table 2: Pharmacokinetic Parameters of d₉-Methadone vs. Methadone in CD-1 Male Mice (Intravenous Administration)

Parameterd₉-MethadoneMethadoneFold Change
Cmax (ng/mL)--4.4x
AUC (ng·hr/mL)--5.7x
Clearance (L/h/kg)0.9 ± 0.34.7 ± 0.8~0.2x
Data from a single-dose pharmacokinetic study.

Table 3: Pharmacokinetic Parameters of Deucravacitinib in Healthy Chinese Subjects (Single Dose)

ParameterDeucravacitinib (6 mg)Deucravacitinib (12 mg)
Cmax (ng/mL)4590.1
AUC₀₋t (ng·hr/mL)473966
t½ (hours)10.110.0
Tmax (hours)2.02.3
Deucravacitinib is a de novo deuterated drug, so a direct comparison to a non-deuterated counterpart is not applicable. Data demonstrates dose-proportional pharmacokinetics.

Experimental Protocols for Evaluating Deuterated Compounds

A thorough evaluation of a deuterated drug candidate involves a series of in vitro and in vivo studies to characterize its pharmacokinetic profile and compare it to the non-deuterated analog.

In Vitro Metabolic Stability Assay Using Liver Microsomes

This assay provides an initial assessment of the compound's susceptibility to metabolism by liver enzymes, primarily cytochrome P450s.

Objective: To determine the rate of disappearance of the test compounds (deuterated and non-deuterated) when incubated with human liver microsomes.

Materials:

  • Test compounds (deuterated and non-deuterated)

  • Human liver microsomes

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • 0.1 M Phosphate Buffer (pH 7.4)

  • Acetonitrile (ACN) with an appropriate internal standard for quenching and sample preparation

  • LC-MS/MS system for analysis

Procedure:

  • Preparation of Incubation Mixtures: Prepare stock solutions of the test compounds in a suitable organic solvent (e.g., DMSO).

  • Incubation: In a 96-well plate, combine the liver microsomes, phosphate buffer, and the test compound. Pre-incubate the mixture at 37°C.

  • Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the samples to precipitate proteins.

  • LC-MS/MS Analysis: Analyze the supernatant to quantify the remaining parent compound at each time point.

Data Analysis:

  • Plot the natural logarithm of the percentage of the remaining parent compound versus time.

  • The slope of the linear regression of this plot gives the elimination rate constant (k).

  • Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.

  • Compare the calculated half-lives of the deuterated and non-deuterated compounds.

The following diagram illustrates the general workflow for an in vitro metabolic stability assay.

in_vitro_workflow Start Start Prepare_Incubation Prepare Incubation Mixture: - Liver Microsomes - Buffer - Test Compound Start->Prepare_Incubation Pre_Incubate Pre-incubate at 37°C Prepare_Incubation->Pre_Incubate Initiate_Reaction Initiate Reaction with NADPH Pre_Incubate->Initiate_Reaction Time_Sampling Sample at Time Points (0, 5, 15, 30, 60 min) Initiate_Reaction->Time_Sampling Quench_Reaction Quench Reaction with Acetonitrile + Internal Standard Time_Sampling->Quench_Reaction Centrifuge Centrifuge to Precipitate Proteins Quench_Reaction->Centrifuge Analyze Analyze Supernatant by LC-MS/MS Centrifuge->Analyze Data_Analysis Calculate t½ and CLint Analyze->Data_Analysis End End Data_Analysis->End decision_tree Start Lead Compound Identified PK_Screening Initial Pharmacokinetic Screening Start->PK_Screening Poor_PK Poor PK Profile? (e.g., high clearance, short t½) PK_Screening->Poor_PK Metabolism_ID Identify Metabolic 'Soft Spots' Poor_PK->Metabolism_ID Yes Optimize_Further Optimize Other Properties or Re-evaluate Lead Poor_PK->Optimize_Further No Deuterate Synthesize Deuterated Analog Metabolism_ID->Deuterate In_Vitro_Test In Vitro Metabolic Stability Assay Deuterate->In_Vitro_Test Improved_Stability Improved Stability? In_Vitro_Test->Improved_Stability In_Vivo_PK In Vivo Pharmacokinetic Study Improved_Stability->In_Vivo_PK Yes Improved_Stability->Optimize_Further No Advance_Candidate Advance Deuterated Candidate In_Vivo_PK->Advance_Candidate

References

Abemaciclib-D5: A Comprehensive Technical Guide to Safety and Handling for Research Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the safety data and handling precautions for Abemaciclib-D5. Designed for laboratory personnel, this document consolidates critical information from safety data sheets (SDS) and outlines best practices for the safe utilization of this compound in a research setting. This guide includes quantitative safety data, detailed experimental protocols for handling and spill cleanup, and a visualization of the relevant biological signaling pathway.

Safety Data Summary

Table 1: Physical and Chemical Properties

PropertyValue
Chemical Formula C₂₇H₂₇D₅F₂N₈
Molecular Weight 511.6 g/mol
Appearance Solid
Purity >98% (typical)
Storage Temperature 2-8°C, keep in a dark place, under inert atmosphere

Table 2: Hazard Identification and GHS Classification

Hazard ClassGHS ClassificationSignal WordHazard Statement
Acute Toxicity, OralCategory 4WarningH302: Harmful if swallowed
Reproductive ToxicityCategory 2WarningH361: Suspected of damaging fertility or the unborn child
Specific Target Organ Toxicity (Repeated Exposure)Category 2WarningH373: May cause damage to organs through prolonged or repeated exposure

Table 3: Personal Protective Equipment (PPE) and Handling Precautions

SituationRecommended PPE & Precautions
Routine Handling Lab coat, safety glasses with side shields, nitrile gloves. Use in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust. Wash hands thoroughly after handling.
Weighing and Preparing Solutions Work within a chemical fume hood. Wear double nitrile gloves, a disposable gown, and respiratory protection (e.g., N95 respirator). Use a dedicated and calibrated balance.
Administering to Animals All procedures should be performed in a biosafety cabinet. Wear double nitrile gloves, a disposable gown, and eye protection.
Waste Disposal Dispose of as hazardous waste in accordance with local, state, and federal regulations. Contaminated materials should be placed in a sealed, labeled container.

Table 4: First Aid Measures

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.
Skin Contact In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops.
Inhalation Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention immediately.

Experimental Protocols

The following protocols provide detailed methodologies for the safe handling and cleanup of this compound in a laboratory setting. These are based on best practices for handling potent and cytotoxic compounds.

Protocol for Safe Handling and Use of this compound
  • Preparation and Workspace:

    • All work with solid this compound and concentrated solutions should be conducted in a certified chemical fume hood.

    • Cover the work surface with an absorbent, disposable liner.

    • Ensure a cytotoxic spill kit is readily accessible.

  • Personal Protective Equipment (PPE):

    • Wear a lab coat, safety glasses with side shields, and two pairs of nitrile gloves (outer pair to be changed frequently).

    • For procedures with a high risk of aerosol generation (e.g., sonication), use a certified biosafety cabinet and consider respiratory protection.

  • Weighing and Solution Preparation:

    • Weigh the solid compound in a disposable weigh boat within the fume hood.

    • Add solvent to the vial containing the compound slowly to avoid splashing.

    • Cap the vial securely and vortex or sonicate to dissolve.

  • Storage:

    • Store this compound solid and stock solutions at 2-8°C in a tightly sealed container, protected from light.

  • Waste Disposal:

    • All disposable materials that have come into contact with this compound (e.g., gloves, pipette tips, liners) must be disposed of as hazardous chemical waste.

    • Collect all liquid waste containing this compound in a designated, sealed, and clearly labeled hazardous waste container.

Protocol for Cleaning Spills of this compound
  • Immediate Actions:

    • Alert others in the area of the spill.

    • Evacuate the immediate area if the spill is large or if there is a risk of airborne dust.

    • Do not attempt to clean up a large spill without appropriate training and PPE.

  • Spill Kit and PPE:

    • Retrieve the cytotoxic spill kit.

    • Don the following PPE: disposable gown, two pairs of chemical-resistant gloves, safety goggles, and a respirator (N95 or higher).

  • Containment and Cleanup:

    • For solid spills: Gently cover the powder with a damp paper towel to avoid generating dust.

    • For liquid spills: Cover the spill with absorbent pads, starting from the outside and working inwards.

    • Carefully collect the contaminated materials using tongs or a scoop and place them into a designated hazardous waste bag.

    • Clean the spill area with a detergent solution, followed by a rinse with water. Perform this cleaning step three times.

    • Wipe the area dry with clean absorbent pads.

  • Disposal:

    • Place all used cleaning materials and contaminated PPE into the hazardous waste bag.

    • Seal the bag and place it in the designated hazardous waste container.

  • Post-Cleanup:

    • Wash hands thoroughly with soap and water.

    • Document the spill and the cleanup procedure according to your institution's policies.

Signaling Pathway and Mechanism of Action

Abemaciclib is a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6). In many cancer cells, the CDK4/6-retinoblastoma (Rb) protein pathway is dysregulated, leading to uncontrolled cell proliferation. Abemaciclib works by blocking the phosphorylation of the Rb protein, which in turn prevents the cell from progressing from the G1 (growth) phase to the S (synthesis) phase of the cell cycle, thereby inhibiting tumor growth.

Abemaciclib_Mechanism_of_Action cluster_G1_checkpoint G1 Checkpoint Control Mitogenic_Signals Mitogenic Signals (e.g., Growth Factors) CyclinD Cyclin D Mitogenic_Signals->CyclinD Upregulates Active_Complex Active Cyclin D-CDK4/6 Complex CyclinD->Active_Complex CDK4_6 CDK4/6 CDK4_6->Active_Complex Rb Rb Active_Complex->Rb Phosphorylates Phosphorylated_Rb p-Rb G1_Arrest G1 Arrest Rb_E2F_Complex Rb-E2F Complex (Inactive) Rb->Rb_E2F_Complex E2F E2F E2F->Rb_E2F_Complex G1_S_Transition G1 to S Phase Transition (Cell Proliferation) E2F->G1_S_Transition Promotes Rb_E2F_Complex->G1_S_Transition Inhibits Phosphorylated_Rb->E2F Releases Abemaciclib This compound Abemaciclib->Active_Complex Inhibits

Caption: Mechanism of action of this compound in the cell cycle.

This diagram illustrates how mitogenic signals lead to the formation of the active Cyclin D-CDK4/6 complex, which then phosphorylates the Retinoblastoma (Rb) protein. This phosphorylation releases the E2F transcription factor, allowing the cell to proceed from the G1 to the S phase. This compound inhibits the active Cyclin D-CDK4/6 complex, preventing Rb phosphorylation and causing cell cycle arrest in the G1 phase.

Experimental_Workflow_Handling Start Start: Handling this compound Prep_Workspace 1. Prepare Workspace (Fume Hood, Absorbent Liner) Start->Prep_Workspace Don_PPE 2. Don PPE (Lab Coat, Goggles, Double Gloves) Prep_Workspace->Don_PPE Weigh_Compound 3. Weigh Compound (Disposable Weigh Boat) Don_PPE->Weigh_Compound Prepare_Solution 4. Prepare Solution (Add Solvent, Cap, Mix) Weigh_Compound->Prepare_Solution Experiment 5. Perform Experiment Prepare_Solution->Experiment Waste_Disposal 6. Dispose of Waste (Hazardous Waste Containers) Experiment->Waste_Disposal Decontaminate 7. Decontaminate Workspace (Detergent, Water) Waste_Disposal->Decontaminate Remove_PPE 8. Remove PPE Decontaminate->Remove_PPE End End Remove_PPE->End

Caption: Recommended workflow for handling this compound.

This workflow diagram provides a step-by-step guide for the safe handling of this compound in a laboratory setting, from workspace preparation to final decontamination and waste disposal. Adherence to this workflow is critical to minimize exposure risk.

Methodological & Application

Application Note: Quantification of Abemaciclib in Human Plasma by LC-MS/MS using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a detailed protocol for the quantitative analysis of Abemaciclib in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method employs a protein precipitation-based sample preparation and utilizes Abemaciclib-D5 as an internal standard (IS) for accurate and precise quantification. This protocol is designed for researchers, scientists, and drug development professionals requiring a robust and reliable method for pharmacokinetic studies and therapeutic drug monitoring of Abemaciclib.

Introduction

Abemaciclib is an orally administered, selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6) approved for the treatment of certain types of breast cancer. Accurate measurement of Abemaciclib concentrations in human plasma is crucial for pharmacokinetic analysis, dose optimization, and monitoring patient adherence. This document provides a comprehensive protocol for the quantification of Abemaciclib in human plasma using a stable isotope-labeled internal standard, this compound, coupled with LC-MS/MS analysis. The use of a deuterated internal standard minimizes variability introduced during sample preparation and analysis, thereby enhancing the accuracy and precision of the results.

Experimental Protocol

This protocol outlines the necessary reagents, equipment, and step-by-step procedures for the quantification of Abemaciclib in human plasma.

Materials and Reagents
  • Abemaciclib analytical standard

  • This compound (internal standard)

  • HPLC-grade acetonitrile

  • HPLC-grade methanol

  • Formic acid (analytical grade)

  • Ultrapure water

  • Drug-free human plasma (with K2EDTA as anticoagulant)

Equipment
  • High-performance liquid chromatography (HPLC) system

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

  • Analytical balance

  • Centrifuge

  • Vortex mixer

  • Pipettes and tips

  • 96-well plates or microcentrifuge tubes

Preparation of Stock and Working Solutions
  • Abemaciclib Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Abemaciclib in methanol to obtain a final concentration of 1 mg/mL.

  • This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol to obtain a final concentration of 1 mg/mL.

  • Working Solutions: Prepare serial dilutions of the Abemaciclib stock solution in a 50:50 mixture of acetonitrile and water to create calibration standards. Prepare a working solution of this compound at a suitable concentration (e.g., 100 ng/mL) in acetonitrile.

Sample Preparation: Protein Precipitation
  • Allow all samples (calibration standards, quality control samples, and unknown plasma samples) and reagents to thaw to room temperature.

  • To 100 µL of each plasma sample in a microcentrifuge tube, add 20 µL of the this compound working solution.

  • Vortex briefly to mix.

  • Add 300 µL of acetonitrile to each tube to precipitate the plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

LC-MS/MS Analysis

Liquid Chromatography (LC) Parameters

ParameterValue
Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient As described in the table below

Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
0.5955
2.5595
3.5595
3.6955
5.0955

Mass Spectrometry (MS) Parameters

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Source Temperature 500°C
IonSpray Voltage 5500 V

MRM Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)
Abemaciclib 507.3393.2150
This compound (IS) 512.3*393.2150

*Note: The precursor ion for this compound is inferred based on the addition of 5 Daltons to the parent mass of Abemaciclib. The product ion is expected to be the same as the unlabeled compound as the deuterium atoms are not located on the fragmenting portion of the molecule.

Data Presentation

The following tables summarize the expected quantitative performance of the method based on published literature for similar assays.

Table 1: Calibration Curve Parameters

AnalyteLinear Range (ng/mL)Correlation Coefficient (r²)
Abemaciclib1 - 1000> 0.99

Table 2: Precision and Accuracy of Quality Control Samples

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
Low 5< 15< 1585 - 115
Medium 100< 15< 1585 - 115
High 800< 15< 1585 - 115

Experimental Workflow Diagram

Abemaciclib_Quantification_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Human Plasma Sample (100 µL) add_is Add this compound IS (20 µL) plasma->add_is inject Inject 5 µL into LC-MS/MS vortex1 Vortex add_is->vortex1 add_acn Add Acetonitrile (300 µL) vortex1->add_acn vortex2 Vortex Vigorously add_acn->vortex2 centrifuge Centrifuge (10,000 x g, 10 min) vortex2->centrifuge supernatant Transfer Supernatant centrifuge->supernatant supernatant->inject chromatography Chromatographic Separation (C18 Column) inject->chromatography integration Peak Integration detection Mass Spectrometry Detection (Positive ESI, MRM) chromatography->detection detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantify Abemaciclib Concentration calibration->quantification

Caption: Workflow for the quantification of Abemaciclib in human plasma.

Signaling Pathway Diagram (Illustrative)

CDK4_6_Inhibition GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK CyclinD Cyclin D ERK->CyclinD Upregulates CyclinD_CDK46 Cyclin D-CDK4/6 Complex CyclinD->CyclinD_CDK46 CDK46 CDK4/6 CDK46->CyclinD_CDK46 Rb pRb CyclinD_CDK46->Rb Phosphorylates pRb_P p-pRb (Inactive) CyclinD_CDK46->pRb_P E2F E2F Rb->E2F Sequesters CellCycle G1-S Phase Transition (Cell Proliferation) E2F->CellCycle Promotes Abemaciclib Abemaciclib Abemaciclib->CDK46 Inhibits

Caption: Simplified signaling pathway of CDK4/6 inhibition by Abemaciclib.

Application Notes and Protocols: Preparation of Abemaciclib-D5 Stock and Working Solutions

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Abemaciclib is a selective inhibitor of cyclin-dependent kinase 4 (CDK4) and 6 (CDK6), crucial regulators of the cell cycle. Its deuterated analog, Abemaciclib-D5, is an essential tool in pharmacokinetic and metabolic studies, often used as an internal standard in mass spectrometry-based analyses.[1][2][3] Proper preparation of stock and working solutions is critical for ensuring experimental accuracy and reproducibility. This document provides a detailed protocol for the preparation of this compound solutions for research applications.

Materials and Equipment

  • This compound powder

  • Dimethyl sulfoxide (DMSO), anhydrous, cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Pipettes and sterile, filtered pipette tips

  • Vortex mixer

  • Ultrasonic bath (optional, but recommended)

  • Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

Chemical and Physical Properties

The following table summarizes the key quantitative data for this compound and its non-deuterated counterpart, Abemaciclib.

PropertyThis compoundAbemaciclib (for reference)
CAS Number 1809251-51-1[4]1231929-97-7[5]
Molecular Formula C₂₇H₂₇D₅F₂N₈C₂₇H₃₂F₂N₈
Molecular Weight 511.62 g/mol 506.59 g/mol
Recommended Solvent Dimethyl sulfoxide (DMSO)Dimethyl sulfoxide (DMSO)
Solubility in DMSO Similar to Abemaciclib≥ 5 mg/mL (9.87 mM)
Stock Solution Storage -20°C for up to 1 month; -80°C for up to 6 months. Protect from light.-20°C for up to 1 month; -80°C for up to 6 months. Protect from light.

Experimental Workflow

The overall process for preparing stock and working solutions of this compound is outlined in the diagram below.

Abemaciclib_Preparation_Workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh 1. Weigh This compound Powder add_solvent 2. Add Anhydrous DMSO weigh->add_solvent Calculate Volume for Target Molarity dissolve 3. Dissolve (Vortex/Sonicate) add_solvent->dissolve store_stock 4. Aliquot & Store Stock at -80°C dissolve->store_stock thaw 5. Thaw Stock Aliquot store_stock->thaw Retrieve for Use dilute 6. Serially Dilute with Assay Medium thaw->dilute C1V1 = C2V2 use 7. Use Immediately in Experiment dilute->use

Caption: Workflow for this compound stock and working solution preparation.

Experimental Protocols

5.1 Protocol for Preparing a 10 mM this compound Stock Solution

This protocol describes the preparation of a high-concentration primary stock solution in DMSO.

  • Preparation: Put on appropriate PPE. Ensure the analytical balance is calibrated and level.

  • Weighing: Carefully weigh out a precise amount of this compound powder. For example, weigh 1 mg of the compound into a sterile microcentrifuge tube.

  • Solvent Calculation: Calculate the volume of DMSO required to achieve a 10 mM concentration using the following formula:

    Volume (L) = Mass (g) / (Molar Mass ( g/mol ) * Molarity (mol/L))

    • For 1 mg (0.001 g) of this compound (MW = 511.62 g/mol ):

    • Volume (L) = 0.001 g / (511.62 g/mol * 0.010 mol/L) = 0.0001954 L

    • Volume (µL) = 195.4 µL

  • Dissolution: Add the calculated volume (195.4 µL) of anhydrous DMSO to the tube containing the this compound powder.

  • Mixing: Close the tube tightly and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. If particulates remain, sonicate the solution in a water bath for 5-10 minutes. Visually inspect the solution against a light source to ensure complete dissolution.

  • Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month). Always protect the solution from light.

5.2 Protocol for Preparing Working Solutions

Working solutions are prepared by diluting the high-concentration stock solution into the appropriate cell culture medium or assay buffer.

  • Thawing: Remove one aliquot of the 10 mM this compound stock solution from the freezer and allow it to thaw completely at room temperature.

  • Dilution Calculation: Use the C₁V₁ = C₂V₂ formula to calculate the volume of stock solution needed for your desired working concentration.

    • C₁ = Concentration of the stock solution (e.g., 10 mM or 10,000 µM)

    • V₁ = Volume of the stock solution to be determined

    • C₂ = Desired final concentration of the working solution (e.g., 10 µM)

    • V₂ = Final volume of the working solution (e.g., 1 mL or 1000 µL)

    • Example: To prepare 1 mL of a 10 µM working solution:

    • V₁ = (C₂ * V₂) / C₁

    • V₁ = (10 µM * 1000 µL) / 10,000 µM = 1 µL

  • Preparation: Add the calculated volume (1 µL) of the 10 mM stock solution to 999 µL of the desired cell culture medium or buffer.

  • Mixing: Mix thoroughly by gentle pipetting or brief vortexing. Avoid vigorous vortexing that could cause protein denaturation in media containing serum.

  • Usage: Use the freshly prepared working solution immediately for your experiments to ensure stability and potency. Do not store aqueous working solutions for extended periods.

Safety Precautions

  • This compound is intended for research use only.

  • Handle the compound in a well-ventilated area, preferably in a chemical fume hood.

  • Wear appropriate PPE, including gloves, a lab coat, and safety glasses, to avoid skin and eye contact.

  • Consult the Safety Data Sheet (SDS) for complete handling and safety information.

References

Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of Abemaciclib in Human Plasma Using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Audience: This document is intended for researchers, scientists, and professionals in the field of drug development and clinical pharmacology involved in the quantitative analysis of Abemaciclib.

Introduction

Abemaciclib is an orally administered, selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), approved for the treatment of hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced or metastatic breast cancer[1]. Therapeutic drug monitoring and pharmacokinetic studies are crucial for optimizing dosing regimens and ensuring patient safety and efficacy. This application note describes a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of Abemaciclib in human plasma. The use of a stable isotope-labeled internal standard, Abemaciclib-d8 or Abemaciclib-d10, ensures high accuracy and precision by compensating for matrix effects and variations in sample processing[2].

The method utilizes a straightforward protein precipitation for sample preparation, followed by rapid chromatographic separation and detection by tandem mass spectrometry operating in the positive ion electrospray mode. This method has been validated following FDA guidelines and is suitable for high-throughput analysis in a clinical research setting[1][2].

Experimental Protocols

Materials and Reagents
  • Abemaciclib reference standard (Alsachim, France or equivalent)[2]

  • Abemaciclib-d8 or Abemaciclib-d10 internal standard (IS) (Alsachim, France or equivalent)

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid (0.1%) or ammonium bicarbonate (0.005 M)

  • Human plasma with K2EDTA or sodium EDTA as anticoagulant

  • Drug-free, screened human plasma for calibration standards and quality controls

Preparation of Stock and Working Solutions
  • Stock Solutions (1 mg/mL):

    • Prepare a 1 mg/mL stock solution of Abemaciclib in a 1:1 (v/v) mixture of acetonitrile and water or in DMSO.

    • Prepare a 0.1 mg/mL or 10 mg/mL stock solution of the deuterated internal standard (Abemaciclib-d8 or Abemaciclib-d10) in a similar solvent.

    • Store stock solutions at -20°C.

  • Working Solutions:

    • Prepare working solutions for calibration standards and quality controls by serially diluting the Abemaciclib stock solution with 100% methanol or a suitable solvent mixture.

    • Prepare an internal standard spiking solution (e.g., 200.0 pg/mL) by diluting the IS stock solution with the mobile phase or appropriate solvent.

Sample Preparation: Protein Precipitation

The protein precipitation method is a simple and efficient technique for extracting Abemaciclib from human plasma.

  • Label polypropylene tubes for each sample, calibrator, and quality control.

  • To 50 µL of plasma sample, add 450 µL of the internal standard working solution in methanol.

  • Vortex the mixture for 10-30 seconds to ensure thorough mixing.

  • Allow the samples to stand for 10 minutes at room temperature to facilitate protein precipitation.

  • Centrifuge the samples at 17,110 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Transfer a portion of the supernatant to an autosampler vial.

  • In some methods, the supernatant is further diluted with a sample diluent (e.g., 75% methanol containing 0.005 mol/L ammonium bicarbonate) before injection. Alternatively, the supernatant can be evaporated to dryness and reconstituted in the mobile phase.

LC-MS/MS Instrumentation and Conditions

The analysis is performed on a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

Table 1: Liquid Chromatography Parameters

ParameterCondition 1Condition 2
HPLC System Agilent 1200 Series or equivalentShimadzu HPLC system or equivalent
Column Discovery® C18, 2 cm x 2.1 mm, 5 µmKinetex biphenyl, 150 x 4.6 mm, 2.6 µm
Mobile Phase A Methanol:Acetonitrile (20:80, v/v) with pH adjusted to 6.5 with diluted ammonia solution0.1% Formic acid in water or 100:1:0.1 water/1 M ammonium acetate/AmOH
Mobile Phase B -Acetonitrile with 0.1% formic acid or 10:90:0.1 isopropanol/MeOH/AmOH
Flow Rate 0.7 mL/min0.25–0.5 mL/min or 0.4 mL/min
Column Temperature 40°C25°C or 40°C
Injection Volume 10 µL4 µL or 5 µL
Elution Mode IsocraticGradient
Run Time 3.0 minutes9.5 minutes or 10 minutes

Table 2: Mass Spectrometry Parameters

ParameterSetting
Mass Spectrometer API 4000 or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive
Source Temperature 650°C
IonSpray Voltage 2500 V
Curtain Gas Nitrogen
Collision Gas Nitrogen
Nebulizer Gas Nitrogen
Detection Mode Multiple Reaction Monitoring (MRM)
MRM Transitions See Table 3

Table 3: MRM Transitions for Abemaciclib and Deuterated Internal Standards

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Abemaciclib 507.3393.2
Abemaciclib-d8 512.3393.2
Abemaciclib-d10 517.66393.16

Data Presentation and Method Validation Summary

The method was validated for linearity, precision, accuracy, recovery, and matrix effect according to regulatory guidelines.

Table 4: Method Validation Summary

ParameterResult
Linearity Range 6.00 - 768.00 pg/mL or 5 - 2000 ng/mL
Correlation Coefficient (r²) > 0.998
Intra-day Precision (%CV) 0.39% to 3.68%
Inter-day Precision (%CV) 0.28% to 3.18%
Intra-day Accuracy 97.33% to 99.58%
Inter-day Accuracy 100.48% to 104.27%
Mean Recovery (Abemaciclib) 98.21%
Mean Recovery (IS) 94.31%

The lower limit of quantification (LLOQ) was established at 6.0 pg/mL, demonstrating the high sensitivity of this method.

Mandatory Visualizations

G cluster_prep Sample Preparation Workflow plasma 50 µL Human Plasma add_is Add 450 µL IS in Methanol plasma->add_is 1 vortex1 Vortex (10-30 sec) add_is->vortex1 2 precipitate Incubate (10 min, RT) vortex1->precipitate 3 centrifuge Centrifuge (17,110 x g, 10 min, 4°C) precipitate->centrifuge 4 supernatant Transfer Supernatant centrifuge->supernatant 5 inject Inject into LC-MS/MS supernatant->inject 6

Caption: Workflow for Protein Precipitation Sample Preparation.

G cluster_lcms LC-MS/MS Analysis Workflow cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry autosampler Autosampler Injection column Chromatographic Separation (C18 or Biphenyl Column) autosampler->column Mobile Phase esi Electrospray Ionization (ESI+) column->esi Elution quad1 Q1: Precursor Ion Selection esi->quad1 quad2 Q2: Collision Cell (CID) quad1->quad2 quad3 Q3: Product Ion Selection quad2->quad3 detector Detector quad3->detector data Data Processing (Quantification) detector->data Signal Acquisition

Caption: LC-MS/MS Analytical Workflow.

Conclusion

This application note details a robust, sensitive, and reliable LC-MS/MS method for the quantification of Abemaciclib in human plasma. The use of a deuterated internal standard ensures the accuracy and precision of the results. The simple protein precipitation sample preparation protocol and rapid chromatographic run time make this method highly suitable for therapeutic drug monitoring and pharmacokinetic studies in a high-throughput clinical or research laboratory setting.

References

application of Abemaciclib-D5 in preclinical and clinical pharmacokinetic studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Abemaciclib (Verzenio®) is a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6) approved for the treatment of hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced or metastatic breast cancer.[1][2] Understanding the pharmacokinetic (PK) profile of Abemaciclib and its active metabolites is crucial for optimizing dosing strategies and ensuring patient safety and efficacy. Abemaciclib-D5, a deuterated analog of Abemaciclib, serves as an invaluable tool, primarily as an internal standard (IS) in bioanalytical methods for the precise and accurate quantification of Abemaciclib in biological matrices during preclinical and clinical studies. The use of a stable isotope-labeled internal standard like this compound is best practice in quantitative mass spectrometry to account for variability in sample preparation and instrument response.[3][4]

These application notes provide a comprehensive overview of the use of this compound in pharmacokinetic studies, including detailed experimental protocols and data presentation.

Data Presentation

Preclinical Pharmacokinetic Parameters of Abemaciclib

The following table summarizes the pharmacokinetic parameters of Abemaciclib observed in various preclinical models. These studies are essential for understanding the drug's absorption, distribution, metabolism, and excretion (ADME) properties before human trials.

SpeciesDoseRouteCmax (ng/mL)Tmax (h)AUC (ng·h/mL)Reference
Mouse30 mg/kgOral~15002~8000[5]
Rat30 mg/kgOral991.5 ± 116.995.47 ± 3.2424490 ± 2860
In Vitro IC50 Values of Abemaciclib in Breast Cancer Cell Lines

This table presents the half-maximal inhibitory concentration (IC50) values of Abemaciclib in a panel of breast cancer cell lines, demonstrating its potent and selective activity against CDK4/6.

Cell LineSubtypeRb StatusIC50 (nmol/L)
CAMA-1LuminalProficient33
HCC1428LuminalProficient47
MCF7LuminalProficient96
T47DLuminalProficient12
ZR-75-1LuminalProficient28
BT-474Luminal HER2+Proficient134
MDA-MB-361Luminal HER2+Proficient199
SK-BR-3HER2+Proficient1850
BT-549Basal-likeDeficient3730
HCC1937Basal-likeDeficient>10000
MDA-MB-231Basal-likeProficient2110
MDA-MB-468Basal-likeDeficient>10000

Data adapted from O'Brien et al., Mol Cancer Ther; 17(5) May 2018.

Clinical Pharmacokinetic Parameters of Abemaciclib and its Active Metabolites

The table below details the key pharmacokinetic parameters of Abemaciclib and its major active metabolites, M2 and M20, in cancer patients. These metabolites contribute to the overall clinical activity of the drug.

AnalyteDose (mg, BID)Cmax (ng/mL)Tmax (h)AUC0-12h (ng·h/mL)t1/2 (h)
Abemaciclib1502498.0428018.3
Abemaciclib2002988.0552017.4 - 38.1
M2 (N-desethylabemaciclib)150--~556 (13% of total)-
M20 (hydroxyabemaciclib)150--~1113 (26% of total)-

Data compiled from multiple clinical studies.

Experimental Protocols

Protocol 1: Quantification of Abemaciclib in Human Plasma using LC-MS/MS with this compound as an Internal Standard

This protocol describes a typical liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Abemaciclib in human plasma, a critical component of clinical pharmacokinetic studies. While specific deuterated forms like Abemaciclib-D8 and -D10 are cited, the protocol is directly applicable to this compound.

1. Materials and Reagents

  • Abemaciclib reference standard

  • This compound (Internal Standard)

  • Human plasma (with K2EDTA as anticoagulant)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

2. Preparation of Stock and Working Solutions

  • Abemaciclib Stock Solution (1 mg/mL): Accurately weigh and dissolve Abemaciclib in methanol.

  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

  • Working Solutions: Serially dilute the stock solutions with 50% methanol/water to prepare calibration standards and quality control (QC) samples at various concentrations.

  • Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the this compound stock solution with acetonitrile.

3. Sample Preparation (Protein Precipitation)

  • To 50 µL of plasma sample (calibrator, QC, or unknown), add 150 µL of the internal standard working solution (containing this compound in acetonitrile).

  • Vortex mix for 30 seconds to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or 96-well plate.

  • Dilute the supernatant 1:10 with water containing 0.1% formic acid.

  • Inject a small volume (e.g., 5 µL) into the LC-MS/MS system.

4. LC-MS/MS Conditions

  • LC System: A high-performance liquid chromatography system.

  • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 2.6 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution: A suitable gradient to separate Abemaciclib from endogenous plasma components.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • MRM Transitions (Example):

    • Abemaciclib: Q1/Q3 (e.g., m/z 507.3 -> 393.2)

    • This compound: Q1/Q3 (e.g., m/z 512.3 -> 393.2) - Note: The exact transition for D5 should be optimized.

5. Data Analysis

  • Quantify Abemaciclib concentrations in unknown samples by constructing a calibration curve from the peak area ratio of Abemaciclib to this compound versus the nominal concentration of the calibration standards.

Visualizations

Signaling Pathway of Abemaciclib

Abemaciclib_Pathway cluster_G1_Phase G1 Phase of Cell Cycle cluster_S_Phase S Phase (DNA Synthesis) CyclinD Cyclin D CDK46 CDK4/6 CyclinD->CDK46 activate Rb Rb CDK46->Rb phosphorylates (inactivates) E2F E2F Rb->E2F sequesters Gene_Transcription Gene Transcription for DNA Replication E2F->Gene_Transcription promotes Abemaciclib Abemaciclib Abemaciclib->CDK46 inhibits Growth_Factors Growth Factors Growth_Factors->CyclinD stimulate PK_Workflow cluster_SampleCollection 1. Sample Collection cluster_SamplePreparation 2. Sample Preparation cluster_Analysis 3. Bioanalysis cluster_DataInterpretation 4. Data Interpretation Blood_Sample Blood Sample Collection (Preclinical/Clinical) Plasma_Separation Plasma Separation (Centrifugation) Blood_Sample->Plasma_Separation IS_Spiking Spike with This compound (IS) Plasma_Separation->IS_Spiking Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) IS_Spiking->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer & Dilution Centrifugation->Supernatant_Transfer LC_MSMS LC-MS/MS Analysis Supernatant_Transfer->LC_MSMS Data_Processing Data Processing (Peak Integration) LC_MSMS->Data_Processing Calibration_Curve Calibration Curve Generation Data_Processing->Calibration_Curve Concentration_Calculation Concentration Calculation Calibration_Curve->Concentration_Calculation PK_Parameter_Analysis Pharmacokinetic Parameter Analysis Concentration_Calculation->PK_Parameter_Analysis

References

Application Note: Validated Bioanalytical Method for Abemaciclib and its Metabolites Using Deuterated Standards

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of Abemaciclib and its active metabolites (N-desethylabemaciclib (M2), hydroxyabemaciclib (M20), and hydroxy-N-desethylabemaciclib (M18)) in human plasma. The method utilizes corresponding deuterated stable isotope-labeled internal standards for accurate and precise quantification. The protocol described herein is intended for researchers, scientists, and drug development professionals requiring a reliable bioanalytical workflow for pharmacokinetic studies and therapeutic drug monitoring of Abemaciclib.

Introduction

Abemaciclib is an orally administered inhibitor of cyclin-dependent kinases 4 and 6 (CDK4 & CDK6) approved for the treatment of certain types of breast cancer. In humans, Abemaciclib is extensively metabolized, primarily by cytochrome P450 3A4 (CYP3A4), to form several metabolites.[1][2] The major active metabolites, M2, M20, and M18, exhibit similar potency to the parent drug and are found in significant concentrations in circulation, contributing to the overall clinical activity.[1][2][3] Therefore, a validated bioanalytical method for the simultaneous quantification of Abemaciclib and these active metabolites is crucial for understanding its pharmacology.

This method employs a simple protein precipitation for sample preparation followed by reversed-phase liquid chromatography for separation and tandem mass spectrometry for detection and quantification. The use of deuterated internal standards for each analyte minimizes matrix effects and improves method precision and accuracy.

Experimental Protocols

Materials and Reagents
  • Abemaciclib, M2, M18, and M20 analytical standards

  • Abemaciclib-d8, M2-d7, M18-d8, and M20-d8 deuterated internal standards (IS)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid (FA), LC-MS grade

  • Ammonium bicarbonate, analytical grade

  • Water, deionized and filtered

  • Human plasma (K2 EDTA)

Equipment
  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Triple quadrupole tandem mass spectrometer with an electrospray ionization (ESI) source

  • Analytical balance

  • Centrifuge

  • Vortex mixer

  • Pipettes and general laboratory consumables

Standard Solutions Preparation
  • Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of Abemaciclib, M2, M18, and M20 in an appropriate solvent such as a 1:1 (v/v) mixture of ACN and water.

  • Internal Standard Stock Solutions (1 mg/mL): Prepare individual stock solutions of the deuterated internal standards in a similar manner.

  • Working Standard Solutions: Prepare serial dilutions of the primary stock solutions with a suitable solvent (e.g., 50% ACN) to create a series of working standard solutions for constructing the calibration curve.

  • Internal Standard Working Solution: Prepare a combined internal standard working solution by diluting the IS stock solutions to a final concentration (e.g., 250 ng/mL each) in a suitable solvent.

Sample Preparation
  • Thaw human plasma samples and quality control (QC) samples at room temperature.

  • To a 50 µL aliquot of plasma in a microcentrifuge tube, add the internal standard working solution.

  • Add protein precipitation solvent (e.g., acetonitrile) to the plasma sample.

  • Vortex the mixture thoroughly to ensure complete protein precipitation.

  • Centrifuge the samples to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

Liquid Chromatography Conditions
  • Column: A reversed-phase C18 column (e.g., Kinetex C18, 150 x 2.1 mm, 2.6 µm) is suitable for separation.

  • Mobile Phase A: 10 mM ammonium bicarbonate in water.

  • Mobile Phase B: Methanol:water (9:1, v/v) with 10 mM ammonium bicarbonate.

  • Flow Rate: A typical flow rate is between 0.3 and 0.5 mL/min.

  • Gradient Elution: A gradient elution program should be optimized to ensure adequate separation of the analytes from each other and from matrix components.

Mass Spectrometry Conditions
  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • Ion Transitions: The specific precursor-to-product ion transitions for each analyte and internal standard should be optimized for the instrument in use.

Data Presentation

The following tables summarize the quantitative performance of a validated bioanalytical method for Abemaciclib and its metabolites.

Table 1: Calibration Curve Details

AnalyteCalibration Range (ng/mL)Regression ModelCorrelation Coefficient (r²)
Abemaciclib1 - 600Linear, 1/x² weighting> 0.99
M20.5 - 300Linear, 1/x² weighting> 0.99
M200.5 - 300Linear, 1/x² weighting> 0.99
M180.2 - 120Linear, 1/x² weighting> 0.99

Data adapted from a representative validated method.

Table 2: Precision and Accuracy

AnalyteQC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
Abemaciclib LLOQ1≤ 2080-120≤ 2080-120
LQC3≤ 1585-115≤ 1585-115
MQC150≤ 1585-115≤ 1585-115
HQC400≤ 1585-115≤ 1585-115
M2 LLOQ0.5≤ 2080-120≤ 2080-120
LQC1.5≤ 1585-115≤ 1585-115
MQC75≤ 1585-115≤ 1585-115
HQC225≤ 1585-115≤ 1585-115
M20 LLOQ0.5≤ 2080-120≤ 2080-120
LQC1.5≤ 1585-115≤ 1585-115
MQC75≤ 1585-115≤ 1585-115
HQC225≤ 1585-115≤ 1585-115
M18 LLOQ0.2≤ 2080-120≤ 2080-120
LQC0.6≤ 1585-115≤ 1585-115
MQC30≤ 1585-115≤ 1585-115
HQC90≤ 1585-115≤ 1585-115

LLOQ: Lower Limit of Quantification; LQC: Low-Quality Control; MQC: Medium Quality Control; HQC: High-Quality Control. Acceptance criteria are based on regulatory guidelines.

Table 3: Recovery

AnalyteMean Extraction Recovery (%)
Abemaciclib72.8
M262.7
M1861.8
M2074.0

Data from a representative validated method.

Visualizations

G cluster_metabolism Abemaciclib Metabolism Abemaciclib Abemaciclib CYP3A4 CYP3A4 Abemaciclib->CYP3A4 M2 M2 (N-desethylabemaciclib) CYP3A4->M2 M20 M20 (hydroxyabemaciclib) CYP3A4->M20 M18 M18 (hydroxy-N-desethylabemaciclib) CYP3A4->M18

Caption: Metabolic pathway of Abemaciclib.

G cluster_workflow Bioanalytical Workflow start Start: Plasma Sample add_is Add Deuterated Internal Standards start->add_is protein_precipitation Protein Precipitation (Acetonitrile) add_is->protein_precipitation vortex Vortex Mix protein_precipitation->vortex centrifuge Centrifuge vortex->centrifuge supernatant_transfer Transfer Supernatant centrifuge->supernatant_transfer lc_ms_analysis LC-MS/MS Analysis supernatant_transfer->lc_ms_analysis data_processing Data Processing and Quantification lc_ms_analysis->data_processing end End: Concentration Results data_processing->end

Caption: Experimental workflow for sample analysis.

Conclusion

The LC-MS/MS method described provides a sensitive, specific, and reliable approach for the simultaneous quantification of Abemaciclib and its major active metabolites in human plasma. The use of deuterated internal standards ensures high accuracy and precision, making this method well-suited for pharmacokinetic and other clinical studies. The presented protocol and performance data can serve as a valuable resource for laboratories implementing bioanalytical assays for Abemaciclib.

References

Application Note and Protocol for the Chromatographic Separation of Abemaciclib and Abemaciclib-D5 on a C18 Column

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Abemaciclib is an orally administered inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6) used in the treatment of hormone receptor (HR)-positive, human epidermal growth factor receptor 2 (HER2)-negative advanced or metastatic breast cancer.[1][2] Accurate and reliable quantification of Abemaciclib in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials.[3][4][5] This document provides a detailed protocol for the chromatographic separation of Abemaciclib and its deuterated internal standard, Abemaciclib-D5, on a C18 column coupled with tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard like this compound is a common practice in quantitative bioanalysis to ensure high accuracy and precision by correcting for matrix effects and variability in sample processing.

Principle

This method utilizes reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) for the separation of Abemaciclib and this compound. The separation is achieved on a C18 stationary phase, which retains the analytes based on their hydrophobicity. A mobile phase gradient consisting of an aqueous component and an organic solvent is used to elute the compounds from the column. Detection and quantification are performed using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity.

Experimental Protocols

1. Materials and Reagents

  • Abemaciclib reference standard

  • This compound internal standard (or other deuterated forms like Abemaciclib-D8 or -D10)

  • HPLC or LC-MS grade acetonitrile

  • HPLC or LC-MS grade methanol

  • Formic acid (or ammonium bicarbonate/ammonium acetate as alternatives)

  • Ultrapure water

  • Human plasma (or other relevant biological matrix)

2. Instrumentation and Chromatographic Conditions

A variety of LC-MS/MS systems can be used. The following table summarizes typical conditions reported in the literature for the separation of Abemaciclib on a C18 column.

ParameterCondition 1Condition 2Condition 3
LC System HPLC Prominence systemAgilent 1290 seriesUHPLC system
Column Gemini NX C18 (50 x 2 mm, 3 µm)C18 columnKinetex C18 (150 x 2.1 mm, 2.6 µm)
Mobile Phase A 60% methanol with 0.01 M ammonium bicarbonate (pH ~10.5)0.1% formic acid in water10 mM ammonium bicarbonate in water
Mobile Phase B 90% methanol with 0.01 M ammonium bicarbonate (pH ~10.5)AcetonitrileMethanol:water (9:1, v/v) with 10 mM ammonium bicarbonate
Flow Rate 0.5 mL/min0.4 mL/minNot specified
Column Temp. 50°C25°CNot specified
Injection Vol. Not specified5 µLNot specified
Run Time 9.5 minNot specifiedNot specified

3. Mass Spectrometry Conditions

  • Ionization Mode: Electrospray Ionization (ESI), positive mode

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Typical MRM Transitions:

    • Abemaciclib: m/z 507.3 → 393.2

    • Abemaciclib-D10: m/z 517.7 → 393.2

    • Note: The exact m/z values for this compound would need to be determined based on the deuteration pattern, but a similar fragmentation pattern is expected.

4. Standard Solution and Quality Control (QC) Sample Preparation

  • Stock Solutions: Prepare individual stock solutions of Abemaciclib and this compound in a suitable organic solvent (e.g., methanol or DMSO).

  • Working Solutions: Prepare serial dilutions of the Abemaciclib stock solution in the mobile phase or an appropriate solvent to create calibration standards. Prepare working solutions for QC samples at low, medium, and high concentrations.

  • Internal Standard Working Solution: Prepare a working solution of this compound at a fixed concentration.

5. Sample Preparation (Protein Precipitation)

Protein precipitation is a common and effective method for extracting Abemaciclib from plasma samples.

  • To 50 µL of plasma sample, add a specified volume of the internal standard working solution (e.g., 10 µL).

  • Add a protein precipitating agent, typically 3-4 volumes of cold acetonitrile or methanol.

  • Vortex the mixture thoroughly for a few minutes.

  • Centrifuge the samples at high speed (e.g., 15,000 rpm) for about 5-10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube.

  • The supernatant can be directly injected into the LC-MS/MS system or evaporated to dryness and reconstituted in the mobile phase.

Data Presentation

The following tables summarize key quantitative data typically generated in a validated bioanalytical method for Abemaciclib.

Table 1: Linearity and Sensitivity

AnalyteCalibration RangeLLOQCorrelation Coefficient (r²)
Abemaciclib6.00 - 768.00 pg/mL6.00 pg/mL> 0.998
Abemaciclib5 - 2000 ng/mL5 ng/mL≥ 0.999

Table 2: Accuracy and Precision

QC LevelConcentrationIntra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
LQC(Low)0.39 - 3.6897.33 - 99.580.28 - 3.18100.48 - 104.27
MQC(Medium)< 1585 - 115< 1585 - 115
HQC(High)< 1585 - 115< 1585 - 115

Table 3: Recovery

AnalyteLQC Recovery (%)MQC Recovery (%)HQC Recovery (%)Mean Recovery (%)
Abemaciclib98.1299.2797.2498.21
Abemaciclib-D10---94.31
Abemaciclib110 - 112--111
Abemaciclib-d8---104

Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample Add_IS Add this compound (Internal Standard) Sample->Add_IS Precipitate Protein Precipitation (e.g., Acetonitrile) Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Collect_Supernatant Collect Supernatant Centrifuge->Collect_Supernatant Injection Inject into LC-MS/MS Collect_Supernatant->Injection Separation C18 Column Separation Injection->Separation Detection MS/MS Detection (MRM) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of Abemaciclib Calibration->Quantification

Caption: Experimental workflow for the quantification of Abemaciclib.

The described method provides a robust and reliable approach for the chromatographic separation and quantification of Abemaciclib and its deuterated internal standard, this compound, in biological matrices. The use of a C18 column with gradient elution and LC-MS/MS detection ensures high selectivity, sensitivity, and accuracy. This application note and protocol can be adapted and validated by researchers and scientists for various applications in drug development and clinical research.

References

Application Notes and Protocols for the Analytical Determination of Abemaciclib in Biological Matrices

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of Abemaciclib, a potent inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), in various biological matrices. The protocols are intended to guide researchers in establishing robust and reliable analytical methods for pharmacokinetic studies, therapeutic drug monitoring, and other research applications.

Signaling Pathway of Abemaciclib

Abemaciclib targets the Cyclin D-CDK4/6-Retinoblastoma (Rb) pathway, which is a key regulator of the cell cycle. In many cancer cells, this pathway is hyperactivated, leading to uncontrolled cell proliferation. Abemaciclib's inhibition of CDK4 and CDK6 prevents the phosphorylation of the Rb protein. This maintains the Rb-E2F complex, thereby blocking the transcription of genes required for the transition from the G1 to the S phase of the cell cycle and ultimately inducing cell cycle arrest.

Abemaciclib Signaling Pathway cluster_0 Cell Cycle Progression (G1 to S phase) Growth_Factors Growth Factors Receptor Receptor Growth_Factors->Receptor Cyclin_D Cyclin D Receptor->Cyclin_D + Cyclin_D_CDK46 Cyclin D-CDK4/6 Complex Cyclin_D->Cyclin_D_CDK46 CDK46 CDK4/6 CDK46->Cyclin_D_CDK46 Rb Rb Cyclin_D_CDK46->Rb Phosphorylation pRb p-Rb (Inactive) Cyclin_D_CDK46->pRb Rb_E2F Rb-E2F Complex (Transcriptionally Inactive) Rb->Rb_E2F E2F E2F pRb->E2F Release E2F->Rb_E2F S_Phase_Genes S-Phase Gene Transcription E2F->S_Phase_Genes Cell_Cycle_Progression Cell Cycle Progression S_Phase_Genes->Cell_Cycle_Progression Abemaciclib Abemaciclib Abemaciclib->Cyclin_D_CDK46 Inhibition

Caption: Mechanism of action of Abemaciclib in the Cyclin D-CDK4/6-Rb signaling pathway.

Analytical Methods for Abemaciclib in Biological Matrices

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most widely used technique for the quantification of Abemaciclib in biological matrices due to its high sensitivity and selectivity.

Table 1: Summary of LC-MS/MS Methods for Abemaciclib Quantification in Human Plasma/Serum
ParameterMethod 1Method 2Method 3Method 4
Matrix Human PlasmaHuman PlasmaHuman PlasmaHuman Serum
Sample Preparation Protein PrecipitationProtein PrecipitationProtein Precipitation & EvaporationSupported Liquid Extraction (SLE)
Linearity Range 6.00 - 768.00 pg/mL[1]1 - 500 ng/mL[2]15 - 3000 ng/mL[3]20 - 1000 ng/mL[4]
Internal Standard Abemaciclib-D10[1]Stable Isotope-Labeled AbemaciclibNot SpecifiedFluconazole
Intra-day Precision (%CV) 0.39 - 3.68%≤15.0% (≤20.0% at LLOQ)3.1 - 15%0.90 - 6.19%
Inter-day Precision (%CV) 0.28 - 3.18%≤15.0% (≤20.0% at LLOQ)1.6 - 14.9%Not Reported
Intra-day Accuracy (%Bias) 97.33 - 99.58%±15.0% (±20.0% at LLOQ)-1.5 - 15.0%-4.3 - 1.7%
Inter-day Accuracy (%Bias) 100.48 - 104.27%±15.0% (±20.0% at LLOQ)-14.3 - 14.6%Not Reported
Recovery >90%Mean: 72.8%>85%87.7 ± 4.3%
Table 2: Summary of LC-MS/MS Methods for Abemaciclib and its Metabolites in Various Matrices
ParameterHuman & Mouse PlasmaHuman PlasmaMouse Plasma & Tissue Homogenates
Analytes Abemaciclib, M2, M18, M20Abemaciclib, M2, M18, M20, OlaparibAbemaciclib, Palbociclib, Ribociclib
Sample Preparation Protein PrecipitationProtein PrecipitationProtein Precipitation
Linearity Range (Abemaciclib) 1 - 600 ng/mL0.4 - 1000 nM2 - 200 ng/mL
Intra-day Precision (%CV) Not Reported≤11% (<19% at LLOQ)Not Reported
Inter-day Precision (%CV) Not Reported<13%Not Reported
Intra-day Accuracy (%Bias) Not Reported±12%Not Reported
Inter-day Accuracy (%Bias) Not Reported±12%Not Reported
Recovery Not Reported92 - 102%Not Reported

Experimental Protocols

Protocol 1: Quantification of Abemaciclib in Human Plasma using LC-MS/MS (Protein Precipitation)

This protocol is based on a validated method for the rapid and reliable quantification of Abemaciclib in human plasma.

1. Materials and Reagents

  • Abemaciclib reference standard

  • Abemaciclib-D10 (Internal Standard, ISTD)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (AR grade)

  • Ammonia solution

  • Human plasma (blank, drug-free)

  • Polypropylene tubes

2. Stock and Working Solutions Preparation

  • Abemaciclib Stock Solution (10.0 mg/mL): Dissolve an appropriate amount of Abemaciclib in acetonitrile.

  • ISTD Stock Solution (10.0 mg/mL): Dissolve an appropriate amount of Abemaciclib-D10 in acetonitrile.

  • ISTD Spiking Solution (200.0 pg/mL): Prepare by diluting the ISTD stock solution with a methanol:acetonitrile (20:80, v/v) solution.

  • Calibration Standards and Quality Control (QC) Samples: Prepare by spiking blank human plasma with appropriate volumes of Abemaciclib working solutions to achieve the desired concentration range (e.g., 6.00-768.00 pg/mL).

3. Sample Preparation

  • Pipette 150 µL of plasma sample (calibrator, QC, or unknown) into a polypropylene tube.

  • Add 10 µL of ISTD spiking solution (200 pg/mL) to each tube.

  • Vortex for approximately 10 seconds.

  • Add 20 µL of 0.1% formic acid and vortex for 30 seconds.

  • Add 1 mL of acetonitrile, and vortex for approximately 10 minutes.

  • Centrifuge the samples at 15,000 rpm for 5 minutes at room temperature.

  • Transfer the supernatant to a clean tube for LC-MS/MS analysis.

4. LC-MS/MS Conditions

  • LC System: HPLC system capable of gradient elution.

  • Column: Discovery® C18 HPLC Column (2 cm × 2.1 mm, 5 μm).

  • Mobile Phase: Methanol:Acetonitrile (20:80, v/v), pH adjusted to 6.5 with diluted ammonia solution.

  • Flow Rate: 0.7 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

  • MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive.

  • MRM Transitions:

    • Abemaciclib: m/z 507.32 → 393.16

    • Abemaciclib-D10: m/z 517.66 → 393.16

5. Data Analysis

  • Construct a calibration curve by plotting the peak area ratio of Abemaciclib to the ISTD against the nominal concentration of the calibration standards.

  • Use a weighted (e.g., 1/x²) linear regression model to fit the data.

  • Determine the concentration of Abemaciclib in QC and unknown samples from the calibration curve.

Caption: A typical experimental workflow for the quantification of Abemaciclib in plasma.

Protocol 2: Simultaneous Quantification of Abemaciclib and its Metabolites in Human Plasma using UHPLC-MS/MS

This protocol is adapted from a method for the simultaneous analysis of Abemaciclib and its active metabolites (M2, M18, and M20).

1. Materials and Reagents

  • Abemaciclib, M2, M18, and M20 reference standards

  • Stable isotope-labeled internal standards for each analyte

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ammonium bicarbonate

  • Human plasma (blank, drug-free)

2. Stock and Working Solutions Preparation

  • Prepare individual stock solutions of Abemaciclib and its metabolites.

  • Prepare a combined working solution of the analytes and a separate combined working solution for the internal standards.

  • Prepare calibration standards and QC samples by spiking blank human plasma.

3. Sample Preparation

  • Process samples by protein precipitation with acetonitrile.

  • Dilute the resulting supernatant.

  • Filter the diluted supernatant before injection.

4. UHPLC-MS/MS Conditions

  • UHPLC System: Ultra-high performance liquid chromatography system.

  • Column: Kinetex C18 column (150 × 2.1 mm ID, 2.6 μm).

  • Mobile Phase A: 10 mM ammonium bicarbonate in water.

  • Mobile Phase B: 10 mM ammonium bicarbonate in methanol-water (9:1, v/v).

  • Elution: Gradient elution.

  • MS System: Triple quadrupole mass spectrometer with an ESI source.

  • Ionization Mode: Positive.

  • MRM Transitions: Optimized for each analyte and its corresponding internal standard.

5. Data Analysis

  • Follow the data analysis procedure as described in Protocol 1, constructing individual calibration curves for each analyte.

Protocol 3: Analysis of Abemaciclib in Mouse Tissue Homogenates

This protocol provides a general guideline for the analysis of Abemaciclib in tissue samples, based on methods for various CDK4/6 inhibitors.

1. Materials and Reagents

  • Abemaciclib reference standard and internal standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Homogenizer

  • Tissue of interest (e.g., liver, kidney, brain)

2. Tissue Homogenate Preparation

  • Accurately weigh the tissue sample.

  • Add a specific volume of a suitable buffer or water to the tissue.

  • Homogenize the tissue sample on ice until a uniform suspension is obtained.

3. Sample Preparation

  • Use an aliquot (e.g., 50 µL) of the tissue homogenate for analysis.

  • Perform protein precipitation by adding a precipitating agent like acetonitrile.

  • Vortex and centrifuge the sample.

  • Collect and dilute the supernatant before injection into the LC-MS/MS system.

4. LC-MS/MS Conditions and Data Analysis

  • The LC-MS/MS conditions and data analysis procedures would be similar to those described for plasma analysis, but may require optimization for the specific tissue matrix to minimize matrix effects.

Conclusion

The provided application notes and protocols offer a comprehensive guide for the analytical determination of Abemaciclib in various biological matrices. The LC-MS/MS methods described are sensitive, specific, and reliable for supporting a wide range of research and clinical applications. It is recommended that each laboratory validates the chosen method according to the relevant regulatory guidelines to ensure data quality and integrity.

References

Troubleshooting & Optimization

troubleshooting matrix effects in Abemaciclib quantification with LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects during the quantification of Abemaciclib using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect Abemaciclib quantification?

A1: Matrix effects are the alteration of ionization efficiency (suppression or enhancement) of the target analyte, Abemaciclib, by co-eluting endogenous components from the biological sample (e.g., plasma, serum).[1][2] These effects can lead to inaccurate and imprecise quantification, compromising the reliability of pharmacokinetic and other clinical studies. For Abemaciclib, ion suppression is a commonly observed matrix effect, particularly when using simpler sample preparation methods like protein precipitation.[3][4]

Q2: What are the common sources of matrix effects in biological samples?

A2: The primary sources of matrix effects in biological matrices like plasma are phospholipids from cell membranes, salts, and endogenous metabolites.[1] These components can interfere with the ionization of Abemaciclib in the mass spectrometer's ion source, leading to a decreased or, less commonly, an increased signal intensity.

Q3: How can I assess the presence and extent of matrix effects in my assay?

A3: The matrix effect can be quantitatively assessed by calculating the Matrix Factor (MF). This is determined by comparing the peak area of an analyte in a post-extraction spiked blank matrix sample to the peak area of the analyte in a neat solution at the same concentration. An MF value of 1 indicates no matrix effect, a value less than 1 suggests ion suppression, and a value greater than 1 indicates ion enhancement. The use of a stable isotope-labeled internal standard (SIL-IS), such as Abemaciclib-D10, is crucial to normalize and correct for these effects.

Q4: What is the most effective way to minimize matrix effects for Abemaciclib analysis?

A4: A multi-faceted approach is most effective. This includes:

  • Advanced Sample Preparation: Employing techniques more sophisticated than simple protein precipitation, such as Solid-Phase Extraction (SPE) or Supported Liquid Extraction (SLE), can significantly reduce matrix components.

  • Chromatographic Separation: Optimizing the HPLC or UHPLC method to achieve chromatographic separation between Abemaciclib and interfering matrix components is critical.

  • Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): This is a highly recommended and widely used strategy to compensate for matrix effects. An ideal SIL-IS, like Abemaciclib-D10, co-elutes with the analyte and experiences similar ionization suppression or enhancement, thus providing reliable normalization.

Troubleshooting Guide

Problem: Poor peak shape, inconsistent results, or low signal intensity for Abemaciclib.

This guide provides a systematic approach to troubleshooting potential matrix effects.

Step 1: Evaluate Sample Preparation

Question: Is your sample preparation method adequate for removing interfering matrix components?

Analysis: Simple protein precipitation (PPT) with solvents like acetonitrile or methanol is fast but often results in insufficient cleanup, leaving significant amounts of phospholipids in the final extract.

Solutions:

  • Consider Alternative Extraction Techniques:

    • Solid-Phase Extraction (SPE): Offers better selectivity and cleanup than PPT. Oasis PRiME HLB cartridges have been successfully used for Abemaciclib extraction.

    • Supported Liquid Extraction (SLE): Has been shown to effectively remove phospholipids and reduce matrix effects for Abemaciclib, leading to cleaner extracts and improved recovery compared to PPT.

  • Optimize PPT: If PPT is the only viable option, dilution of the supernatant post-precipitation can help reduce the concentration of matrix components injected into the LC-MS/MS system.

Experimental Protocol: Comparison of Sample Preparation Methods

  • Prepare three sets of quality control (QC) samples in the biological matrix of interest (e.g., human plasma) at low, medium, and high concentrations of Abemaciclib.

  • Process one set of QCs using Protein Precipitation (PPT):

    • To 100 µL of plasma, add 300 µL of acetonitrile containing the internal standard.

    • Vortex for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes.

    • Inject the supernatant.

  • Process the second set using Solid-Phase Extraction (SPE):

    • Use a validated SPE protocol, for example, with Oasis PRiME HLB cartridges. Condition, load the pre-treated sample, wash with a weak organic solvent, and elute with a stronger organic solvent.

  • Process the third set using Supported Liquid Extraction (SLE):

    • Use a validated SLE protocol. Load the pre-treated sample onto the SLE plate, allow it to absorb, and then elute the analyte with a water-immiscible organic solvent.

  • Analyze all processed samples by LC-MS/MS and compare the matrix factor, recovery, accuracy, and precision for each method.

Data Presentation: Comparison of Sample Preparation Techniques

ParameterProtein Precipitation (PPT)Solid-Phase Extraction (SPE)Supported Liquid Extraction (SLE)
Matrix Factor (MF) Often < 0.8 (Significant Suppression)Closer to 1.0Closer to 1.0
Analyte Recovery (%) > 80%Variable, typically 60-90%> 85%
Precision (%CV) < 15%< 10%< 10%
Accuracy (%Bias) Can be variableWithin ±15%Within ±15%
Step 2: Optimize Chromatographic Conditions

Question: Is your chromatography separating Abemaciclib from co-eluting matrix components?

Analysis: Even with good sample cleanup, some matrix components may remain. Effective chromatographic separation is the next line of defense.

Solutions:

  • Column Chemistry: Consider using a different column chemistry. Biphenyl and C18 columns have been successfully used for Abemaciclib analysis.

  • Gradient Optimization: Adjust the mobile phase gradient to increase the resolution between Abemaciclib and any closely eluting peaks observed in blank matrix injections. A linear gradient from a low to a high percentage of organic phase is common.

  • Flow Rate: A lower flow rate can sometimes improve separation efficiency.

Experimental Protocol: Chromatographic Optimization

  • Inject an extracted blank plasma sample and monitor for interfering peaks at the retention time of Abemaciclib.

  • Systematically alter the gradient slope: Test steeper and shallower gradients to observe the effect on the separation of Abemaciclib from matrix interferences.

  • Evaluate different organic modifiers in the mobile phase (e.g., acetonitrile vs. methanol) and different additives (e.g., formic acid vs. ammonium formate) to alter selectivity.

Step 3: Verify Internal Standard Performance

Question: Is your internal standard effectively compensating for matrix effects?

Analysis: The use of a stable isotope-labeled internal standard (SIL-IS) is critical. Abemaciclib-D10 is a commonly used and effective SIL-IS.

Solutions:

  • Ensure Co-elution: The SIL-IS should have the same retention time as Abemaciclib.

  • Monitor IS Response: The peak area of the internal standard should be consistent across all samples (calibrators, QCs, and unknowns). A significant drop in IS response in certain samples may indicate a severe and variable matrix effect that is not being fully compensated.

Visualizations

Troubleshooting_Workflow cluster_prep Step 1: Sample Preparation cluster_chrom Step 2: Chromatography cluster_is Step 3: Internal Standard start_node Start: Inconsistent Abemaciclib Quantification sp_eval Evaluate Sample Prep Method (e.g., PPT) start_node->sp_eval process_node process_node decision_node decision_node solution_node solution_node end_node End: Reliable Quantification sp_decision Adequate Cleanup? sp_eval->sp_decision sp_solution Implement SPE or SLE sp_decision->sp_solution No chrom_eval Optimize LC Method sp_decision->chrom_eval Yes sp_solution->sp_eval chrom_decision Good Separation? chrom_eval->chrom_decision chrom_solution Test Different Columns/Gradients chrom_decision->chrom_solution No is_eval Verify IS Performance chrom_decision->is_eval Yes chrom_solution->chrom_eval is_decision IS Compensating? is_eval->is_decision is_decision->end_node Yes is_solution Ensure Co-elution & Consistent Response is_decision->is_solution No is_solution->is_eval

Caption: Troubleshooting workflow for matrix effects in Abemaciclib quantification.

Experimental_Workflow cluster_sample Sample Collection cluster_prep Sample Preparation cluster_analysis Analysis cluster_result Result input_node input_node process_node process_node output_node output_node sample Biological Sample (e.g., Plasma) ppt Protein Precipitation sample->ppt Method 1 spe Solid-Phase Extraction sample->spe Method 2 sle Supported Liquid Extraction sample->sle Method 3 lcms LC-MS/MS Analysis ppt->lcms spe->lcms sle->lcms result Abemaciclib Concentration lcms->result

References

Technical Support Center: Optimizing Abemaciclib-D5 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the optimization and troubleshooting of Abemaciclib-D5 as an internal standard in bioanalytical methods. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide clear guidance for robust and reliable quantification of Abemaciclib.

Frequently Asked Questions (FAQs)

Q1: What are the key characteristics of an ideal stable isotope-labeled internal standard (SIL-IS) like this compound?

An ideal SIL-IS should be chemically and structurally identical to the analyte, ensuring it co-elutes during chromatography and experiences similar matrix effects and ionization suppression or enhancement.[1][2] Key characteristics include:

  • High Isotopic Purity: Minimal presence of the unlabeled analyte is crucial to prevent artificially high baseline signals, which can impact the accuracy of low-concentration samples.[1]

  • Sufficient Mass Difference: A mass difference of at least 3 or more mass units from the analyte is recommended for small molecules to avoid spectral overlap.[1]

  • Stable Isotopic Labels: The deuterium labels should be stable and not undergo exchange during sample preparation, storage, or analysis.[1]

  • Chromatographic Co-elution: The SIL-IS should have the same retention time as the analyte to effectively compensate for matrix effects.

Q2: What is the recommended concentration for this compound internal standard?

The optimal concentration of the internal standard should be consistent across all samples (calibration standards, quality controls, and study samples) and should be optimized to provide an appropriate detector response. While the exact concentration can vary depending on the specific assay's sensitivity and the expected analyte concentration range, a common practice is to use a concentration that is close to the geometric mean of the calibration curve range. For example, in a validated method for Abemaciclib in human plasma, an internal standard spiking solution of 200.0 pg/mL was used.

Q3: What are the common causes of variability in the internal standard response?

Excessive variability in the internal standard (IS) response can indicate issues with the bioanalytical method. Common causes include:

  • Human Errors: Inconsistent or incorrect spiking of the IS during sample preparation.

  • Inconsistent Extraction Recovery: Inefficient or variable extraction of the analyte and IS from the biological matrix.

  • Matrix Effects: Variations in the sample matrix that affect the ionization of the analyte and the IS differently.

  • Instrument-Related Issues: Fluctuations in instrument performance, such as inconsistent injection volumes or detector drift.

  • Ionization Competition: The analyte and its co-eluting SIL-IS can suppress or enhance each other's ionization.

Troubleshooting Guide

This section provides a problem-and-solution format to address specific issues you may encounter during your experiments.

Problem Potential Cause(s) Troubleshooting Steps
High background signal at the analyte's mass transition in blank samples. Unlabeled analyte impurity in the this compound standard.1. Verify Purity: Prepare a high-concentration solution of the this compound standard in a neat solvent and analyze it to check for the presence of the unlabeled analyte.2. Adjust IS Concentration: Lower the concentration of the internal standard to reduce the contribution of the unlabeled impurity, ensuring it still provides an adequate response.3. Background Subtraction: If the impurity level is low and consistent, it may be possible to subtract the background contribution, but this should be done with caution and properly validated.
Poor tracking of the analyte signal by the internal standard (inconsistent analyte/IS peak area ratio). Differential Matrix Effects: Even a slight difference in retention time can expose the analyte and IS to different matrix components.Variable Extraction Recoveries: The analyte and IS may have different extraction efficiencies.1. Optimize Chromatography: Adjust the chromatographic conditions to ensure perfect co-elution of Abemaciclib and this compound.2. Evaluate Extraction Procedure: Re-evaluate the sample preparation method to ensure consistent and high recovery for both the analyte and the IS. Test different extraction solvents or techniques (e.g., protein precipitation, solid-phase extraction).3. Investigate Matrix Effects: Analyze samples from at least six different sources of the biological matrix to assess the consistency of the matrix effect.
Decreasing internal standard signal over an analytical run. Instrument Drift: The sensitivity of the mass spectrometer may decrease over time.Adsorption: The IS may be adsorbing to the analytical column or other parts of the LC system.1. System Equilibration: Ensure the LC-MS system is properly equilibrated before starting the analytical run.2. Column Washing: Implement a robust column washing step between injections to remove any adsorbed material.3. Investigate Instrument Performance: Run system suitability tests to check for any instrument-related issues.
Internal standard signal is significantly different in study samples compared to calibration standards and QCs. Matrix Effects from Specific Patient Populations: The matrix of study samples may differ significantly from the pooled matrix used for calibrators and QCs.Metabolite Interference: A metabolite of a co-administered drug could potentially interfere with the IS.1. Parallelism Experiment: Dilute a high-concentration study sample with blank matrix to see if the measured concentration follows the dilution factor. This helps assess if the IS is tracking the analyte consistently in the presence of the study sample matrix.2. Investigate Potential Interferences: If co-administered drugs are present, investigate their potential metabolites for any isobaric interference with the internal standard.

Experimental Protocols

Below are detailed methodologies for key experiments related to the optimization of this compound as an internal standard.

Protocol 1: Evaluation of Internal Standard Purity
  • Prepare a high-concentration solution of the this compound internal standard (e.g., 1 µg/mL) in a neat solvent (e.g., methanol or acetonitrile).

  • Analyze the solution using the developed LC-MS/MS method.

  • Monitor the mass transition for both this compound and the unlabeled Abemaciclib.

  • Calculate the percentage of unlabeled analyte by comparing the peak area of the unlabeled Abemaciclib to the peak area of this compound. An acceptable level of unlabeled impurity is typically less than 0.1%.

Protocol 2: Assessment of Chromatographic Co-elution
  • Prepare a solution containing both Abemaciclib and this compound at a mid-range concentration in a suitable solvent.

  • Inject the solution into the LC-MS/MS system.

  • Overlay the chromatograms for the analyte and the internal standard.

  • Verify that the retention times are identical and that the peak shapes are symmetrical and superimposable. The difference in retention times should ideally be less than 2%.

Protocol 3: Matrix Effect Evaluation
  • Obtain blank biological matrix (e.g., human plasma) from at least six different sources.

  • Prepare three sets of samples:

    • Set A (Neat Solution): Spike Abemaciclib and this compound into the reconstitution solvent at low and high concentrations.

    • Set B (Post-extraction Spike): Extract the blank matrix from each source first, then spike the extracted matrix with Abemaciclib and this compound at the same low and high concentrations as Set A.

    • Set C (Pre-extraction Spike): Spike the blank matrix from each source with Abemaciclib and this compound at low and high concentrations before performing the extraction.

  • Analyze all samples and calculate the matrix factor (MF) and recovery.

    • Matrix Factor (MF) = (Peak Area in Set B) / (Peak Area in Set A)

    • Recovery (%) = (Peak Area in Set C) / (Peak Area in Set B) * 100

    • IS Normalized MF = (MF of Analyte) / (MF of IS)

  • The IS-normalized MF should be close to 1, and the coefficient of variation (%CV) across the different matrix sources should be less than 15%.

Quantitative Data Summary

The following tables summarize typical parameters from validated LC-MS/MS methods for Abemaciclib quantification.

Table 1: LC-MS/MS Parameters for Abemaciclib and Abemaciclib-D10 Analysis

ParameterAbemaciclibAbemaciclib-D10 (Internal Standard)
Mass Transition (m/z) 507.32 → 393.16517.66 → 393.16
Linearity Range 6.00 - 768.00 pg/mL-
Correlation Coefficient (r²) > 0.9983-
Mean Recovery 98.21%94.31%
%CV of Recovery 2.30%4.82%

Table 2: Accuracy and Precision Data for Abemaciclib Quantification

Quality Control LevelIntra-batch Accuracy (%)Intra-batch Precision (%CV)Inter-batch Accuracy (%)Inter-batch Precision (%CV)
LQC (Low) 97.33 - 99.580.39 - 3.68100.48 - 104.270.28 - 3.18
MQC (Medium) 97.33 - 99.580.39 - 3.68100.48 - 104.270.28 - 3.18
HQC (High) 97.33 - 99.580.39 - 3.68100.48 - 104.270.28 - 3.18

Visualizations

The following diagrams illustrate key workflows and decision-making processes.

Caption: Decision workflow for selecting an appropriate internal standard.

troubleshooting_workflow start Start: Inconsistent IS Response Observed check_prep Review Sample Preparation Records start->check_prep human_error Human Error Identified? (e.g., incorrect spiking) check_prep->human_error reprepare Re-prepare and Re-analyze Samples human_error->reprepare Yes check_instrument Investigate Instrument Performance human_error->check_instrument No end Problem Resolved reprepare->end instrument_issue Instrument Issue Found? (e.g., injector, detector) check_instrument->instrument_issue maintenance Perform Instrument Maintenance instrument_issue->maintenance Yes check_matrix Evaluate Matrix Effects instrument_issue->check_matrix No maintenance->end matrix_issue Significant Matrix Effects Observed? check_matrix->matrix_issue optimize_method Optimize Sample Prep and/or Chromatography matrix_issue->optimize_method Yes matrix_issue->end No optimize_method->end

Caption: Troubleshooting workflow for inconsistent internal standard response.

References

how to address isotopic cross-contribution between Abemaciclib and Abemaciclib-D5

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Abemaciclib and its deuterated internal standard, Abemaciclib-D5. The focus is on addressing isotopic cross-contribution in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.

Frequently Asked Questions (FAQs)

Q1: What is isotopic cross-contribution in the context of Abemaciclib and this compound analysis?

A1: Isotopic cross-contribution, also known as crosstalk or isotopic interference, refers to the signal of the unlabeled analyte (Abemaciclib) interfering with the signal of its stable isotope-labeled internal standard (SIL-IS), this compound, in mass spectrometry. This occurs because naturally occurring heavy isotopes (primarily ¹³C and ²H) in Abemaciclib can result in a small population of molecules with a mass-to-charge ratio (m/z) that overlaps with the m/z of this compound. This can lead to an artificially inflated response for the internal standard, compromising the accuracy of quantification.

Q2: Where are the deuterium atoms located in this compound, and why is this important?

A2: Based on available information, the five deuterium atoms in this compound are located on the ethyl group attached to the piperazine ring. The IUPAC name is N-(5-((4-(Ethyl-d5)piperazin-1-yl)methyl)pyridin-2-yl)-5-fluoro-4-(4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazol-6-yl)pyrimidin-2-amine. The location of the isotopic labels is critical because it influences the fragmentation pattern of the molecule in the mass spectrometer. For an ideal internal standard, the deuterium labels should be on a part of the molecule that is retained in the product ion used for quantification, ensuring a consistent mass difference between the analyte and the IS.

Q3: What is the molecular formula of Abemaciclib and what is the theoretical contribution of its isotopes to the this compound signal?

A3: The molecular formula of Abemaciclib is C₂₇H₃₂F₂N₈. Due to the natural abundance of stable isotopes, particularly ¹³C (approximately 1.1%), there will be a predictable distribution of Abemaciclib molecules with additional mass units (M+1, M+2, etc.). The theoretical contribution of the M+5 isotope of Abemaciclib to the signal of this compound can be estimated based on the number of carbon atoms and other elements in the molecule. While the exact percentage is low, at high concentrations of Abemaciclib, this contribution can become significant and lead to inaccurate results.

Q4: Can isotopic cross-contribution be corrected for during data processing?

A4: While mathematical corrections for isotopic interference are possible, they can be complex to implement and may not fully account for all sources of error. A more robust approach is to minimize the cross-contribution during method development and experimental execution. This ensures the integrity of the raw data and leads to more reliable and defensible results.

Troubleshooting Guides

Issue 1: Non-linear calibration curve, particularly at the upper concentration range.

Possible Cause: Significant isotopic cross-contribution from high concentrations of Abemaciclib to the this compound channel.

Troubleshooting Steps:

  • Evaluate the Extent of Cross-Contribution:

    • Prepare a high-concentration solution of unlabeled Abemaciclib (at the upper limit of quantification, ULOQ) without any internal standard.

    • Analyze this sample using the LC-MS/MS method and monitor the mass transition for this compound.

    • The presence of a peak in the this compound channel indicates isotopic cross-contribution. The area of this peak relative to the expected area of the internal standard at its working concentration will give an estimate of the percentage of interference.

  • Optimize the Concentration of the Internal Standard:

    • If the cross-contribution is significant, consider increasing the concentration of the this compound working solution. A higher IS response can minimize the relative impact of the interference from the analyte. However, ensure the detector response for the IS remains within its linear range.

  • Modify Chromatographic Separation:

    • While Abemaciclib and this compound are expected to co-elute, ensure that the chromatographic peak shape is optimal. Poor peak shape can increase the apparent overlap of signals.

Issue 2: Inaccurate and imprecise results for quality control (QC) samples.

Possible Cause: Variable isotopic cross-contribution affecting the analyte-to-internal standard peak area ratio.

Troubleshooting Steps:

  • Re-evaluate Mass Transitions (Q1/Q3):

    • Analyte (Abemaciclib): Infuse a standard solution of Abemaciclib into the mass spectrometer. Perform a Q1 scan to identify the precursor ion (e.g., [M+H]⁺). Then, perform a product ion scan on the precursor to identify the most abundant and specific fragment ions.

    • Internal Standard (this compound): Repeat the process with the this compound standard.

    • Selection Criteria: Ideally, select a fragment ion for this compound that retains the deuterium labels, thus having a distinct m/z from the corresponding Abemaciclib fragment. If a common fragment is used, ensure the mass spectrometer has sufficient resolution to minimize any potential overlap.

  • Check for Contamination:

    • Ensure the this compound internal standard is not contaminated with unlabeled Abemaciclib. Analyze a solution of the internal standard alone to check for the presence of a signal in the Abemaciclib channel.

    • Conversely, check the unlabeled Abemaciclib standard for any impurities that might co-elute and interfere with the internal standard.

Data Presentation

ParameterAbemaciclibThis compound
Molecular Formula C₂₇H₃₂F₂N₈C₂₇H₂₇D₅F₂N₈
Monoisotopic Mass ~506.27 g/mol ~511.30 g/mol
Typical Precursor Ion (Q1) m/z 507.3m/z 512.3
Typical Product Ion (Q3) m/z 393.2m/z 393.2 or 398.2 (depending on fragmentation)

Experimental Protocols

Protocol for Evaluating Isotopic Cross-Contribution
  • Preparation of Solutions:

    • Prepare a stock solution of Abemaciclib in an appropriate solvent (e.g., methanol or DMSO) at a concentration of 1 mg/mL.

    • Prepare a working solution of Abemaciclib at the ULOQ of the intended assay by diluting the stock solution.

    • Prepare the this compound internal standard working solution at the concentration used in the analytical method.

  • LC-MS/MS Analysis:

    • Sample 1 (Blank): Inject a blank matrix sample to establish the baseline.

    • Sample 2 (IS only): Inject the this compound working solution to determine its response and confirm the absence of unlabeled Abemaciclib.

    • Sample 3 (Analyte only): Inject the ULOQ Abemaciclib working solution and monitor both the Abemaciclib and this compound mass transitions.

  • Data Analysis:

    • In the chromatogram from Sample 3, measure the peak area of the signal observed in the this compound channel (Crosstalk Area).

    • Measure the peak area of the internal standard in Sample 2 (IS Area).

    • Calculate the percentage of cross-contribution: % Cross-Contribution = (Crosstalk Area / IS Area) * 100

    • A generally acceptable limit for cross-contribution is less than 5% of the internal standard response in a blank sample.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Evaluation prep_analyte Prepare Abemaciclib (ULOQ) analyze_analyte Inject Analyte Only prep_analyte->analyze_analyte prep_is Prepare this compound (Working Conc.) analyze_is Inject IS Only prep_is->analyze_is prep_blank Prepare Blank Matrix analyze_blank Inject Blank prep_blank->analyze_blank eval_is Measure IS Peak Area analyze_is->eval_is eval_crosstalk Measure Crosstalk Peak Area in Analyte Sample analyze_analyte->eval_crosstalk calculate Calculate % Cross- Contribution eval_is->calculate eval_crosstalk->calculate

Caption: Workflow for assessing isotopic cross-contribution.

troubleshooting_logic start Inaccurate or Non-Linear Results Observed check_crosstalk Evaluate Isotopic Cross-Contribution start->check_crosstalk crosstalk_high Cross-Contribution > 5%? check_crosstalk->crosstalk_high optimize_is Optimize IS Concentration crosstalk_high->optimize_is Yes crosstalk_low Cross-Contribution < 5% crosstalk_high->crosstalk_low No reoptimize_ms Re-evaluate Mass Transitions (Q1/Q3) optimize_is->reoptimize_ms check_contamination Check for Contamination of Standards reoptimize_ms->check_contamination end Method Optimized check_contamination->end other_issues Investigate Other Method Parameters (e.g., Matrix Effects, Chromatography) crosstalk_low->other_issues other_issues->end

Caption: Troubleshooting logic for isotopic cross-contribution.

Technical Support Center: Optimizing Abemaciclib and Abemaciclib-D5 Signal Intensity in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of Abemaciclib and its deuterated internal standard, Abemaciclib-D5, by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues and enhancing signal intensity during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the typical mass transitions (MRM) for Abemaciclib and its deuterated internal standards?

A1: The most commonly used mass transition for Abemaciclib in positive ion mode is m/z 507.3 → 393.2. For deuterated internal standards, the precursor ion will be higher, while the product ion may be the same. For example, for Abemaciclib-D10, a common transition is m/z 517.7 → 393.2.[1] It is crucial to optimize these transitions on your specific instrument.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Polarity
Abemaciclib507.3393.2Positive
This compoundVariesVariesPositive
Abemaciclib-D8515.3393.2Positive
Abemaciclib-D10517.7393.2Positive

Note: The exact m/z values for this compound will depend on the positions of the deuterium labels. Always confirm the mass of your specific internal standard.

Q2: I am observing low signal intensity for both Abemaciclib and this compound. What are the initial troubleshooting steps?

A2: A sudden or persistent low signal for both the analyte and internal standard often points to a systemic issue. Here is a logical workflow to diagnose the problem:

troubleshooting_low_signal start Low Signal for Abemaciclib & this compound check_ms Step 1: Verify MS Performance (Infuse a known standard) start->check_ms ms_ok MS Signal is Strong & Stable check_ms->ms_ok PASS ms_bad MS Signal is Weak or Unstable check_ms->ms_bad FAIL lc_problem Step 2: Investigate LC System (Check for leaks, clogs, mobile phase issues) ms_ok->lc_problem ms_maintenance Perform MS Maintenance (Clean ion source, check detector) ms_bad->ms_maintenance sample_problem Step 3: Evaluate Sample Preparation (Extraction efficiency, matrix effects) lc_problem->sample_problem If LC is OK end Signal Restored lc_problem->end If Issue Found & Fixed sample_problem->end ms_maintenance->end

Initial troubleshooting workflow for low signal intensity.

Q3: My this compound signal is significantly lower than my Abemaciclib signal. What could be the cause?

A3: Discrepancies between the analyte and internal standard signal can arise from several factors:

  • Incorrect Concentration of Internal Standard: Verify the concentration of your this compound working solution. An error in dilution is a common cause.

  • Degradation of Internal Standard: Ensure the stability of your this compound stock and working solutions. Improper storage can lead to degradation.

  • Differential Ionization or Matrix Effects: Although stable isotope-labeled internal standards are designed to co-elute and experience similar matrix effects as the analyte, significant differences in the sample matrix between standards and unknown samples could lead to differential suppression.[2]

  • Mass Spectrometer Settings: Confirm that the MRM transition for this compound is correctly entered and that the collision energy and other compound-dependent parameters are optimized for the deuterated analog.

Troubleshooting Guides

Guide 1: Optimizing Mass Spectrometer Parameters

Low signal intensity can often be improved by fine-tuning the mass spectrometer's source and compound-dependent parameters.

Experimental Protocol: Parameter Optimization

  • Prepare a working solution of Abemaciclib and this compound at a concentration of approximately 100-200 ng/mL in a 50:50 mixture of acetonitrile and water with 0.1% formic acid.

  • Directly infuse the solution into the mass spectrometer at a flow rate of 5-10 µL/min, bypassing the LC system.

  • Optimize Source Parameters:

    • IonSpray Voltage: In positive ion mode, start around 5000-5500 V and adjust in increments of 500 V to find the value that maximizes the precursor ion intensity.[1]

    • Source Temperature: Begin at a typical value for your instrument (e.g., 400-500 °C) and adjust to maximize signal while ensuring compound stability.[1]

    • Nebulizer and Heater Gas: Optimize the gas flows to ensure efficient desolvation. Higher aqueous mobile phases may require higher gas flows and temperatures.[3]

  • Optimize Compound-Dependent Parameters:

    • Declustering Potential (DP) / Cone Voltage (CV): Ramp this voltage to maximize the precursor ion intensity while minimizing in-source fragmentation.

    • Collision Energy (CE): With the precursor ion selected, ramp the collision energy to find the value that produces the most intense product ion signal.

    • Cell Exit Potential (CXP): Optimize for efficient transmission of the product ion out of the collision cell.

ParameterTypical Starting ValueOptimization Goal
IonSpray Voltage5500 VMaximize precursor ion intensity
Source Temperature500 °CMaximize signal, ensure stability
Nebulizer Gas (GS1)30-50 psiEfficient nebulization
Heater Gas (GS2)30-50 psiEfficient desolvation
Declustering Potential35 VMaximize precursor ion intensity
Collision Energy20 eVMaximize product ion intensity

Note: The optimal values are instrument-dependent and should be determined empirically.

ms_optimization_flow start Start MS Optimization infuse Infuse Standard Solution (100-200 ng/mL) start->infuse source_opt Optimize Source Parameters (Voltage, Temp, Gas) infuse->source_opt compound_opt Optimize Compound Parameters (DP, CE, CXP) source_opt->compound_opt verify Verify Signal Improvement compound_opt->verify end Optimized Method verify->end YES revisit Re-evaluate Parameters verify->revisit NO revisit->source_opt

Mass spectrometer optimization workflow.
Guide 2: Enhancing Chromatographic Performance

Poor chromatography can lead to broad peaks and reduced signal-to-noise, ultimately impacting signal intensity.

Recommended LC Conditions:

  • Column: A C18 or Biphenyl column is commonly used for Abemaciclib analysis.

  • Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium acetate. Formic acid aids in the protonation of Abemaciclib in positive ion mode.

  • Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.

  • Gradient: A gradient elution from a low to a high percentage of organic phase is typically employed to ensure good peak shape and separation from matrix components.

  • Flow Rate: Dependent on the column dimensions, typically in the range of 0.4-0.8 mL/min.

Troubleshooting Steps:

  • Peak Shape Issues: If peaks are broad or tailing, consider:

    • Mobile Phase pH: Ensure the mobile phase pH is appropriate for Abemaciclib (a basic compound). The use of formic acid helps to keep it protonated.

    • Column Health: The column may be aging. Try washing it or replacing it.

    • Flow Rate: A lower flow rate can sometimes improve peak shape.

  • Retention Time Shifts: Inconsistent retention times can indicate:

    • Leaks: Check all fittings in the LC system.

    • Pump Performance: Ensure the pumps are delivering a consistent mobile phase composition.

    • Column Temperature: Use a column oven to maintain a stable temperature.

Guide 3: Improving Sample Preparation

Efficient sample preparation is critical for removing interfering matrix components that can suppress the ionization of Abemaciclib and this compound.

Common Sample Preparation Protocols:

  • Protein Precipitation (PPT): This is a simple and fast method.

    • To 50 µL of plasma, add 150-200 µL of cold acetonitrile (containing the internal standard).

    • Vortex thoroughly to precipitate proteins.

    • Centrifuge at high speed (e.g., 15,000 x g) for 5-10 minutes.

    • Inject the supernatant.

  • Solid-Phase Extraction (SPE): This method provides a cleaner extract than PPT and can reduce matrix effects.

    • Condition an appropriate SPE cartridge (e.g., Oasis PRiME HLB).

    • Load the plasma sample.

    • Wash the cartridge to remove interferences.

    • Elute Abemaciclib and this compound with an appropriate solvent (e.g., methanol).

    • Evaporate the eluate and reconstitute in the mobile phase.

Troubleshooting Matrix Effects:

If you suspect ion suppression due to matrix effects, you can perform a post-column infusion experiment to visualize the regions of suppression in your chromatogram. If significant suppression is observed at the retention time of Abemaciclib, further optimization of the sample preparation or chromatography is necessary to separate it from the interfering components.

References

assessing the stability of Abemaciclib-D5 in biological matrices during storage and processing

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on assessing the stability of Abemaciclib-D5, a deuterated internal standard for Abemaciclib, in biological matrices during storage and processing.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to assess the stability of this compound in biological matrices?

A1: Assessing the stability of this compound, the internal standard (IS), is a critical component of bioanalytical method validation.[1][2] The primary role of an IS is to compensate for variability during sample preparation, extraction, and analysis.[3] If the IS degrades during storage or processing, it will lead to inaccurate and imprecise quantification of the analyte, Abemaciclib. Therefore, stability studies under various conditions are required to ensure the reliability of pharmacokinetic and other clinical or preclinical data.

Q2: What are the standard stability assessments that should be performed for this compound in a biological matrix like human plasma?

A2: According to regulatory guidelines, the following stability assessments are essential for bioanalytical method validation:

  • Freeze-Thaw Stability: Evaluates the stability of this compound after multiple cycles of freezing and thawing, which mimics sample retrieval from storage.

  • Short-Term (Bench-Top) Stability: Determines the stability of this compound in the matrix at room temperature for a period equivalent to the sample processing time.

  • Long-Term Stability: Assesses the stability of this compound in the matrix when stored at a specified low temperature (e.g., -20°C or -80°C) for an extended duration.

  • Post-Preparative (Autosampler) Stability: Evaluates the stability of the processed samples (extracts) while they are in the autosampler waiting for injection into the analytical instrument.

Q3: What are the acceptance criteria for stability experiments?

A3: For stability to be demonstrated, the mean concentration of the quality control (QC) samples under the tested stability conditions should be within ±15% of the nominal concentration.

Troubleshooting Guide

Issue 1: High variability or unexpected changes in this compound peak area during a run.

  • Potential Cause: This could indicate instability of the internal standard under the experimental conditions.

  • Troubleshooting Steps:

    • Review Storage and Handling: Ensure that samples were stored at the validated temperature and that bench-top time was not exceeded.

    • Check for Contamination: Verify that the this compound stock solution has not been contaminated.

    • Evaluate Matrix Effects: A variable matrix effect between samples can cause fluctuations in the IS signal. This can be investigated by comparing the IS response in extracted blank matrix samples spiked post-extraction with the response in a neat solution.

    • Assess Post-Preparative Stability: If the variability is observed over the course of a long analytical run, it may indicate degradation in the autosampler. Re-injecting the first few samples at the end of the run can help determine if this is the case.

Issue 2: The concentration of Abemaciclib appears to be overestimated, especially at the lower limit of quantification (LLOQ).

  • Potential Cause: The deuterated internal standard (this compound) may contain a significant amount of the unlabeled analyte (Abemaciclib).

  • Troubleshooting Steps:

    • Verify IS Purity: Analyze a high concentration of the this compound solution alone to check for the presence of unlabeled Abemaciclib at its specific mass transition. The response of the unlabeled analyte should be minimal.

    • Consult Certificate of Analysis (CoA): Review the CoA for the isotopic and chemical purity of the this compound standard.

    • Contact the Supplier: If significant contamination is confirmed, contact the supplier to obtain a higher purity batch.

Issue 3: Chromatographic separation between Abemaciclib and this compound is observed.

  • Potential Cause: While uncommon for stable isotope-labeled internal standards, a slight difference in retention time can sometimes occur due to the isotopic effect, especially in reversed-phase chromatography.

  • Troubleshooting Steps:

    • Optimize Chromatography: Adjusting the mobile phase composition, gradient profile, or column temperature may help to improve co-elution.

    • Ensure Proper Integration: If a small separation cannot be eliminated, ensure that the peak integration parameters are set correctly for both the analyte and the internal standard to ensure accurate peak area determination.

Quantitative Stability Data for Abemaciclib in Human Plasma

The following tables summarize the stability of Abemaciclib in human plasma as reported in various validated bioanalytical methods. The stability of this compound is expected to be comparable under these conditions.

Table 1: Freeze-Thaw Stability of Abemaciclib in Human Plasma

Number of CyclesConcentration LevelAccuracy (%)Precision (%CV)Reference
3Low QC98.9 - 102.4< 6.0[4]
3High QC98.9 - 102.4< 6.0[4]
3Not Specified> 95%Not Specified

Table 2: Bench-Top Stability of Abemaciclib in Human Plasma at Room Temperature

DurationConcentration LevelAccuracy (%)Precision (%CV)Reference
Not SpecifiedLow QC98.9 - 102.4< 6.0
Not SpecifiedHigh QC98.9 - 102.4< 6.0
Not SpecifiedNot Specified> 95%Not Specified

Table 3: Long-Term Stability of Abemaciclib in Human Plasma

Storage TemperatureDurationConcentration LevelAccuracy (%)Precision (%CV)Reference
-30°CNot SpecifiedLow QC98.9 - 102.4< 6.0
-30°CNot SpecifiedHigh QC98.9 - 102.4< 6.0
Not SpecifiedNot SpecifiedNot Specified> 95%Not Specified

Table 4: Post-Preparative (Autosampler) Stability of Abemaciclib in Human Plasma

Storage TemperatureDurationConcentration LevelAccuracy (%)Precision (%CV)Reference
Not SpecifiedNot SpecifiedLow QC98.9 - 102.4< 6.0
Not SpecifiedNot SpecifiedHigh QC98.9 - 102.4< 6.0

Experimental Protocols

Protocol for Freeze-Thaw Stability Assessment

  • Sample Preparation: Spike a biological matrix (e.g., human plasma) with Abemaciclib and this compound at low and high quality control (QC) concentrations.

  • Freezing: Store the QC samples at the intended storage temperature (e.g., -20°C or -80°C) for at least 12 hours.

  • Thawing: Thaw the samples unassisted at room temperature.

  • Cycling: Repeat the freeze-thaw cycle for a minimum of three cycles.

  • Analysis: After the final thaw, process the samples and analyze them with a freshly prepared calibration curve.

  • Evaluation: Compare the measured concentrations of the freeze-thaw samples to the nominal concentrations. The deviation should be within ±15%.

Protocol for Short-Term (Bench-Top) Stability Assessment

  • Sample Preparation: Spike the biological matrix with Abemaciclib and this compound at low and high QC concentrations.

  • Storage: Keep the QC samples at room temperature for a duration that simulates the sample preparation and handling time (typically 4-24 hours).

  • Analysis: Process and analyze the samples against a fresh calibration curve.

  • Evaluation: The measured concentrations should be within ±15% of the nominal values.

Visualizations

G cluster_workflow Experimental Workflow for Stability Assessment prep Prepare QC Samples (Low and High Conc.) store Store under Specific Stability Conditions (Freeze-Thaw, Bench-Top, etc.) prep->store process Process Samples (e.g., Protein Precipitation) store->process analyze LC-MS/MS Analysis process->analyze compare Compare with Freshly Prepared Calibration Curve analyze->compare evaluate Evaluate Stability (Accuracy within ±15%) compare->evaluate G cluster_pathway Abemaciclib Mechanism of Action mitogens Mitogenic Signals cyclinD Cyclin D mitogens->cyclinD complex Cyclin D-CDK4/6 Complex cyclinD->complex cdk46 CDK4/6 cdk46->complex rb Rb complex->rb Phosphorylates abemaciclib Abemaciclib abemaciclib->complex Inhibits prb p-Rb (Phosphorylated) rb->prb e2f E2F prb->e2f Releases transcription Gene Transcription e2f->transcription g1s G1 to S Phase Progression transcription->g1s

References

impact of different plasma anticoagulants on Abemaciclib quantification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the impact of different plasma anticoagulants on the quantification of Abemaciclib.

Frequently Asked Questions (FAQs)

Q1: Which is the recommended anticoagulant for Abemaciclib plasma quantification?

A1: While specific comparative studies on Abemaciclib are limited, K2-EDTA is generally a preferred anticoagulant for many LC-MS/MS-based bioanalytical assays. EDTA helps prevent clot formation, which is advantageous for automated liquid handling systems, and it chelates metal ions that can act as cofactors for enzymes that might otherwise degrade the analyte. However, the most critical factor is to maintain consistency in the anticoagulant used across all study samples, including calibration standards and quality controls.

Q2: Can I use plasma samples collected with different anticoagulants in the same study?

A2: It is strongly discouraged. Regulatory guidelines consider plasma with different anticoagulants as different matrices.[1] If you must use different anticoagulants, a cross-validation between the matrices is required to demonstrate that there is no significant impact on the quantification of Abemaciclib.

Q3: What are the potential issues with using heparin as an anticoagulant?

A3: Lithium heparin, in particular, has been reported to cause matrix effects, such as ion suppression or enhancement, in LC-MS/MS assays.[2] This can lead to inaccurate quantification. If heparin must be used, thorough validation of its impact on the assay is essential.

Q4: Does the counter-ion of the anticoagulant (e.g., K2-EDTA vs. K3-EDTA) matter?

A4: Generally, the counter-ion of an anticoagulant (e.g., sodium, potassium, lithium) is not expected to impact the performance of LC-MS/MS assays.[1][3] The primary effect comes from the anticoagulant itself (EDTA, heparin, or citrate).

Q5: How can I minimize the impact of anticoagulants on my results?

A5: The most effective way to compensate for potential matrix effects from anticoagulants is to use a stable isotope-labeled internal standard (SIL-IS) for Abemaciclib. A SIL-IS will co-elute with the analyte and experience similar matrix effects, thus providing more accurate and precise quantification.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High variability in Abemaciclib concentrations between samples. Use of different anticoagulants across study samples.Ensure all samples (standards, QCs, and study samples) are collected using the same anticoagulant. If different anticoagulants have been used, a cross-validation must be performed.
Inconsistent sample collection and processing.Follow a standardized protocol for blood collection, plasma separation, and storage.
Ion suppression or enhancement observed during mass spectrometry. Matrix effects from the anticoagulant, particularly heparin.1. Use a stable isotope-labeled internal standard for Abemaciclib.2. If possible, switch to K2-EDTA as the anticoagulant.3. Optimize the sample preparation method (e.g., solid-phase extraction) to remove interfering substances.
Instrument clogging or high backpressure. Fibrin clot formation in plasma samples, more common with heparin.1. Visually inspect all plasma samples for clots before analysis.2. Centrifuge samples at a higher speed or for a longer duration to pellet any particulate matter.3. Consider using EDTA plasma, as it is generally less prone to clotting.
Poor recovery of Abemaciclib during sample preparation. Interaction of Abemaciclib with components of the collection tube or anticoagulant.Evaluate the recovery of Abemaciclib in different anticoagulant matrices during method development. Adjust the sample preparation method as needed.

Data on Anticoagulant Effects in LC-MS/MS Bioanalysis

Drug Anticoagulant Comparison Observed Effect Reference
TigecyclineEDTA vs. HeparinDrug concentrations were twofold lower in EDTA plasma, leading to a twofold lower AUC and twofold higher plasma clearance compared to heparin plasma.
CiprofloxacinEDTA vs. HeparinThe blood-to-plasma partition ratios were 1.4 to 2.4-fold lower in heparin-treated blood compared to EDTA-treated blood.
ChlorpheniramineEDTA vs. HeparinAnalytical concentrations of the drug were equivalent in both heparin- and EDTA-containing plasma.

Experimental Protocols

Detailed Methodology for Abemaciclib Quantification in Human Plasma

This protocol is a synthesized example based on common practices in published LC-MS/MS methods for Abemaciclib.

1. Blood Sample Collection and Processing:

  • Collect whole blood into tubes containing K2-EDTA as the anticoagulant.

  • Gently invert the tubes 8-10 times to ensure proper mixing with the anticoagulant.

  • Centrifuge the blood samples at 1500 x g for 10 minutes at 4°C within 30 minutes of collection.

  • Carefully aspirate the supernatant (plasma) into clean, labeled polypropylene tubes.

  • Store plasma samples at -80°C until analysis.

2. Sample Preparation (Protein Precipitation):

  • Thaw plasma samples on ice.

  • To 50 µL of plasma, add 150 µL of a solution containing the internal standard (e.g., Abemaciclib-d8) in acetonitrile.

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 5 minutes.

  • Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

  • Liquid Chromatography:

    • Use a C18 reverse-phase column.

    • Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., 0.1% formic acid in acetonitrile).

  • Mass Spectrometry:

    • Use a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

    • Monitor the specific precursor-to-product ion transitions for Abemaciclib and its internal standard.

Diagrams

Experimental_Workflow cluster_collection Blood Sample Collection cluster_processing Plasma Processing cluster_analysis Bioanalysis Blood_Draw Whole Blood Collection EDTA K2-EDTA Tube Blood_Draw->EDTA Option 1 (Preferred) Heparin Lithium Heparin Tube Blood_Draw->Heparin Option 2 Citrate Sodium Citrate Tube Blood_Draw->Citrate Option 3 Centrifugation Centrifugation (1500 x g, 10 min, 4°C) EDTA->Centrifugation Heparin->Centrifugation Citrate->Centrifugation Plasma_Separation Plasma Supernatant Separation Centrifugation->Plasma_Separation Protein_Precipitation Protein Precipitation (Acetonitrile + IS) Plasma_Separation->Protein_Precipitation LC_MSMS LC-MS/MS Analysis Protein_Precipitation->LC_MSMS Quantification Abemaciclib Quantification LC_MSMS->Quantification

Caption: Experimental workflow for Abemaciclib quantification.

Troubleshooting_Logic Inconsistent_Results Inconsistent Results? Check_Anticoagulant Check Anticoagulant Consistency Inconsistent_Results->Check_Anticoagulant Different_Anticoagulants Different Anticoagulants Used? Check_Anticoagulant->Different_Anticoagulants Cross_Validation Perform Cross-Validation Different_Anticoagulants->Cross_Validation Yes Check_Matrix_Effects Check for Matrix Effects Different_Anticoagulants->Check_Matrix_Effects No Standardize_Protocol Standardize Collection Protocol Cross_Validation->Standardize_Protocol Use_SIL_IS Use Stable Isotope-Labeled IS Check_Matrix_Effects->Use_SIL_IS Optimize_Cleanup Optimize Sample Cleanup Use_SIL_IS->Optimize_Cleanup

Caption: Troubleshooting logic for inconsistent Abemaciclib results.

References

Technical Support Center: Optimizing LC Gradients for Abemaciclib and its Active Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the baseline separation of Abemaciclib and its active metabolites, M2 and M20, using liquid chromatography (LC).

Frequently Asked Questions (FAQs)

Q1: What are the major challenges in separating Abemaciclib, M2, and M20?

A1: The primary challenges stem from the structural similarities between Abemaciclib and its main active metabolites, N-desethylabemaciclib (M2) and hydroxyabemaciclib (M20). These similarities can lead to peak co-elution or poor resolution. Additionally, as these compounds are basic, they can exhibit peak tailing on silica-based C18 columns due to interactions with residual silanols. Careful optimization of mobile phase pH, gradient slope, and column chemistry is crucial to achieve baseline separation.

Q2: What are the key physicochemical properties of Abemaciclib and its metabolites to consider for method development?

A2: Understanding the physicochemical properties, such as molecular weight, pKa, and logP, is fundamental to developing a robust separation method. These parameters influence the retention and ionization of the analytes.

CompoundNameMolecular FormulaMolecular Weight ( g/mol )pKa (Strongest Basic)logP
Abemaciclib-C₂₇H₃₂F₂N₈506.67.944.25
M2N-desethylabemaciclibC₂₅H₂₈F₂N₈478.57.9 (estimated)3.5 (estimated)
M20hydroxyabemaciclibC₂₇H₃₂F₂N₈O522.6Not readily availableNot readily available

Note: pKa and logP values for metabolites are estimated and may vary. Experimental determination is recommended for precise method development.

Q3: Which type of HPLC column is most suitable for this separation?

A3: A reversed-phase C18 column is the most commonly used and effective stationary phase for the separation of Abemaciclib and its metabolites. To mitigate peak tailing associated with basic compounds, it is advisable to use a modern, high-purity silica column with end-capping. For challenging separations, a phenyl-hexyl or a biphenyl stationary phase could offer alternative selectivity.

Q4: How does mobile phase pH affect the separation?

A4: Mobile phase pH is a critical parameter for controlling the retention and peak shape of ionizable compounds like Abemaciclib and its metabolites. Since these are basic compounds, a mobile phase pH 2-3 units below their pKa will ensure they are in their protonated, more polar form, leading to earlier elution and often better peak shapes on a C18 column. Conversely, working at a higher pH (e.g., pH 8-10, if using a pH-stable column) will result in the neutral form, which is more retained. Experimenting with pH is a key strategy for optimizing selectivity.

Q5: Can I use a generic gradient for this analysis?

A5: While a generic gradient can be a starting point, it is unlikely to provide optimal baseline separation. A shallow gradient is generally recommended to effectively resolve structurally similar compounds. The gradient should be optimized to provide sufficient separation of the critical pair (the two most closely eluting compounds).

Troubleshooting Guides

This section provides solutions to common problems encountered during the LC separation of Abemaciclib and its active metabolites.

Issue 1: Poor Resolution / Peak Co-elution
Possible Cause Suggested Solution
Inappropriate Mobile Phase Strength Decrease the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase to increase retention and improve separation.
Gradient is Too Steep Employ a shallower gradient. Decrease the rate of change of the organic solvent concentration over time.
Suboptimal Mobile Phase pH Adjust the pH of the aqueous mobile phase. For these basic compounds, operating at a low pH (e.g., 2.5-3.5 with formic acid or phosphate buffer) can improve peak shape and may alter selectivity.
Incorrect Column Chemistry If a C18 column does not provide adequate resolution, consider a column with a different stationary phase, such as a phenyl-hexyl or biphenyl column, which can offer different selectivity based on pi-pi interactions.
Insufficient Column Efficiency Ensure the column is in good condition. If the column is old or has been subjected to harsh conditions, it may lose efficiency. Replace the column if necessary.
Issue 2: Peak Tailing
Possible Cause Suggested Solution
Secondary Interactions with Residual Silanols Add a competing base, such as triethylamine (TEA) at a low concentration (0.1-0.5%), to the mobile phase to block the active silanol groups. Alternatively, use a mobile phase at a low pH (around 2.5-3.5) to suppress the ionization of silanols.
Column Overload Reduce the sample concentration or injection volume. Overloading the column can lead to peak distortion.
Incompatible Sample Solvent The solvent in which the sample is dissolved should be of similar or weaker strength than the initial mobile phase. Dissolving the sample in a stronger solvent can cause peak distortion.
Use of a Low-Purity Silica Column Switch to a high-purity, end-capped C18 column designed for the analysis of basic compounds.
Issue 3: Inconsistent Retention Times
Possible Cause Suggested Solution
Inadequate Column Equilibration Ensure the column is properly equilibrated with the initial mobile phase conditions before each injection. A minimum of 10-15 column volumes is recommended.
Fluctuations in Mobile Phase Composition If preparing the mobile phase online, ensure the pump is functioning correctly. If preparing manually, ensure accurate measurements. Degas the mobile phase to prevent bubble formation.
Temperature Fluctuations Use a column oven to maintain a constant and consistent temperature. Temperature changes can affect viscosity and retention times.
Column Degradation If retention times consistently decrease over a series of runs, the stationary phase may be degrading. This can be caused by extreme pH or temperature. Replace the column and operate within the manufacturer's recommended limits.

Experimental Protocols

Protocol 1: Starting HPLC-UV Method for Baseline Separation

This protocol provides a starting point for method development. Further optimization will likely be required.

  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-2 min: 20% B

    • 2-15 min: 20% to 50% B (linear gradient)

    • 15-17 min: 50% to 90% B (linear gradient)

    • 17-19 min: 90% B (hold)

    • 19-20 min: 90% to 20% B (return to initial)

    • 20-25 min: 20% B (equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 280 nm

  • Injection Volume: 10 µL

  • Sample Diluent: 50:50 Water:Acetonitrile

Protocol 2: UHPLC Method for Faster Analysis

This protocol is suitable for users with access to UHPLC systems for faster analysis times.

  • Column: C18, 2.1 x 100 mm, 1.8 µm particle size

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water, pH 9.0

  • Mobile Phase B: Methanol

  • Gradient:

    • 0-1 min: 15% B

    • 1-5 min: 15% to 45% B (linear gradient)

    • 5-6 min: 45% to 95% B (linear gradient)

    • 6-7 min: 95% B (hold)

    • 7-7.1 min: 95% to 15% B (return to initial)

    • 7.1-9 min: 15% B (equilibration)

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Detection Wavelength: 280 nm

  • Injection Volume: 2 µL

  • Sample Diluent: 50:50 Water:Methanol

Visualizations

Gradient_Optimization_Workflow cluster_start Initial Conditions cluster_scouting Gradient Scouting cluster_optimization Optimization Cycle cluster_final Final Method Start Select C18 Column and Mobile Phases Scout Run a Fast Generic Gradient (e.g., 5-95% B in 10 min) Start->Scout Evaluate_Scout Evaluate Peak Elution and Approximate Retention Times Scout->Evaluate_Scout Adjust_Gradient Adjust Gradient Slope (Shallow around elution region) Evaluate_Scout->Adjust_Gradient Adjust_pH Optimize Mobile Phase pH (e.g., test low and high pH) Adjust_Gradient->Adjust_pH Evaluate_Resolution Evaluate Baseline Separation and Peak Shape Adjust_pH->Evaluate_Resolution Is_Separation_Adequate Resolution > 1.5? Evaluate_Resolution->Is_Separation_Adequate Is_Separation_Adequate->Adjust_Gradient No Finalize Finalize Method and Perform Validation Is_Separation_Adequate->Finalize Yes

Caption: Workflow for LC gradient optimization.

Troubleshooting_Tree cluster_resolution Resolution Issues cluster_peak_shape Peak Shape Issues Problem Poor Separation CoElution Peaks Co-elute Problem->CoElution Peak_Tailing Peaks are Tailing Problem->Peak_Tailing Shallow_Gradient Make Gradient Shallower CoElution->Shallow_Gradient Change_pH Adjust Mobile Phase pH Shallow_Gradient->Change_pH Change_Solvent Change Organic Solvent (ACN vs. MeOH) Change_pH->Change_Solvent Low_pH Use Low pH Mobile Phase Peak_Tailing->Low_pH Add_Modifier Add Competing Base (e.g., TEA) Low_pH->Add_Modifier Check_Column Use High-Purity, End-capped Column Add_Modifier->Check_Column

Caption: Troubleshooting decision tree for poor separation.

managing variability in electrospray ionization for Abemaciclib assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for managing variability in electrospray ionization (ESI) for Abemaciclib assays. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals achieve reliable and reproducible results in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of variability in ESI-MS analysis of Abemaciclib?

A1: Variability in ESI-MS analysis of Abemaciclib can stem from several factors, primarily matrix effects, instrument contamination, and suboptimal sample preparation. Matrix effects, particularly ion suppression, are a significant concern where co-eluting endogenous components from the biological matrix (e.g., plasma, serum) interfere with the ionization of Abemaciclib, leading to reduced signal intensity and inaccurate quantification.[1][2][3] Inadequate sample preparation can fail to sufficiently remove these interfering substances.[4][5] Carryover from previous injections can also lead to erroneously high readings.

Q2: Why is a stable isotope-labeled internal standard (SIL-IS) recommended for Abemaciclib assays?

A2: A stable isotope-labeled internal standard, such as Abemaciclib-D10 or Abemaciclib-d8, is considered the gold standard for quantitative bioanalysis. Because a SIL-IS is chemically identical to the analyte, it co-elutes chromatographically and experiences the same degree of ion suppression or enhancement. This allows for accurate correction of signal variability, thereby improving the precision and accuracy of the assay.

Q3: What are the typical mass transitions (MRM) for Abemaciclib and its common internal standards?

A3: In positive electrospray ionization mode, the protonated molecule [M+H]+ is monitored. For Abemaciclib, the most common mass transition is m/z 507.3 → 393.2. For the deuterated internal standard Abemaciclib-D10, the transition is m/z 517.7 → 393.2. For Abemaciclib-d8, the transition may also be monitored. Always optimize these transitions on your specific mass spectrometer.

Q4: What are the expected linear ranges for Abemaciclib quantification in human plasma?

A4: The linear range for Abemaciclib quantification can vary depending on the sensitivity of the instrument and the specific protocol. Published methods have demonstrated linearity across various ranges, such as 6.0–768.0 pg/mL, 5–2000 ng/mL, and 20–2500 ng/mL. The choice of range should be guided by the expected clinical concentrations of the drug.

Troubleshooting Guides

Issue 1: Low Signal Intensity or High Signal Variability

Possible Cause: Ion suppression due to matrix effects.

Solutions:

  • Improve Sample Preparation:

    • Protein Precipitation (PPT): While simple, it may not be sufficient to remove all interfering phospholipids. Ensure complete precipitation and centrifugation.

    • Solid-Phase Extraction (SPE): SPE provides a more thorough cleanup by selectively isolating the analyte from matrix components, resulting in a cleaner extract.

    • Liquid-Liquid Extraction (LLE): LLE can also be effective in separating Abemaciclib from interfering substances.

  • Optimize Chromatography:

    • Modify Gradient: Adjusting the mobile phase gradient can help separate Abemaciclib from co-eluting matrix components.

    • Change Stationary Phase: Using a column with a different chemistry (e.g., biphenyl instead of C18) can alter selectivity.

  • Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components, but ensure the Abemaciclib concentration remains above the lower limit of quantification (LLOQ).

  • Utilize a SIL-IS: An appropriate internal standard is crucial to compensate for ion suppression.

Issue 2: Inconsistent or Irreproducible Results for Quality Control (QC) Samples

Possible Cause: Variable matrix effects between samples or instrument contamination.

Solutions:

  • Matrix-Matched Calibrators and QCs: Prepare all calibration standards and QC samples in the same biological matrix as the study samples to ensure consistent matrix effects across the analytical run.

  • Thorough Sample Cleanup: Employ robust sample preparation methods like SPE or LLE to minimize sample-to-sample matrix variability.

  • Check for Carryover: Inject a blank sample after a high-concentration sample to check for carryover. If observed, an additional column wash step or a more effective autosampler wash solvent may be necessary.

Issue 3: Poor Peak Shape (Tailing or Fronting)

Possible Cause: Suboptimal chromatographic conditions or column degradation.

Solutions:

  • Mobile Phase pH: Ensure the mobile phase pH is appropriate for Abemaciclib, which is a basic compound. Using a mobile phase with a suitable buffer, like ammonium bicarbonate or formic acid, can improve peak shape.

  • Column Integrity: Check the column for degradation or blockage. If necessary, replace the column or use a guard column to protect the analytical column.

  • Flow Rate: Optimize the flow rate. Sometimes, a lower flow rate can improve peak shape and ionization efficiency.

Experimental Protocols & Data

Detailed Methodologies

1. Sample Preparation: Protein Precipitation

  • To 50 µL of plasma sample, add an appropriate volume of internal standard working solution (e.g., Abemaciclib-d8 in methanol).

  • Add a protein precipitating agent, such as methanol or acetonitrile (typically at a 3:1 or 4:1 ratio to the plasma volume).

  • Vortex the samples for approximately 10 seconds to ensure thorough mixing.

  • Allow proteins to precipitate for 10 minutes at room temperature.

  • Centrifuge the samples at high speed (e.g., 17,000 x g) for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or vial for LC-MS/MS analysis. The supernatant may be further diluted if necessary.

2. Sample Preparation: Solid-Phase Extraction (SPE)

  • Spike the plasma sample with the internal standard.

  • Condition the SPE cartridge (e.g., Oasis PRiME HLB®) with methanol followed by water.

  • Load the pre-treated plasma sample onto the cartridge.

  • Wash the cartridge with a weak solvent to remove interferences.

  • Elute Abemaciclib and the internal standard with an appropriate elution solvent.

  • Evaporate the eluate to dryness and reconstitute in the mobile phase.

Quantitative Data Summary
ParameterMethod 1Method 2Method 3
Analyte AbemaciclibAbemaciclibAbemaciclib
Internal Standard Abemaciclib-D10Abemaciclib-d8Abemaciclib-d8
Matrix Human PlasmaHuman PlasmaHuman Serum
Linearity Range 6.0–768.0 pg/mL5–2000 ng/mL20–2500 ng/mL
Correlation Coefficient (r²) > 0.9983≥ 0.999Not Specified
Intra-day Precision (%CV) 0.39–3.68%1.2–8.2%≤ 4.42%
Inter-day Precision (%CV) 0.28–3.18%0.6–7.5%Not Specified
Accuracy 97.33–104.27%94.7–107%≤ 13.9%
Recovery > 90%110–129%Not Specified

Visual Diagrams

ESI_Troubleshooting_Workflow start Start: Inconsistent or Low Signal check_is Check Internal Standard Signal start->check_is is_ok IS Signal Stable? check_is->is_ok is_low IS Signal Low or Variable is_ok->is_low No matrix_effects Potential Matrix Effects (Ion Suppression) is_ok->matrix_effects Yes check_system Check MS System (Source, Capillary) is_low->check_system improve_sp Improve Sample Prep (e.g., use SPE) matrix_effects->improve_sp optimize_lc Optimize Chromatography (Gradient, Column) matrix_effects->optimize_lc dilute_sample Dilute Sample matrix_effects->dilute_sample end_good Problem Resolved improve_sp->end_good optimize_lc->end_good dilute_sample->end_good system_ok System Clean & Optimized? check_system->system_ok system_ok->matrix_effects Yes end_bad Consult Instrument Specialist system_ok->end_bad No clean_system Clean & Recalibrate MS System clean_system->check_system end_bad->clean_system Sample_Prep_Workflow start Start: Plasma Sample add_is Add Internal Standard (e.g., Abemaciclib-d8) start->add_is ppt_path Protein Precipitation (PPT) add_is->ppt_path spe_path Solid-Phase Extraction (SPE) add_is->spe_path add_solvent Add Acetonitrile/Methanol ppt_path->add_solvent vortex_centrifuge Vortex & Centrifuge add_solvent->vortex_centrifuge collect_supernatant Collect Supernatant vortex_centrifuge->collect_supernatant end Inject into LC-MS/MS collect_supernatant->end condition_spe Condition SPE Cartridge spe_path->condition_spe load_sample Load Sample condition_spe->load_sample wash_spe Wash Cartridge load_sample->wash_spe elute_analyte Elute Analyte wash_spe->elute_analyte dry_reconstitute Dry & Reconstitute elute_analyte->dry_reconstitute dry_reconstitute->end

References

Validation & Comparative

validation of a bioanalytical method for Abemaciclib using Abemaciclib-D5 according to FDA and EMA guidelines

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Comparison of Bioanalytical Methods for the Quantification of Abemaciclib in Human Plasma, with a Focus on Methods Utilizing Abemaciclib-D5 as an Internal Standard in Accordance with FDA and EMA Guidelines.

This guide provides a detailed comparison of validated bioanalytical methods for the quantification of Abemaciclib, a key cyclin-dependent kinase (CDK) 4/6 inhibitor used in the treatment of HR+, HER2- advanced or metastatic breast cancer.[1][2][3] The focus is on a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method utilizing this compound as a stable isotope-labeled internal standard (SIL-IS), evaluated against alternative methods. The validation parameters are assessed based on the guidelines set forth by the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[4][5]

Comparative Analysis of Bioanalytical Methods

The selection of an appropriate internal standard is critical for the accuracy and precision of a bioanalytical method. Stable isotope-labeled internal standards, such as this compound, are considered the gold standard as they exhibit similar physicochemical properties to the analyte, co-elute chromatographically, and experience similar ionization effects, thus effectively compensating for variability during sample preparation and analysis.

While a specific method detailing the use of this compound was not found in the immediate search results, methods using other deuterated forms of Abemaciclib, such as Abemaciclib-D10 and ²H₈-abemaciclib, have been documented and validated according to FDA and EMA guidelines. For the purpose of this guide, the performance of a hypothetical method using this compound is compared with a validated method using an alternative internal standard.

Table 1: Comparison of Quantitative Validation Parameters

ParameterMethod A: Abemaciclib with this compound (Hypothetical)Method B: Abemaciclib with Abemaciclib-D10Method C: Simultaneous Quantification of CDK4/6 Inhibitors
Linearity Range 5 – 2000 ng/mL6.00 - 768.00 pg/mL2 - 200 ng/mL (for Abemaciclib)
Correlation Coefficient (r²) ≥0.999>0.9983≥0.996
Accuracy (% Bias) Within ±15% (±20% at LLOQ)98.9% to 102.4%94.7–107%
Precision (%CV) ≤15% (≤20% at LLOQ)< 6.0%Within-run: 1.2–8.2%; Between-run: 0.6–7.5%
Recovery (%) >90%> 90%Consistent (mean values: 110–129%)
Internal Standard This compoundAbemaciclib-D10²H₈-abemaciclib

Experimental Protocols

Method A: Abemaciclib Quantification using this compound (Hypothetical Protocol)

This protocol is based on established LC-MS/MS methods for Abemaciclib quantification.

1. Sample Preparation:

  • To 100 µL of human plasma, add 25 µL of this compound internal standard working solution (concentration to be optimized).

  • Perform protein precipitation by adding 300 µL of acetonitrile.

  • Vortex mix for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. Chromatographic Conditions:

  • LC System: Shimadzu LC-20AD UFLC or equivalent.

  • Column: C18 column (e.g., Kinetex Biphenyl, 150 x 4.6 mm, 2.6 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.5 mL/min.

  • Injection Volume: 5 µL.

3. Mass Spectrometric Conditions:

  • Mass Spectrometer: API 4000 QTrap (SCIEX) or equivalent.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Abemaciclib: m/z 507.3 → 393.2 (Quantifier), 507.3 → 98.1 (Qualifier)

    • This compound: m/z 512.3 → 398.2

Method B: Published Method using Abemaciclib-D10

This method was developed and validated for the quantification of Abemaciclib in human plasma.

1. Sample Preparation:

  • Protein precipitation was employed.

  • The supernatant was dried and reconstituted in the mobile phase.

2. Chromatographic Conditions:

  • Column: Discovery® C18 HPLC Column (2 cm × 2.1 mm, 5 μm).

  • Mobile Phase: Methanol:Acetonitrile (20:80%, v/v, pH: 6.5 adjusted with diluted ammonia solution).

  • Flow Rate: 0.7 ml/min.

  • Total Analysis Time: 3.0 min.

3. Mass Spectrometric Conditions:

  • Ionization Mode: ESI.

  • MRM Transitions:

    • Abemaciclib: m/z 507.32 → 393.16.

    • Abemaciclib-D10: m/z 517.66 → 393.16.

Visualizations

Bioanalytical Method Workflow

Bioanalytical_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Add_IS Add this compound Plasma->Add_IS Precipitation Protein Precipitation Add_IS->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection LC Injection Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Ionization ESI Separation->Ionization Detection Mass Detection (MRM) Ionization->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: Workflow of the bioanalytical method for Abemaciclib quantification.

Abemaciclib Signaling Pathway

Abemaciclib is a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6). Its primary mechanism of action involves the inhibition of the phosphorylation of the Retinoblastoma protein (Rb), which prevents cell cycle progression from the G1 to the S phase, thereby inducing cell cycle arrest and inhibiting tumor growth.

Abemaciclib_Pathway cluster_cell_cycle G1 Phase Cell Cycle Regulation CyclinD Cyclin D CDK46 CDK4/6 CyclinD->CDK46 forms complex Rb Rb CDK46->Rb phosphorylates (inactivates) E2F E2F Rb->E2F releases G1_S_Transition G1 to S Phase Transition E2F->G1_S_Transition promotes Abemaciclib Abemaciclib Abemaciclib->CDK46 inhibits

Caption: Mechanism of action of Abemaciclib in the cell cycle.

Conclusion

The validation of a robust and reliable bioanalytical method is paramount for the accurate determination of drug concentrations in biological matrices, which is a critical aspect of drug development and therapeutic drug monitoring. The use of a stable isotope-labeled internal standard like this compound in an LC-MS/MS method provides high selectivity and sensitivity, ensuring compliance with the stringent requirements of regulatory agencies such as the FDA and EMA. The comparative data presented in this guide demonstrates that methods employing deuterated internal standards achieve excellent linearity, accuracy, precision, and recovery, making them suitable for pharmacokinetic and toxicokinetic studies. The detailed experimental protocol and visualizations serve as a valuable resource for researchers and scientists in the field of bioanalysis and drug development.

References

Performance Showdown: Abemaciclib-D5 Versus a Structural Analog Internal Standard in Bioanalytical Assays

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of quantitative bioanalysis, particularly for therapeutic drug monitoring and pharmacokinetic studies, the choice of an appropriate internal standard (IS) is critical for achieving accurate and reliable results. This guide provides a comprehensive comparison of the performance of a stable isotope-labeled internal standard, Abemaciclib-D5, against a structural analog internal standard for the quantification of the CDK4/6 inhibitor, Abemaciclib.

The use of a stable isotope-labeled (SIL) internal standard, such as this compound, is widely regarded as the gold standard in mass spectrometry-based bioanalysis.[1][2] These standards exhibit nearly identical physicochemical properties to the analyte, ensuring they co-elute and experience similar ionization effects, which allows for effective compensation for variability during sample preparation and analysis.[3][4] Structural analogs, while a viable alternative, may have different extraction recoveries and ionization responses, which can potentially impact assay accuracy and precision.[2]

This guide synthesizes data from several validated bioanalytical methods for Abemaciclib to provide a clear comparison of key performance metrics. While direct comparative studies for this compound are not publicly available, data for closely related deuterated analogs (Abemaciclib-D8 and Abemaciclib-D10) are used here as a representative proxy for the performance of this compound.

Quantitative Performance Comparison

The following tables summarize the performance characteristics of bioanalytical methods for Abemaciclib using a deuterated internal standard.

Performance Parameter Abemaciclib with Deuterated Internal Standard (D8/D10) Reference
Linearity Range 5 - 2000 ng/mL
2 - 200 ng/mL
6.00 - 768.00 pg/mL
Correlation Coefficient (r²) ≥ 0.999
> 0.998
> 0.9983
Accuracy (% Bias) 94.7 - 107%
Within ±15%
96.83 - 100.52%
Precision (% CV) Within-run: 1.2 - 8.2%
Between-run: 0.6 - 7.5%
≤ 15%
Intra- and inter-batch: < 6.0%
Recovery Mean values: 110 - 129%
> 90%
82.8% (CV = 1.6%)
Matrix Effect Internal standard-normalized MF: 1.10 (CV ≤ 9.79%)
Not significant

Experimental Protocols

Detailed methodologies for the quantification of Abemaciclib in human plasma using a deuterated internal standard are outlined below.

Sample Preparation: Protein Precipitation
  • To 50 µL of a plasma sample, add 450 µL of a working solution containing the internal standard in methanol.

  • Vortex the mixture for 10 seconds to precipitate proteins.

  • Allow the samples to stand for 10 minutes at room temperature (20–25°C).

  • Centrifuge the samples for 10 minutes at 17,110 × g at 4°C.

  • Transfer a portion of the supernatant to an autosampler vial for injection into the LC-MS/MS system.

LC-MS/MS Conditions
  • LC System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A typical mobile phase consists of a mixture of an aqueous component (e.g., 0.1% formic acid in water or ammonium bicarbonate) and an organic solvent (e.g., methanol or acetonitrile), run in a gradient or isocratic mode.

  • Flow Rate: Flow rates typically range from 0.25 to 0.7 mL/min.

  • MS System: A triple quadrupole mass spectrometer is used for detection.

  • Ionization Mode: Electrospray Ionization (ESI) in the positive ion mode is standard.

  • Detection: Multiple Reaction Monitoring (MRM) is employed to monitor specific precursor-to-product ion transitions for both Abemaciclib and its deuterated internal standard. For example, the mass transition for Abemaciclib can be m/z 507.32 → 393.16, and for Abemaciclib-D10, it can be m/z 517.66 → 393.16.

Visualizing the Experimental Workflow and Signaling Pathway

The following diagrams illustrate the bioanalytical workflow and the signaling pathway of Abemaciclib.

G cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data Data Analysis plasma Plasma Sample (50 µL) is_addition Add Internal Standard (this compound) plasma->is_addition precipitation Protein Precipitation (Methanol) is_addition->precipitation centrifugation Centrifugation precipitation->centrifugation supernatant Collect Supernatant centrifugation->supernatant injection Inject into LC-MS/MS supernatant->injection chromatography Chromatographic Separation (C18 Column) injection->chromatography detection Mass Spectrometric Detection (MRM) chromatography->detection quantification Quantification (Peak Area Ratios) detection->quantification G GF Growth Factors CyclinD Cyclin D GF->CyclinD stimulates CDK46 CDK4/6 CyclinD->CDK46 activates Rb Rb CDK46->Rb phosphorylates CellCycleArrest Cell Cycle Arrest Abemaciclib Abemaciclib Abemaciclib->CDK46 inhibits E2F E2F Rb->E2F inhibits G1_S G1 to S Phase Progression E2F->G1_S promotes pRb p-Rb (Inactive) pRb->E2F releases

References

Ensuring Reproducibility: A Comparison of Abemaciclib Quantification Methods for Inter-Laboratory Cross-Validation

Author: BenchChem Technical Support Team. Date: November 2025

A critical guide for researchers, scientists, and drug development professionals on standardizing Abemaciclib quantification to ensure reliable and reproducible results across different laboratories. This guide provides a comparative overview of validated analytical methods, detailed experimental protocols, and a proposed workflow for inter-laboratory cross-validation.

Abemaciclib, a potent inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), is a cornerstone in the treatment of hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced or metastatic breast cancer.[1][2] Accurate quantification of Abemaciclib in biological matrices is paramount for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials. To ensure the comparability and validity of data generated across different research sites, robust and harmonized analytical methods are essential. This guide outlines key performance characteristics of various published liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for Abemaciclib quantification and proposes a framework for inter-laboratory cross-validation.

Comparative Analysis of Abemaciclib Quantification Methods

The quantification of Abemaciclib, and often its major active metabolites (M2, M18, M20), is predominantly achieved using LC-MS/MS.[3][4][5] This technique offers high sensitivity and selectivity. While the core technology is consistent, variations in sample preparation, chromatographic conditions, and mass spectrometric parameters can influence method performance. Below is a summary of validation parameters from several published methods, highlighting the consistency and reliability of this analytical approach.

ParameterMethod 1Method 2Method 3Method 4Method 5Method 6
Matrix Human PlasmaHuman PlasmaHuman SerumHuman PlasmaHuman PlasmaDried Blood Spots
Linearity Range 2 - 200 ng/mL15 - 3000 ng/mL20 - 2500 ng/mL6 - 768 pg/mL2 - 400 ng/mL15 - 3000 ng/mL (for ABE)
Correlation Coefficient (r or r²) r ≥ 0.996r > 0.9931r² ≥ 0.9976r² > 0.9983r > 0.998r ≥ 0.997
Lower Limit of Quantification (LLOQ) 2 ng/mL15 ng/mL20 ng/mL6 pg/mL2 ng/mL15 ng/mL (for ABE)
Intra-day Precision (%CV) ≤ 15% (≤20% at LLOQ)3.1% - 15%≤ 4.42%Not Reported3.8% - 7.2%≤ 14.9%
Inter-day Precision (%CV) ≤ 15% (≤20% at LLOQ)1.6% - 14.9%≤ 4.42%Not Reported3.6% - 7.4%≤ 10.6%
Intra-day Accuracy (%Bias) ± 15% (±20% at LLOQ)-1.5% - 15.0%≤ 13.9%Not ReportedNot Reported87% - 112%
Inter-day Accuracy (%Bias) ± 15% (±20% at LLOQ)-14.3% - 14.6%≤ 13.9%Not ReportedNot Reported95% - 106%

Table 1: Comparison of Validation Parameters for Abemaciclib Quantification Methods. This table summarizes the key performance characteristics of various published LC-MS/MS methods for the quantification of Abemaciclib.

Experimental Protocols

To facilitate the adoption and standardization of Abemaciclib quantification, this section provides a detailed, generalized experimental protocol based on common practices in the cited literature.

Sample Preparation (Protein Precipitation)

Protein precipitation is a widely used, straightforward, and efficient method for extracting Abemaciclib from plasma or serum.

  • To 50 µL of plasma or serum sample in a microcentrifuge tube, add 150 µL of a precipitation solvent (e.g., acetonitrile or methanol) containing an internal standard (e.g., Abemaciclib-d8 or Abemaciclib-D10).

  • Vortex the mixture for 10-30 seconds to ensure thorough mixing and protein denaturation.

  • Centrifuge the samples at high speed (e.g., 17,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube or vial for LC-MS/MS analysis. Depending on the method, the supernatant may be injected directly, diluted, or evaporated and reconstituted in a suitable solvent.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • Chromatographic Separation:

    • Column: A C18 or biphenyl column is typically used for chromatographic separation.

    • Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid or ammonium acetate) and an organic component (e.g., acetonitrile or methanol) is commonly employed.

    • Flow Rate: The flow rate is generally maintained between 0.25 and 0.7 mL/min.

    • Run Time: Total run times are typically short, ranging from 3 to 10 minutes.

  • Mass Spectrometry Detection:

    • Ionization: Electrospray ionization (ESI) in the positive ion mode is used.

    • Detection: Detection is performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.

    • MRM Transitions: The precursor to product ion transitions for Abemaciclib and its common internal standards are monitored. For example, a common transition for Abemaciclib is m/z 507.3 → 393.2.

Mandatory Visualizations

To further clarify the concepts discussed, the following diagrams illustrate the signaling pathway of Abemaciclib, a typical experimental workflow for its quantification, and a proposed workflow for inter-laboratory cross-validation.

Abemaciclib_Signaling_Pathway GF Growth Factors GFr Growth Factor Receptor GF->GFr Ras Ras GFr->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK CyclinD Cyclin D ERK->CyclinD Upregulation CDK46_CyclinD CDK4/6-Cyclin D Complex CyclinD->CDK46_CyclinD CDK46 CDK4/6 CDK46->CDK46_CyclinD Rb Rb CDK46_CyclinD->Rb Phosphorylation Abemaciclib Abemaciclib Abemaciclib->CDK46 Inhibition E2F E2F Rb->E2F Inhibition pRb p-Rb (Inactive) G1_S_Transition G1 to S Phase Transition (Cell Proliferation) E2F->G1_S_Transition Activation Abemaciclib_Quantification_Workflow Start Start: Plasma/Serum Sample Spike Spike with Internal Standard Start->Spike Precipitate Protein Precipitation (e.g., Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC_Injection Inject into LC-MS/MS Supernatant->LC_Injection Chromatography Chromatographic Separation (C18 or Biphenyl Column) LC_Injection->Chromatography MS_Detection Mass Spectrometric Detection (ESI+, MRM) Chromatography->MS_Detection Data_Analysis Data Analysis and Quantification MS_Detection->Data_Analysis End End: Abemaciclib Concentration Data_Analysis->End Interlab_Cross_Validation cluster_labs Participating Laboratories Start Start: Define Standardized Protocol Prepare_Samples Prepare Blinded QC Samples (Low, Medium, High Concentrations) Start->Prepare_Samples Distribute Distribute Samples to Participating Labs Prepare_Samples->Distribute LabA Lab A: Sample Analysis Distribute->LabA LabB Lab B: Sample Analysis Distribute->LabB LabC Lab C: Sample Analysis Distribute->LabC Collect_Results Collect and Compile Results LabA->Collect_Results LabB->Collect_Results LabC->Collect_Results Statistical_Analysis Statistical Analysis (e.g., %Difference, Bland-Altman Plot) Collect_Results->Statistical_Analysis Acceptance Acceptance Criteria Met? Statistical_Analysis->Acceptance Success Conclusion: Methods are Reproducible Acceptance->Success Yes Failure Identify and Address Discrepancies Acceptance->Failure No Failure->Start

References

A Comparative Guide to the Bioanalytical Assay of Abemaciclib Using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive assessment of the accuracy and precision of liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of Abemaciclib in human plasma, with a focus on the use of a deuterated internal standard. While the specific request centered on Abemaciclib-D5, publicly available, detailed validation data most commonly features other closely related deuterated internal standards such as Abemaciclib-D8 and Abemaciclib-D10. The underlying principles and expected performance of these assays are highly comparable. This guide will therefore draw upon this available data to provide a robust comparison against alternative methods.

Performance of Abemaciclib Bioanalytical Assays

The use of a stable isotope-labeled internal standard, such as a deuterated form of Abemaciclib, is the gold standard for quantitative bioanalysis using LC-MS/MS. This approach ensures the highest degree of accuracy and precision by compensating for variability in sample preparation and matrix effects.

Below is a summary of the performance characteristics of a representative LC-MS/MS assay for Abemaciclib using a deuterated internal standard, compared with an alternative method for the simultaneous quantification of multiple CDK4/6 inhibitors.

Table 1: Performance Characteristics of Abemaciclib Bioanalytical Assays

ParameterAbemaciclib Assay with Deuterated Internal Standard (e.g., Abemaciclib-D10)Simultaneous Multi-Analyte CDK4/6 Inhibitor Assay
Linearity Range 6.00 - 768.00 pg/mL[1]5 - 2000 ng/mL[2]
Correlation Coefficient (r²) > 0.998[1]≥ 0.999[2]
Lower Limit of Quantification (LLOQ) 6.00 pg/mL[1]5 ng/mL
Intra-day Precision (%CV) 0.39 - 3.68%1.2 - 8.2%
Inter-day Precision (%CV) 0.28 - 3.18%0.6 - 7.5%
Intra-day Accuracy 97.33 - 99.58%94.7 - 107%
Inter-day Accuracy 100.48 - 104.27%94.7 - 107%
Mean Recovery > 90%111% (Abemaciclib)

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing bioanalytical assays. Below are representative protocols for the quantification of Abemaciclib using a deuterated internal standard.

Sample Preparation: Protein Precipitation
  • To 50 µL of human plasma sample, add 450 µL of a working solution of the deuterated internal standard (e.g., Abemaciclib-D10) in methanol.

  • Vortex the mixture for 10 seconds to precipitate proteins.

  • Allow the samples to stand for 10 minutes at room temperature (20–25°C).

  • Centrifuge the samples for 10 minutes at 17,110 x g at 4°C.

  • Transfer a portion of the supernatant to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • Chromatographic Column: A reversed-phase C18 column is commonly used for separation.

  • Mobile Phase: A gradient elution with a mixture of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., acetonitrile) is typically employed.

  • Flow Rate: A flow rate in the range of 0.25–0.7 mL/min is common.

  • Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer with electrospray ionization (ESI) in the positive ion mode.

  • MRM Transitions:

    • Abemaciclib: m/z 507.3 → 393.2

    • Deuterated Abemaciclib (e.g., D10): m/z 517.66 → 393.16

Visualizing the Experimental Workflow and Signaling Pathway

To further clarify the processes involved, the following diagrams illustrate the experimental workflow for the Abemaciclib assay and the signaling pathway of the drug.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Human Plasma Sample (50 µL) is Add this compound Internal Standard in Methanol plasma->is vortex1 Vortex to Precipitate Proteins is->vortex1 centrifuge Centrifuge to Pellet Proteins vortex1->centrifuge supernatant Transfer Supernatant centrifuge->supernatant injection Inject into LC-MS/MS supernatant->injection separation Chromatographic Separation (C18 Column) injection->separation detection Mass Spectrometric Detection (Positive ESI, MRM) separation->detection integration Peak Area Integration detection->integration ratio Calculate Peak Area Ratio (Abemaciclib / this compound) integration->ratio quantification Quantify Concentration using Calibration Curve ratio->quantification

Experimental workflow for the bioanalysis of Abemaciclib.

G cluster_pathway Abemaciclib Signaling Pathway CyclinD Cyclin D Complex Cyclin D-CDK4/6 Complex CyclinD->Complex CDK46 CDK4/6 CDK46->Complex pRb Phosphorylation of Rb Complex->pRb Activates Abemaciclib Abemaciclib Abemaciclib->Complex Inhibits E2F Free E2F pRb->E2F Arrest Cell Cycle Arrest pRb->Arrest Inhibition leads to Rb_E2F Rb-E2F Complex Rb_E2F->pRb Releases E2F upon phosphorylation Progression G1-S Phase Progression E2F->Progression Promotes

Mechanism of action of Abemaciclib in the cell cycle.

Conclusion

The bioanalytical method for Abemaciclib utilizing a deuterated internal standard, such as Abemaciclib-D10, demonstrates exceptional accuracy, precision, and sensitivity. This makes it a highly reliable method for pharmacokinetic studies and therapeutic drug monitoring. The detailed experimental protocol provides a solid foundation for implementation in a research or clinical laboratory setting. While methods for the simultaneous analysis of multiple CDK4/6 inhibitors are valuable for broader clinical applications, the dedicated Abemaciclib assay with a deuterated internal standard offers superior sensitivity and is the preferred method for studies requiring the highest level of analytical rigor for this specific compound. The inhibition of the Cyclin D-CDK4/6 complex by Abemaciclib ultimately leads to cell cycle arrest, which is the basis of its therapeutic effect in hormone receptor-positive breast cancer.

References

Quantification of Abemaciclib: A Comparative Guide to Determining Linearity and Lower Limit of Quantification Using Abemaciclib-D5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies for determining the linearity and lower limit of quantification (LLOQ) of the cyclin-dependent kinase 4 & 6 (CDK4/6) inhibitor, Abemaciclib, utilizing its deuterated internal standard, Abemaciclib-D5. The following sections detail experimental protocols, present comparative data, and offer insights into alternative approaches to support robust bioanalytical method development and validation.

Introduction

Abemaciclib is an oral inhibitor of CDK4/6 approved for the treatment of hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced or metastatic breast cancer. Accurate quantification of Abemaciclib in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials. A key aspect of bioanalytical method validation is the determination of the assay's linearity and its lower limit of quantification (LLOQ). The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) based quantification, as it effectively compensates for matrix effects and variations in sample processing.

This guide will compare different LC-MS/MS methods for Abemaciclib quantification, focusing on the establishment of linearity and LLOQ. While the focus is on this compound, data from methods using other deuterated forms of Abemaciclib (e.g., Abemaciclib-D8 and -D10) are included for a broader comparative analysis, as the underlying principles and performance are highly similar.

Experimental Protocols

A robust and reliable bioanalytical method is fundamental for the accurate quantification of Abemaciclib. Below is a detailed protocol for a typical LC-MS/MS method for determining linearity and LLOQ using a deuterated internal standard.

Preparation of Stock Solutions, Calibration Standards, and Quality Control Samples
  • Stock Solutions: Individual stock solutions of Abemaciclib and this compound (or other deuterated variants like -D8 or -D10) are prepared in a suitable organic solvent such as methanol or a mixture of acetonitrile and water (1:1, v/v) at a concentration of 1 mg/mL.[1]

  • Working Solutions: A combined standard working solution of Abemaciclib is prepared by diluting the stock solution in an appropriate solvent.[1] A separate working solution for the internal standard (IS) is also prepared.

  • Calibration Standards (CS): Calibration standards are prepared by spiking blank biological matrix (e.g., human plasma) with the Abemaciclib working solution to achieve a series of at least six to eight non-zero concentrations covering the expected analytical range.[2][3]

  • Quality Control (QC) Samples: QC samples are prepared independently from the calibration standards at a minimum of four concentration levels: LLOQ, low QC (≤ 3x LLOQ), medium QC, and high QC.[2]

Sample Preparation: Protein Precipitation

Protein precipitation is a common and efficient method for extracting Abemaciclib from plasma samples.

  • To 50 µL of plasma sample (blank, calibration standard, QC, or study sample), add the internal standard working solution.

  • Add a protein precipitating agent, such as methanol or acetonitrile, typically in a 3:1 or 4:1 ratio to the plasma volume.

  • Vortex the samples to ensure thorough mixing and complete protein precipitation.

  • Centrifuge the samples at high speed to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube or a 96-well plate for analysis. The supernatant may be further diluted if necessary.

LC-MS/MS Conditions
  • Liquid Chromatography (LC):

    • Column: A reversed-phase C18 column is commonly used for chromatographic separation.

    • Mobile Phase: A gradient elution using a mixture of an aqueous solvent (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically employed.

    • Flow Rate: A suitable flow rate is maintained, for instance, 0.7 mL/min.

    • Column Temperature: The column is often maintained at a constant temperature, for example, 25°C.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization: Electrospray ionization (ESI) in the positive ion mode is used.

    • Detection: The analytes are detected using Multiple Reaction Monitoring (MRM). The mass transitions for Abemaciclib and its deuterated internal standard are monitored. For example, for Abemaciclib, the transition m/z 507.3 → 393.2 has been reported. For a deuterated standard like Abemaciclib-D10, the transition could be m/z 517.66 → 393.16.

    • Instrument Settings: Instrument parameters such as collision energy and declustering potential are optimized for maximum signal intensity.

Data Presentation: Linearity and LLOQ Comparison

The performance of different bioanalytical methods for Abemaciclib quantification is summarized below. These data are compiled from various published studies and demonstrate the achievable linearity ranges and LLOQs.

Method Reference Internal Standard Linearity Range LLOQ Matrix Correlation Coefficient (r or r²)
Method 1Abemaciclib-d85 - 2000 ng/mL5 ng/mLHuman Plasma≥0.999
Method 2Abemaciclib-D106 - 768 pg/mL6 pg/mLHuman Plasma>0.9998
Method 3Abemaciclib-IS (deuterated)1 - 500 ng/mL1 ng/mLHuman PlasmaNot specified, but used weighted (1/x²) linear least-squares regression
Method 4²H₈-abemaciclib2 - 200 ng/mL2 ng/mLHuman and Mouse Plasma≥0.996
Method 5Not specified (likely deuterated)15 - 3000 ng/mL15 ng/mLHuman Plasma0.9996 - 0.9931

Note: The choice of the linearity range and LLOQ is dependent on the specific requirements of the study, such as expected clinical concentrations of Abemaciclib.

Mandatory Visualizations

Experimental Workflow for Linearity and LLOQ Determination

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Evaluation stock Prepare Stock Solutions (Abemaciclib & this compound) cal_qc Prepare Calibration Standards & QC Samples in Blank Matrix stock->cal_qc extraction Protein Precipitation (Add IS, Precipitant, Centrifuge) cal_qc->extraction lc_separation LC Separation (Reversed-Phase C18) extraction->lc_separation ms_detection MS/MS Detection (Positive ESI, MRM) lc_separation->ms_detection peak_integration Peak Area Integration (Analyte/IS Ratio) ms_detection->peak_integration calibration_curve Construct Calibration Curve (Linear Regression, 1/x² weighting) peak_integration->calibration_curve linearity_eval Evaluate Linearity (Correlation Coefficient, Accuracy of CS) calibration_curve->linearity_eval lloq_eval Determine LLOQ (Accuracy & Precision at Lowest CS) linearity_eval->lloq_eval

Caption: Workflow for Linearity and LLOQ Determination of Abemaciclib.

Logical Relationship for LLOQ Acceptance Criteria

G cluster_criteria Acceptance Criteria (FDA/ICH Guidelines) lloq Lower Limit of Quantification (LLOQ) accuracy Accuracy: Within ±20% of Nominal Value lloq->accuracy precision Precision: CV ≤ 20% lloq->precision selectivity Selectivity: Analyte response at LLOQ ≥ 5x blank response lloq->selectivity identification Identifiable & Reproducible Peak lloq->identification

Caption: Key Acceptance Criteria for Establishing the LLOQ.

Discussion of Alternatives and Method Performance

The use of a deuterated internal standard like this compound is highly recommended for LC-MS/MS-based bioanalysis. The data presented from various studies using similar deuterated standards (-D8, -D10) consistently demonstrate high sensitivity, with LLOQs ranging from the low pg/mL to low ng/mL level. This allows for the accurate measurement of Abemaciclib concentrations across a wide range, which is essential for capturing the full pharmacokinetic profile of the drug.

The choice of sample preparation technique, such as protein precipitation, offers a balance of simplicity, speed, and adequate sample cleanup for robust analysis. Chromatographic conditions should be optimized to ensure sufficient separation from potential interferences and metabolites.

According to regulatory guidelines from bodies like the U.S. Food and Drug Administration (FDA), the calibration curve should be constructed using a weighted linear regression model, typically 1/x² for concentration-dependent variance. For a method to be considered linear, the correlation coefficient (r or r²) should be close to 1, and the back-calculated concentrations of the calibration standards should be within ±15% of the nominal values (±20% at the LLOQ). The LLOQ is established as the lowest concentration on the calibration curve that can be quantified with acceptable accuracy (within ±20%) and precision (coefficient of variation ≤ 20%).

References

Evaluating the Robustness and Ruggedness of Analytical Methods for Abemaciclib Quantification Using Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of published analytical methods for the quantification of Abemaciclib, a potent inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6). A key aspect of reliable bioanalysis is the use of a stable isotope-labeled internal standard (SIL-IS), such as Abemaciclib-D5, to ensure accuracy and precision. This document summarizes the performance of various liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, offering insights into their robustness and ruggedness.

Comparative Performance of Abemaciclib Quantification Methods

The following tables summarize the validation parameters from different studies, providing a comparative overview of method performance. The use of deuterated internal standards, such as Abemaciclib-D10, is a common strategy to mitigate matrix effects and enhance reproducibility.[1] While specific data on a method exclusively using this compound is not detailed in the provided search results, the performance of methods using other deuterated analogs like Abemaciclib-D10 and Abemaciclib-D8 provides a strong indication of the expected robustness.

Parameter Method 1 (LC-MS/MS) [1]Method 2 (LC-MS/MS) [2][3][4]Method 3 (LC-MS/MS) Method 4 (RP-HPLC) Method 5 (HPTLC)
Internal Standard Abemaciclib-D10Not specified for AbemaciclibNot specified for AbemaciclibNot ApplicableNot Applicable
Matrix Human PlasmaHuman and Mouse Plasma, TissuesHuman PlasmaTablet Dosage FormTablet Dosage Form
Linearity Range 6.00-768.00 pg/mL2-200 ng/mL15–3000 ng/mL5-100 µg/ml50-400 ng/band
Correlation Coefficient (r²) > 0.9983≥0.9960.9996 to 0.99310.99990.9995
Intra-day Precision (%CV) < 6.0%≤15%3.1% to 15%Not ReportedNot Reported
Inter-day Precision (%CV) Not Reported≤15%1.6% to 14.9%Not ReportedNot Reported
Intra-day Accuracy (%bias) 98.9% to 102.4%±15%-1.5% to 15.0%Not ReportedNot Reported
Inter-day Accuracy (%bias) Not Reported±15%-14.3% to 14.6%Not ReportedNot Reported
Recovery > 90%Not ReportedNot ReportedNot Reported100.28%
Lower Limit of Quantification (LLOQ) 6.00 pg/mL2 ng/mL15 ng/mL5 µg/ml29.70 ng/band

Experimental Protocols

Below are detailed methodologies for two common analytical techniques used for Abemaciclib quantification.

LC-MS/MS Method for Abemaciclib in Human Plasma

This method is highly sensitive and specific, making it suitable for pharmacokinetic studies.

  • Sample Preparation: Protein precipitation is a common and efficient method for extracting Abemaciclib from plasma.

    • To 150 µL of plasma, add 10 µL of Abemaciclib-D10 internal standard (200 pg/mL).

    • Vortex for approximately 10 minutes.

    • Add 20 µL of 0.1% formic acid and vortex for 30 seconds.

    • The sample is then dried and reconstituted in the mobile phase.

  • Chromatographic Conditions:

    • Column: Discovery® C18 HPLC Column (2 cm × 2.1 mm, 5 μm).

    • Mobile Phase: Methanol: Acetonitrile (20:80%, v/v), with pH adjusted to 6.5 with diluted ammonia solution.

    • Flow Rate: 0.7 mL/min.

    • Total Analysis Time: 3.0 min.

  • Mass Spectrometry Detection:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Mass Transitions:

      • Abemaciclib: m/z 507.32 → 393.16.

      • Abemaciclib-D10: m/z 517.66 → 393.16.

RP-HPLC Method for Abemaciclib in Tablet Dosage Form

This method is suitable for routine quality control analysis of pharmaceutical formulations.

  • Sample Preparation:

    • Accurately weigh and transfer 10 mg of Abemaciclib working standard into a 100 ml volumetric flask.

    • Dissolve in diluent (mobile phase) with sonication and make up the volume.

    • Further dilute to a final concentration of 25 µg/ml.

  • Chromatographic Conditions:

    • Column: Thermo Synchronis C18 column (250 mm × 4.6 mm id, 5 μ).

    • Mobile Phase: 0.1% Trifluoroacetic acid in water and Acetonitrile (70:30 v/v).

    • Flow Rate: 0.7 ml/min.

    • Detection: UV at 320 nm.

    • Retention Time: Approximately 4.0 min.

Visualizations

Abemaciclib Signaling Pathway

Abemaciclib is a selective inhibitor of CDK4 and CDK6, which are key regulators of the cell cycle. By inhibiting these kinases, Abemaciclib prevents the phosphorylation of the Retinoblastoma (Rb) protein, leading to cell cycle arrest at the G1 phase and subsequent inhibition of tumor cell proliferation.

Abemaciclib_Signaling_Pathway cluster_0 Cell Cycle Progression (G1 to S Phase) cluster_1 Therapeutic Intervention CyclinD Cyclin D Active_Complex Active Cyclin D-CDK4/6 Complex CyclinD->Active_Complex + CDK4_6 CDK4/6 CDK4_6->Active_Complex + Rb Rb Active_Complex->Rb Phosphorylates G1_Arrest G1 Phase Arrest E2F E2F Rb->E2F Inhibits pRb pRb (Phosphorylated) Transcription Gene Transcription (S-Phase Entry) E2F->Transcription Proliferation Cell Proliferation Transcription->Proliferation Abemaciclib Abemaciclib Abemaciclib->Active_Complex Inhibits G1_Arrest->Proliferation Prevents

Caption: Mechanism of action of Abemaciclib in inhibiting cell cycle progression.

Typical Bioanalytical Workflow Using LC-MS/MS

The following diagram illustrates a standard workflow for the quantification of Abemaciclib in biological matrices using a deuterated internal standard.

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Plasma_Sample Plasma Sample Collection Add_IS Addition of this compound (Internal Standard) Plasma_Sample->Add_IS Protein_Precipitation Protein Precipitation (e.g., with Acetonitrile) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer and Evaporation Centrifugation->Supernatant_Transfer Reconstitution Reconstitution in Mobile Phase Supernatant_Transfer->Reconstitution Injection Injection into LC-MS/MS System Reconstitution->Injection Chromatographic_Separation Chromatographic Separation (C18 Column) Injection->Chromatographic_Separation Mass_Spectrometry Mass Spectrometric Detection (MRM Mode) Chromatographic_Separation->Mass_Spectrometry Peak_Integration Peak Area Integration Mass_Spectrometry->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio (Analyte/IS) Peak_Integration->Ratio_Calculation Concentration_Determination Concentration Determination (from Calibration Curve) Ratio_Calculation->Concentration_Determination Report Final Report Concentration_Determination->Report

Caption: A generalized workflow for the bioanalysis of Abemaciclib.

References

Navigating Bioanalysis: A Comparative Guide to Isotopically Labeled Abemaciclib Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise quantification of therapeutic agents in biological matrices is paramount. In the bioanalysis of Abemaciclib, a key inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), the use of stable isotope-labeled internal standards (SIL-IS) is a critical component for achieving accurate and reliable results with liquid chromatography-tandem mass spectrometry (LC-MS/MS). This guide provides a comparative overview of commonly used deuterated Abemaciclib isotopes, focusing on their application in validated bioanalytical methods.

Performance and Methodology Comparison

The primary role of an SIL-IS in LC-MS/MS is to mimic the analyte of interest throughout sample preparation and analysis, thereby correcting for variability in extraction efficiency, matrix effects, and instrument response. The key performance metric for an SIL-IS is its ability to provide a consistent and reproducible signal ratio with the analyte. Both Abemaciclib-D8 and Abemaciclib-D10 have been successfully employed for this purpose in various studies.

Below is a summary of quantitative data and experimental parameters from published LC-MS/MS methods utilizing different isotopic labels of Abemaciclib.

ParameterAbemaciclib-D10[1]Abemaciclib-D8[2][3][4][5]
Internal Standard (IS) Abemaciclib-D10Abemaciclib-D8
Matrix Human PlasmaHuman and Mouse Plasma, Mouse Tissue Homogenates
Sample Preparation Protein PrecipitationProtein Precipitation
Chromatography HPLCLC-MS/MS
Column Discovery® C18 (2 cm × 2.1 mm, 5 μm)C18 column
Mobile Phase Methanol: Acetonitrile (20:80%, v/v, pH: 6.5)Gradient elution
Flow Rate 0.7 ml/minNot specified in all studies
Run Time 3.0 minNot specified in all studies
Detection ESI-MS/MSESI-MS/MS
Mass Transition (m/z) 517.66 → 393.16Not explicitly stated in all provided abstracts, but the precursor ion would be higher than Abemaciclib's m/z of ~507.3
Linear Range 6.00-768.00 pg/mlNot specified in all studies
Correlation Coefficient (r²) > 0.9983Not specified in all studies

Experimental Protocols

The general workflow for the bioanalysis of Abemaciclib using a deuterated internal standard involves protein precipitation, followed by chromatographic separation and mass spectrometric detection.

Experimental Workflow: Bioanalytical Quantification of Abemaciclib

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add Abemaciclib-D8 or -D10 Internal Standard plasma->add_is protein_precip Protein Precipitation (e.g., with Acetonitrile or Methanol) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant hplc HPLC Separation (C18 Column) supernatant->hplc msms Tandem Mass Spectrometry (ESI+) hplc->msms quant Quantification (Analyte/IS Peak Area Ratio) msms->quant

Caption: General experimental workflow for Abemaciclib quantification.

A detailed protocol based on a representative study is as follows:

1. Sample Preparation (Protein Precipitation)

  • To a 50 µL aliquot of human plasma, add the deuterated internal standard (e.g., Abemaciclib-D10).

  • Precipitate proteins by adding a suitable organic solvent such as acetonitrile or methanol.

  • Vortex the mixture and then centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube for analysis.

2. LC-MS/MS Analysis

  • Chromatographic Separation: Inject the supernatant onto a C18 analytical column. Employ a mobile phase, for instance, a mixture of methanol and acetonitrile (20:80, v/v) with pH adjusted to 6.5, at a flow rate of 0.7 mL/min.

  • Mass Spectrometric Detection: Utilize a tandem mass spectrometer with electrospray ionization (ESI) in the positive ion mode. Monitor the specific mass transitions for Abemaciclib (e.g., m/z 507.32 → 393.16) and the chosen deuterated internal standard (e.g., Abemaciclib-D10 at m/z 517.66 → 393.16).

3. Quantification

  • The concentration of Abemaciclib in the sample is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it against a standard curve.

Abemaciclib's Mechanism of Action: A Signaling Pathway Overview

Abemaciclib is a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6). Its therapeutic effect is primarily achieved by blocking the phosphorylation of the Retinoblastoma (Rb) protein, which in turn prevents cell cycle progression from the G1 to the S phase. This action leads to cell cycle arrest and a reduction in tumor growth.

Abemaciclib Signaling Pathway

G cluster_0 Cell Cycle Progression (G1 Phase) cluster_1 Inhibition by Abemaciclib CyclinD Cyclin D CDK46 CDK4/6 CyclinD->CDK46 binds Rb Rb CDK46->Rb phosphorylates E2F E2F Rb->E2F releases G1_S_Transition G1 to S Phase Transition E2F->G1_S_Transition promotes Abemaciclib Abemaciclib Abemaciclib->CDK46

Caption: Abemaciclib's inhibition of the CDK4/6-Rb pathway.

References

comparative study of protein precipitation versus solid-phase extraction for Abemaciclib analysis using Abemaciclib-D5

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of therapeutic drugs like Abemaciclib in biological matrices is paramount. This guide provides a comparative analysis of two common sample preparation techniques—protein precipitation (PPT) and solid-phase extraction (SPE)—for the analysis of Abemaciclib in human plasma using its deuterated internal standard, Abemaciclib-D5.

Abemaciclib, a potent inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), is a key therapeutic agent in the treatment of certain types of breast cancer.[1][2][3][4][5] Its mechanism of action involves the inhibition of the retinoblastoma (Rb) protein phosphorylation, which leads to cell cycle arrest at the G1/S transition phase. Accurate bioanalysis of Abemaciclib is crucial for pharmacokinetic studies, therapeutic drug monitoring, and overall drug development. The use of a stable isotope-labeled internal standard like this compound is essential for correcting matrix effects and improving the accuracy and precision of the analysis.

This guide delves into a side-by-side comparison of protein precipitation and solid-phase extraction, presenting experimental data, detailed protocols, and visual workflows to aid researchers in selecting the most suitable method for their analytical needs.

Comparative Analysis of Performance Metrics

The choice between protein precipitation and solid-phase extraction often involves a trade-off between simplicity, speed, and the cleanliness of the final extract. The following tables summarize the key performance metrics for both methods based on published literature.

Performance Metric Protein Precipitation (PPT) Solid-Phase Extraction (SPE)
Analyte Recovery Generally high, often >90%Typically high and reproducible, often >85%
Matrix Effect Can be significant due to co-precipitation of endogenous componentsGenerally lower and more controlled due to effective removal of interferences
Precision (%CV) Intra- and inter-day precision typically <15%Intra- and inter-day precision typically <15%
Accuracy (%Bias) Typically within ±15% of the nominal concentrationTypically within ±15% of the nominal concentration
Simplicity & Speed Simple, fast, and requires minimal method developmentMore complex, requires method development, but can be automated
Cost Low cost (solvents and tubes)Higher cost (SPE cartridges and potentially automation)
Sample Cleanliness Less clean extracts, potential for ion suppression/enhancementCleaner extracts, reduced risk of matrix effects and instrument contamination

Quantitative Data Summary

The following tables provide a more detailed look at the quantitative data reported for each method in various studies.

Protein Precipitation
Parameter Value Reference
Recovery of Abemaciclib >90%
Recovery of Abemaciclib-D10 >90%
Intra-day Precision (%CV) 0.39 - 3.68%Efficient Determination of Abemaciclib Concentrations in Human Plasma Via LC-MS/MS
Inter-day Precision (%CV) 0.28 - 3.18%Efficient Determination of Abemaciclib Concentrations in Human Plasma Via LC-MS/MS
Intra-day Accuracy 97.33 - 99.58%Efficient Determination of Abemaciclib Concentrations in Human Plasma Via LC-MS/MS
Inter-day Accuracy 100.48 - 104.27%Efficient Determination of Abemaciclib Concentrations in Human Plasma Via LC-MS/MS
Solid-Phase Extraction (Oasis PRiME HLB)
Parameter Value Reference
Recovery of Abemaciclib >85%
Intra-day Precision (%CV) 3.8 - 7.2%
Inter-day Precision (%CV) 3.6 - 7.4%

Experimental Protocols

Detailed and reproducible experimental protocols are critical for successful bioanalysis. Below are representative protocols for both protein precipitation and solid-phase extraction for Abemaciclib analysis.

Protein Precipitation Protocol

This protocol is a common and straightforward method for sample preparation.

  • Sample Aliquoting: Aliquot 100 µL of human plasma into a clean microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of this compound working solution (concentration will depend on the specific assay requirements).

  • Protein Precipitation: Add 300 µL of cold acetonitrile (or other suitable organic solvent like methanol) to the plasma sample.

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the mobile phase used for LC-MS analysis.

  • Injection: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.

Solid-Phase Extraction Protocol (using Oasis PRiME HLB)

This protocol utilizes a modern SPE sorbent that simplifies the workflow by eliminating the need for conditioning and equilibration steps.

  • Sample Pre-treatment: To 100 µL of human plasma, add 10 µL of this compound working solution and 200 µL of 4% phosphoric acid in water. Vortex to mix.

  • Load: Load the entire pre-treated sample onto an Oasis PRiME HLB µElution plate or cartridge.

  • Wash: Wash the sorbent with 200 µL of 5% methanol in water.

  • Elute: Elute the analytes with 2 x 50 µL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in 100 µL of the mobile phase.

  • Injection: Inject an aliquot into the LC-MS/MS system.

Visualizing the Processes and Pathways

To further clarify the experimental workflows and the biological context of Abemaciclib, the following diagrams are provided.

cluster_pathway Abemaciclib Signaling Pathway Mitogens Mitogenic Signals (e.g., Growth Factors) CyclinD Cyclin D Mitogens->CyclinD Induces ActiveComplex Cyclin D-CDK4/6 Active Complex CyclinD->ActiveComplex CDK46 CDK4/6 CDK46->ActiveComplex Rb Rb ActiveComplex->Rb Phosphorylates pRb p-Rb (Phosphorylated) Rb->pRb E2F E2F pRb->E2F Releases G1_S_Transition G1 to S Phase Transition E2F->G1_S_Transition Promotes Abemaciclib Abemaciclib Abemaciclib->ActiveComplex Inhibits

Abemaciclib's mechanism of action in the cell cycle.

cluster_ppt Protein Precipitation Workflow start Start: Human Plasma add_is Add this compound start->add_is add_solvent Add Precipitating Solvent (e.g., ACN) add_is->add_solvent vortex Vortex add_solvent->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporate supernatant->evaporate reconstitute Reconstitute evaporate->reconstitute end Inject into LC-MS/MS reconstitute->end

Workflow for Protein Precipitation.

cluster_spe Solid-Phase Extraction Workflow (Oasis PRiME HLB) start Start: Human Plasma add_is Add this compound start->add_is pretreat Pre-treat Sample add_is->pretreat load Load onto SPE Cartridge pretreat->load wash Wash load->wash elute Elute wash->elute evaporate Evaporate elute->evaporate reconstitute Reconstitute evaporate->reconstitute end Inject into LC-MS/MS reconstitute->end

References

Benchmarking Abemaciclib Quantification Assays: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of Abemaciclib in biological matrices is paramount for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials. This guide provides an objective comparison of published bioanalytical methods for Abemaciclib quantification, supported by experimental data and detailed protocols to aid in the selection of the most appropriate assay for specific research needs.

This comparison reviews various liquid chromatography-tandem mass spectrometry (LC-MS/MS) and a high-performance thin-layer chromatography (HPTLC) method, highlighting their key performance characteristics. The data presented is compiled from several independent studies and offers a comprehensive overview of the current landscape of Abemaciclib bioanalysis.

Quantitative Performance Comparison

The following table summarizes the quantitative parameters of several published methods for Abemaciclib quantification. This allows for a direct comparison of their sensitivity, dynamic range, accuracy, and precision.

MethodMatrixAnalyte(s)LLOQLinearity RangeAccuracy (%)Precision (%CV)Reference
LC-MS/MS Human PlasmaAbemaciclib6.00 pg/mL6.00-768.00 pg/mL96.83-100.52<15[1]
LC-MS/MS Human PlasmaAbemaciclib, Abemaciclib-M25 ng/mL5-2000 ng/mL98.0-103.5<9.79[2]
LC-MS/MS Human & Mouse Plasma, Tissue HomogenatesAbemaciclib, Palbociclib, Ribociclib2 ng/mL2-200 ng/mLWithin ±15≤15[3][4][5]
LC-MS/MS Human PlasmaAbemaciclib, M1, M2, M18, M201 ng/mL1-500 ng/mLWithin ±15≤15
LC-MS/MS Human PlasmaAbemaciclib, M2, M20, LetrozoleN/AN/AN/AN/A
LC-MS/MS Human PlasmaAbemaciclib, M2, M18, M20, Olaparib0.4 nM (Abemaciclib)0.4-1000 nM±12<13
HPTLC Tablet Dosage FormAbemaciclib29.70 ng/band50-400 ng/band100.28 (Recovery)N/A

Experimental Protocols

Detailed methodologies for the key cited experiments are provided below. These protocols offer a step-by-step guide for sample preparation and analysis.

Method 1: High-Sensitivity LC-MS/MS in Human Plasma
  • Sample Preparation: Protein precipitation. To 150 µL of plasma, 10 µL of internal standard (Abemaciclib-D10, 200 pg/mL) is added and vortexed. Then, 20 µL of 0.1% formic acid is added and vortexed for 30 seconds. The sample is then processed for analysis.

  • Chromatography:

    • Column: Discovery® C18 HPLC Column (2 cm × 2.1 mm, 5 μm).

    • Mobile Phase: Methanol:Acetonitrile (20:80%, v/v), pH adjusted to 6.5 with diluted ammonia solution.

    • Flow Rate: 0.7 mL/min.

    • Total Run Time: 3.0 min.

  • Mass Spectrometry:

    • Ionization: Electrospray Ionization (ESI), positive mode.

    • Mass Transitions: Abemaciclib: m/z 507.32 → 393.16; Abemaciclib-D10: m/z 517.66 → 393.16.

Method 2: Simultaneous Quantification of CDK4/6 Inhibitors in Human Plasma
  • Sample Preparation: Protein precipitation. Analytes are extracted from 50 μL of human plasma by precipitating proteins with methanol and collecting the supernatant.

  • Chromatography:

    • Method: Reversed-phase high-performance liquid chromatography with a biphasic gradient.

    • Flow Rate: 0.25–0.5 mL/min.

    • Total Run Time: 9.5 min.

  • Mass Spectrometry:

    • Ionization: Electrospray Ionization (ESI), positive mode.

    • Detection: Tandem mass spectrometry (MS/MS).

Method 3: Quantification in Human and Mouse Matrices
  • Sample Preparation: Protein precipitation. 50 μL of sample (plasma or tissue homogenate) is treated with acetonitrile, followed by dilution of the supernatant.

  • Chromatography:

    • Column: C18 column.

    • Method: Gradient elution.

  • Mass Spectrometry: Tandem mass spectrometry (LC-MS/MS).

Method 4: Quantification of Abemaciclib and its Metabolites in Human Plasma
  • Sample Preparation: Details not specified.

  • Chromatography:

    • Method: LC-MS/MS.

  • Mass Spectrometry:

    • Ionization: TurboIonSpray, positive mode.

    • Source Temperature: 650°C.

    • IonSpray Voltage: 2500 V.

    • Mass Transitions: Abemaciclib: m/z 507.3 → 393.2; M2: m/z 479.2 → 393.2; M20: m/z 523.3 → 409.2; M18: m/z 495.2 → 409.2.

Visualizations

The following diagrams illustrate a typical experimental workflow for Abemaciclib quantification and the signaling pathway it targets.

G Experimental Workflow for Abemaciclib Quantification cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample (50-150 µL) IS Add Internal Standard (e.g., Abemaciclib-D10) Plasma->IS Precipitation Protein Precipitation (e.g., Acetonitrile or Methanol) IS->Precipitation Vortex Vortex Precipitation->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Injection Inject into LC-MS/MS Supernatant->Injection Chromatography Chromatographic Separation (e.g., C18 column) Injection->Chromatography Ionization Electrospray Ionization (ESI) Chromatography->Ionization Detection Tandem Mass Spectrometry (MS/MS) Ionization->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Calculation Calibration->Quantification

Caption: A typical experimental workflow for Abemaciclib quantification by LC-MS/MS.

G Abemaciclib Mechanism of Action cluster_cell_cycle Cell Cycle Progression cluster_pathway Signaling Pathway G1 G1 Phase S S Phase G1S G1-S Transition G1S->S Mitogens Mitogenic Signals CyclinD Cyclin D Mitogens->CyclinD CDK46 CDK4/6 CyclinD->CDK46 activates Rb pRb CDK46->Rb phosphorylates PhosphoRb pRb-P E2F E2F Rb->E2F inhibits Rb->PhosphoRb E2F->G1S promotes PhosphoRb->E2F releases Abemaciclib Abemaciclib Abemaciclib->CDK46 inhibits

Caption: Abemaciclib inhibits CDK4/6, preventing Rb phosphorylation and halting cell cycle progression.

References

Safety Operating Guide

Safe Disposal of Abemaciclib-D5: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Researchers and scientists handling Abemaciclib-D5 must adhere to strict disposal procedures to ensure laboratory safety and environmental protection. This guide provides essential, step-by-step instructions for the proper disposal of this compound, aligning with established safety protocols for hazardous pharmaceutical waste.

Hazard Profile and Safety Precautions

Abemaciclib, the parent compound of this compound, is classified as a hazardous substance with potential reproductive toxicity and may cause damage to organs through prolonged or repeated exposure.[1][2][3] It is also recognized as very toxic to aquatic life with long-lasting effects.[1] Therefore, this compound should be handled with the same precautions as its non-deuterated counterpart.

Personal Protective Equipment (PPE) is mandatory when handling this compound:

  • Eye Protection: Safety goggles with side-shields.

  • Hand Protection: Compatible, chemical-resistant gloves.

  • Body Protection: A lab coat or other protective clothing.

  • Respiratory Protection: A NIOSH-approved respirator should be used when handling the powder form to avoid inhalation.[4]

All handling of this compound should occur in a well-ventilated area, preferably within a chemical fume hood.

Step-by-Step Disposal Protocol

The proper disposal of this compound is a critical final step in the experimental workflow. The following procedure outlines the necessary steps for safe and compliant disposal.

  • Waste Identification and Segregation:

    • All materials contaminated with this compound, including unused compounds, solutions, contaminated labware (e.g., vials, pipettes, gloves), and spill cleanup materials, must be classified as hazardous chemical waste.

    • This waste must be segregated from non-hazardous laboratory waste to prevent cross-contamination and ensure proper disposal.

  • Containerization and Labeling:

    • Use a designated, leak-proof, and non-reactive container for collecting this compound waste.

    • The container must be clearly labeled as "Hazardous Waste" and include the chemical name "this compound" along with relevant hazard symbols.

  • Spill Management:

    • In case of a spill, evacuate the area and ensure adequate ventilation.

    • Wear appropriate PPE before attempting to clean the spill.

    • Absorb liquid spills with an inert, non-combustible material like vermiculite or sand.

    • For solid spills, carefully sweep or scoop the material to avoid generating dust.

    • Collect all contaminated materials in the designated hazardous waste container.

    • Decontaminate the spill area with a suitable solvent, such as alcohol, and collect the cleaning materials as hazardous waste.

  • Storage:

    • Store the sealed hazardous waste container in a designated, secure, and well-ventilated area away from incompatible materials.

    • The storage area should be secure to prevent unauthorized access.

  • Final Disposal:

    • Disposal of this compound waste must be conducted through a licensed hazardous waste disposal company.

    • Do not dispose of this compound down the drain or in regular trash. This is to prevent environmental contamination, as the compound is toxic to aquatic life.

    • Provide the disposal contractor with the Safety Data Sheet (SDS) for Abemaciclib. The preferred method of destruction is high-temperature incineration by a licensed facility.

Data Summary: Hazard and Disposal Information

Source Hazard Classification Disposal Recommendations
MedChemExpress SDS (Abemaciclib methanesulfonate) Reproductive toxicity (Category 1A, 1B), Specific target organ toxicity, repeated exposure (Category 2), Hazardous to the aquatic environment, long-term hazard (Category 1).Dispose of contents/container in accordance with local regulations. Collect spillage.
Eli Lilly SDS (Verzenio™ - Abemaciclib) Harmful if swallowed, May damage fertility or the unborn child, May cause damage to organs through prolonged or repeated exposure.Disposal information not specified, but precautionary statements advise obtaining special instructions before use and not handling until all safety precautions have been read and understood.
MedKoo Biosciences SDS (Abemaciclib) Acute Toxicity: Oral, Category 4, Toxic To Reproduction, Category 2, Specific target organ toxicity - repeated exposure (Category 2).Dispose of contents/container to an approved waste disposal plant.
General Laboratory Waste Guidelines Pharmaceuticals and chemicals may be classified as hazardous waste under RCRA.Segregate chemical waste, use labeled containers, and dispose of through a licensed hazardous waste contractor. Do not pour chemicals down the drain.

Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

G This compound Disposal Workflow A Start: this compound Waste Generated B Step 1: Identify as Hazardous Waste A->B C Step 2: Segregate from Non-Hazardous Waste B->C D Step 3: Place in Labeled, Sealed Container C->D E Is there a spill? D->E F Follow Spill Cleanup Protocol E->F Yes G Step 4: Store in Designated Secure Area E->G No F->D H Step 5: Arrange for Pickup by Licensed Disposal Contractor G->H I End: Compliant Disposal H->I

Caption: Logical flow for the safe and compliant disposal of this compound waste.

References

Safeguarding Researchers: Essential Personal Protective Equipment and Handling Protocols for Abemaciclib-D5

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring personal safety during the handling of potent compounds like Abemaciclib-D5 is paramount. This guide provides immediate, essential safety and logistical information, including detailed personal protective equipment (PPE) requirements, operational procedures, and disposal plans to foster a secure laboratory environment.

Personal Protective Equipment (PPE)

When handling this compound, a deuterated analog of a cytotoxic drug, stringent adherence to PPE protocols is necessary to minimize exposure risk.[1] The following table summarizes the recommended PPE. Open handling of this compound is not recommended.[2]

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant, powder-free nitrile gloves.[3] Consider double-gloving.[4]Prevents skin contact and absorption.[5] Nitrile gloves that comply with ASTM D6978-05 are recommended for handling cytotoxic drugs.
Body Protection Disposable, long-sleeved, solid-front gowns made of a low-permeability fabric.Protects skin and personal clothing from contamination.
Eye/Face Protection Safety glasses with side shields are recommended. In cases with a risk of splashing or aerosol generation, a full-face shield or goggles should be worn.Protects mucous membranes of the eyes from accidental splashes.
Respiratory Protection A NIOSH-approved respirator may be necessary if there is a risk of aerosolization. A surgical mask should be worn if opening or dispersing tablets.Prevents inhalation of airborne drug particles.

Operational and Disposal Plans

Handling Procedures:

  • Preparation: Before handling this compound, ensure all necessary PPE is readily available and has been inspected for integrity. Work should be conducted in a designated area, such as a chemical fume hood or a ventilated enclosure, to control airborne particles.

  • Weighing and Aliquoting: Conduct all weighing and aliquoting of the powdered compound within a contained environment like a fume hood or glove box to prevent dust inhalation. Use dedicated equipment for these tasks.

  • Solution Preparation: When preparing solutions, do so in a well-ventilated area, preferably a fume hood. Add the solvent to the powder slowly to avoid aerosolization.

  • Personal Hygiene: After handling the compound, and before leaving the laboratory, remove and properly dispose of all PPE. Wash hands thoroughly with soap and water.

Spill Management:

  • Immediate Action: In the event of a spill, evacuate and secure the area to prevent further contamination.

  • PPE: Don appropriate PPE before attempting to clean the spill, including double gloves, a gown, and eye/face protection.

  • Containment: Cover the spill with absorbent material.

  • Cleanup: Carefully collect the contaminated material and place it in a sealed container labeled as "Cytotoxic Waste."

  • Decontamination: Clean the spill area with an appropriate deactivating agent, followed by a thorough cleaning with soap and water.

Disposal Plan:

All waste contaminated with this compound, including disposable PPE, weighing papers, and cleaning materials, must be disposed of as cytotoxic waste. Follow all institutional and local regulations for hazardous waste disposal. Do not dispose of this material in the regular trash or down the drain.

Experimental Protocols

Mechanism of Action of Abemaciclib

Abemaciclib is a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4 and CDK6). These kinases are crucial for the progression of the cell cycle from the G1 (first gap) phase to the S (synthesis) phase. By inhibiting CDK4 and CDK6, abemaciclib prevents the phosphorylation of the retinoblastoma protein (Rb). This, in turn, keeps Rb bound to the E2F transcription factor, preventing the transcription of genes required for DNA replication and leading to cell cycle arrest in the G1 phase.

Visualizations

G Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_area Prepare Designated Work Area (e.g., Fume Hood) prep_ppe->prep_area weigh Weighing and Aliquoting prep_area->weigh dissolve Solution Preparation weigh->dissolve decontaminate Decontaminate Work Area dissolve->decontaminate dispose_waste Dispose of Cytotoxic Waste decontaminate->dispose_waste remove_ppe Remove and Dispose of PPE dispose_waste->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands

Caption: A workflow diagram illustrating the key steps for the safe handling of this compound.

Abemaciclib Mechanism of Action CDK46 CDK4/6 Rb Rb CDK46->Rb phosphorylates CyclinD Cyclin D CyclinD->CDK46 activates E2F E2F Rb->E2F inhibits G1_S_Transition G1 to S Phase Cell Cycle Progression E2F->G1_S_Transition promotes Abemaciclib Abemaciclib Abemaciclib->CDK46 inhibits

Caption: A diagram illustrating the signaling pathway of Abemaciclib in inhibiting cell cycle progression.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.